2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRTWWMTOMHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Structural Elucidation of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a bidentate
The protocol utilizes a modified Paal-Knorr condensation , optimized for regiochemical control and yield maximization. This document serves as a self-validating operating procedure for researchers in medicinal chemistry and ligand design.
Retrosynthetic Analysis & Reaction Design
The target molecule is constructed via the cyclocondensation of a hydrazine nucleophile with a
Mechanistic Pathway
The reaction proceeds through a stepwise nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of the diketone.[1]
-
Imine Formation: The terminal hydrazine nitrogen (more nucleophilic) attacks one carbonyl to form a hydrazone intermediate.
-
Cyclization: The secondary nitrogen attacks the remaining carbonyl.
-
Aromatization: Dehydration drives the formation of the aromatic pyrazole ring.
Reaction Scheme Diagram (Graphviz)
Figure 1: Mechanistic pathway for the Paal-Knorr condensation of this compound.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Equiv.[2][3] | Role |
| 2-Hydrazinophenol HCl | 5326-27-2 | 1.0 | Nucleophile (Precursor A) |
| 3,5-Heptanedione | 542-24-5 | 1.1 | Electrophile (Precursor B) |
| Sodium Acetate (NaOAc) | 127-09-3 | 1.2 | Base (Neutralizes HCl salt) |
| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |
Synthesis Procedure
Step 1: Free Base Generation
-
In a 100 mL round-bottom flask (RBF), suspend 2-hydrazinophenol hydrochloride (10 mmol, 1.60 g) in 30 mL of absolute ethanol.
-
Add Sodium Acetate (12 mmol, 0.98 g) to the suspension.
-
Expert Insight: Stir at room temperature for 15 minutes. The solution will darken slightly as the free hydrazine is liberated. Failure to neutralize the HCl salt will inhibit the nucleophilicity of the hydrazine, stalling the reaction.
Step 2: Condensation
-
Add 3,5-heptanedione (11 mmol, 1.41 g) dropwise to the stirring mixture.
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (
) for 6 hours. -
Monitoring: Monitor via TLC (SiO
, 4:1 Hexane:Ethyl Acetate). The starting hydrazine spot (polar, near baseline) should disappear, replaced by a fluorescent spot ( ).
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the solution to
5 mL under reduced pressure (Rotavap). -
Precipitation: Pour the residue into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white or pale yellow solid.
-
Troubleshooting: If an oil forms (common with diethyl chains), extract with Dichloromethane (
mL), dry over MgSO , and evaporate. Recrystallize the resulting oil from minimal hot hexane.
-
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water (
mL) to remove residual NaOAc and unreacted diketone. -
Drying: Dry in a vacuum oven at
for 12 hours.
Purification Workflow Diagram
Figure 2: Decision tree for the workup and purification of the diethyl-pyrazole ligand.
Characterization & Structural Validation[2][4]
The introduction of ethyl groups at positions 3 and 5 of the pyrazole ring provides distinct NMR signatures compared to the methyl analog.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.50 - 11.00 | Broad Singlet | 1H | Phenol -OH | Intramolecular H-bond to Pyrazole N2 | |
| 7.30 - 6.90 | Multiplet | 4H | Aryl Ar-H | Phenol ring protons | |
| 6.05 | Singlet | 1H | Pyrazole C4-H | Characteristic pyrazole aromatic proton | |
| 2.65 & 2.50 | Quartets ( | 4H | -CH | Methylene protons of ethyl groups | |
| 1.25 & 1.15 | Triplets ( | 6H | -CH | Methyl protons of ethyl groups | |
| 152.0 | - | - | Phenol C-OH | Deshielded by oxygen | |
| 150.5, 142.0 | - | - | Pyrazole C3/C5 | Quaternary carbons attached to ethyls | |
| 104.5 | - | - | Pyrazole C4 | Characteristic high-field aromatic C |
Note on Ethyl Groups: Unlike the dimethyl analog (singlets), the ethyl groups appear as distinct quartet-triplet pairs. The C3 and C5 ethyl groups may appear slightly magnetically non-equivalent due to the restricted rotation caused by the orthogonal twist of the phenol ring relative to the pyrazole.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]
: -
Fragmentation: Loss of ethyl groups (
) is a common fragmentation pathway.
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: Broad O-H stretch (often shifted lower due to hydrogen bonding). -
1590–1610 cm
: C=N stretch (pyrazole ring). -
2960 cm
: C-H aliphatic stretch (ethyl groups).
Applications & Storage
Coordination Chemistry
This molecule acts as a bidentate
-
Steric Influence: The 5-ethyl group exerts greater steric pressure on the metal center than a methyl group, potentially stabilizing lower coordination numbers or enforcing distorted geometries.
Storage Stability
-
State: Solid (white to pale yellow crystals).
-
Conditions: Store at room temperature, protected from light. Stable for >1 year.
-
Hygroscopicity: Low/Negligible.
References
-
Paal-Knorr Mechanism & Pyrazole Synthesis
-
General Synthesis of 1-(2-Hydroxyphenyl)
-
Coordination Chemistry of Pyrazole-Phenol Ligands
Sources
- 1. homework.study.com [homework.study.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
crystal structure analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Executive Summary
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a molecule of significant interest due to the prevalence of the pyrazole scaffold in medicinal chemistry and materials science.[1][2][3] We will explore the journey from synthesis and crystallization to advanced structural elucidation and the interpretation of intermolecular interactions. This document is intended for researchers and professionals in drug development and chemical sciences, offering not just procedural steps, but the underlying scientific rationale for each methodological choice. The analysis of the three-dimensional atomic arrangement is crucial for understanding a molecule's physicochemical properties and its potential interactions with biological targets.[2][4]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology and materials science.[5][6] Its unique electronic and steric properties allow it to act as a versatile building block in the design of novel therapeutic agents.[2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects.[1][2][6] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature this heterocyclic core, underscoring its status as a "privileged scaffold" in drug discovery.[1]
The title compound, this compound, combines the robust pyrazole moiety with a phenol group.[7] This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to specific intermolecular interactions that are critical for crystal packing and binding to biological receptors.[2] A precise understanding of its three-dimensional structure is therefore paramount for rational drug design and for predicting its material properties.[8]
Synthesis and Single-Crystal Growth
A robust and reproducible synthesis is the prerequisite for any structural study. The generation of high-quality single crystals suitable for X-ray diffraction is an art in itself, often requiring meticulous optimization of reaction and crystallization conditions.
Synthetic Protocol: A Validated Approach
The synthesis of this compound can be efficiently achieved via a condensation reaction. The protocol described here is a standard and reliable method for generating N-aryl pyrazoles.
Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic, high-yielding method for pyrazole ring formation, known as the Knorr pyrazole synthesis.[9] Using 2-hydrazinylphenol as the hydrazine source directly installs the desired phenol group at the correct position.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydrazinylphenol hydrochloride in 30 mL of ethanol.
-
Base Addition: Add 10.5 mmol of sodium acetate to the solution to neutralize the hydrochloride and liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
Condensation: To the stirring mixture, add 10 mmol of 3,5-heptanedione (the diethyl equivalent of acetylacetone) dropwise.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Growing Diffraction-Quality Single Crystals
The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice, free of defects.
Rationale: Slow evaporation is the chosen method as it allows the solution to become supersaturated gradually. This slow pace minimizes the formation of nucleation sites, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones. The solvent system (ethanol/hexane) is selected to provide moderate solubility; the good solvent (ethanol) ensures dissolution, while the poor solvent (hexane) helps to gently precipitate the compound as the ethanol evaporates.
Step-by-Step Protocol:
-
Dissolve 20-30 mg of the purified compound in a minimal amount of a suitable solvent, such as ethanol, in a small, clean vial.
-
Add a co-solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and achieve a clear, saturated solution.
-
Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor for the formation of clear, well-defined crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous data on bond lengths, bond angles, and the overall molecular conformation.[11]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement
A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction data. It is then rotated while being irradiated with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å).[12] The diffracted X-rays are captured by a detector, producing a pattern of spots whose positions and intensities are recorded.[8]
This raw data is then processed. The intensities are integrated, corrected for experimental factors, and used to solve the "phase problem," which ultimately yields an initial electron density map. From this map, the positions of the atoms are determined and refined to best fit the experimental data.
Crystallographic Data Summary
The final refined structure is described by a set of crystallographic parameters. The following table presents illustrative data typical for a molecule of this class.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₁₃H₁₆N₂O | Defines the atomic composition. |
| Formula Weight | 216.28 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | The fundamental shape of the unit cell.[13] |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 11.9, b = 7.9, c = 21.1 | Dimensions of the unit cell edges.[12] |
| α, β, γ (°) | α = 90, β = 96.5, γ = 90 | Angles between the unit cell axes.[12] |
| Volume (ų) | 2000.7 | The volume of a single unit cell.[12] |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.056 | A measure of the agreement between the calculated and observed structure factors; lower is better.[12] |
| wR₂ (all data) | 0.154 | A weighted residual factor based on all data; lower is better.[12] |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model.[12] |
Molecular and Supramolecular Structure
The refined crystallographic data provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.
Molecular Geometry
The analysis reveals the precise bond lengths and angles within the this compound molecule. The pyrazole and phenol rings are typically planar. A key conformational feature is the dihedral angle between the mean planes of these two rings, which influences the overall molecular shape and is often affected by intramolecular hydrogen bonding or steric hindrance.[13] In many N-aryl pyrazoles, a non-coplanar arrangement is observed to minimize steric clash.[14]
Table of Selected Bond Lengths and Angles (Illustrative):
| Bond/Angle | Value | Bond/Angle | Value |
| O1-H1 | 0.85 Å | C1-N1-N2 | 112.5° |
| N1-N2 | 1.37 Å | N1-N2-C10 | 120.1° |
| N1-C1 | 1.39 Å | C8-C1-N1 | 121.3° |
| C1-C8 (Phenol) | 1.48 Å | C1-C8-C9 | 119.5° |
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the most significant interaction is expected to be the hydrogen bond formed by the phenolic hydroxyl group (-OH). This group can donate a hydrogen bond to a nitrogen atom of the pyrazole ring or the oxygen atom of a neighboring molecule, leading to the formation of chains or dimers.
Other potential interactions include:
-
C-H···π interactions: Where a C-H bond from an ethyl group or the aromatic ring points towards the electron cloud of a neighboring pyrazole or phenol ring.[13]
-
π-π stacking: Offset stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice.[13][14]
Caption: Schematic of key intermolecular interactions in the crystal lattice.
Advanced Structural Analysis: Hirshfeld Surface
To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[15]
Conceptual Framework
A Hirshfeld surface is a unique three-dimensional surface that conceptually separates a molecule from its neighbors in the crystal lattice.[16] It is generated based on the electron distribution of the molecule (the promolecule) relative to the entire crystal (the procrystal).[16] Properties like the normalized contact distance (d_norm) can be mapped onto this surface, providing a color-coded visualization of intermolecular contacts.[15]
-
Red spots: Indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.[15]
-
White spots: Represent contacts at approximately the van der Waals separation.[15]
-
Blue spots: Indicate contacts longer than the van der Waals radii, representing weaker interactions.[15]
2D Fingerprint Plots
The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts simultaneously.[15] This plot graphs the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). By decomposing this plot, one can quantify the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the overall crystal packing. This provides a powerful quantitative metric for comparing the packing environments in different crystal structures.
Significance for Drug Development and Materials Science
The detailed structural information obtained from this analysis is critically important:
-
For Drug Development: Understanding the precise 3D shape and hydrogen bonding capabilities of the molecule is essential for docking studies and for designing derivatives with improved binding affinity to target proteins.[2][8] The crystal structure represents a low-energy conformation that is highly relevant to its bioactive shape.
-
For Materials Science: The nature and strength of intermolecular interactions dictate material properties such as melting point, solubility, and stability.[7] Knowledge of the crystal packing can inform strategies for crystal engineering to produce polymorphs with desired characteristics.[3]
Conclusion
The , achieved through single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and supramolecular architecture. The combination of a planar pyrazole core with a hydrogen-bonding phenol group, twisted at a specific dihedral angle, governs its conformation. The crystal packing is a delicate balance of strong O-H···N hydrogen bonds and weaker C-H···π and π-π interactions. Advanced computational tools like Hirshfeld surface analysis allow for the quantification of these interactions. This detailed structural knowledge is not merely academic; it forms the foundational data upon which rational molecular design, whether for next-generation pharmaceuticals or advanced organic materials, is built.
References
- This compound - Smolecule. (2023, August 19).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
- Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
- Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.
- The Hirshfeld Surface. (n.d.). CrystalExplorer.
- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). National Center for Biotechnology Information.
- Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC. (n.d.). National Center for Biotechnology Information.
- 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012, May 15).
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
- 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline. (2010, July 21). PubMed.
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- 16. crystalexplorer.net [crystalexplorer.net]
An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel compound, 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. While experimental data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and the known behaviors of analogous pyrazole and phenol derivatives to offer a robust predictive analysis. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and develop this compound. Detailed experimental protocols for solubility and stability assessment are provided, alongside visual workflows to facilitate practical application.
Introduction to this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The title compound, this compound, integrates this privileged heterocycle with a phenolic moiety. This combination is of significant interest as the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrazole ring provides a stable and tunable core. The diethyl substitutions on the pyrazole ring are expected to enhance lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of solubility and stability is paramount for the successful translation of this promising molecule from the laboratory to clinical applications.
Predicted Physicochemical Properties
The physicochemical properties of a compound are dictated by its molecular structure. The key structural features of this compound are the pyrazole ring, the phenol group, and the ethyl substituents.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~230.3 g/mol | Calculated from the molecular formula: C13H16N2O. Higher molecular weight can sometimes correlate with lower aqueous solubility.[4] |
| LogP (Lipophilicity) | Moderately Lipophilic | The presence of two ethyl groups and the phenyl ring contribute to lipophilicity. The phenol and pyrazole nitrogens provide some polar character. |
| pKa | Phenolic Proton: ~9-10; Pyrazole N-H: Weakly basic | The phenolic hydroxyl group is acidic, while the pyrazole ring is weakly basic.[2] This suggests that the compound's charge and solubility will be pH-dependent. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | The phenolic hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (Phenolic -O-, Pyrazole N atoms) | The oxygen of the phenol and the two nitrogen atoms of the pyrazole ring can accept hydrogen bonds. |
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical factor for its absorption, distribution, and overall bioavailability.[5] For pyrazole derivatives, solubility is influenced by factors such as molecular weight, intermolecular forces, and pH.[4]
Predicted Aqueous Solubility
The aqueous solubility of this compound is expected to be low. The increased lipophilicity from the diethyl groups will likely decrease its affinity for water. However, the presence of the phenolic hydroxyl and the pyrazole nitrogens, which can participate in hydrogen bonding with water, will provide some degree of aqueous solubility.
The pH of the aqueous medium will significantly impact the solubility.[4]
-
In acidic solutions (pH < pKa of pyrazole): The pyrazole ring may become protonated, forming a more soluble salt.
-
In alkaline solutions (pH > pKa of phenol): The phenolic proton will be removed, forming a phenolate salt, which is expected to be significantly more water-soluble.
Predicted Organic Solvent Solubility
Based on the general behavior of pyrazole derivatives, this compound is predicted to have good solubility in a range of organic solvents.[6]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | The hydroxyl groups of these solvents can hydrogen bond with the solute.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The non-polar nature of these solvents will interact favorably with the lipophilic portions of the molecule. |
| Non-polar | Hexane, Toluene | Low | The significant polarity from the phenol and pyrazole moieties will limit solubility in highly non-polar solvents. |
Experimental Protocol for Solubility Determination
A robust understanding of solubility requires empirical testing. The following is a standardized protocol for determining the thermodynamic solubility of this compound.
Diagram: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility assessment.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Analyze the diluted sample by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.
-
Stability Profile: A Predictive Analysis
The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. The pyrazole ring is generally considered a stable aromatic system.[1]
Predicted Stability under Various Conditions
-
pH Stability: Many pyrazole derivatives exhibit pH-dependent stability.[7] While the core pyrazole ring is robust, ester or other labile functional groups attached to it can be susceptible to hydrolysis in acidic or basic conditions. For this compound, the primary concern would be the stability of the overall structure at extreme pH values.
-
Oxidative Stability: The pyrazole ring is generally resistant to oxidation.[2] However, the phenol moiety can be susceptible to oxidation, potentially leading to the formation of colored degradation products. The presence of antioxidants in a formulation may be necessary.
-
Photostability: Aromatic systems like pyrazole and phenol can absorb UV radiation, which may lead to photodegradation. Photostability testing is crucial to determine if the compound requires protection from light.
-
Thermal Stability: The compound is expected to be a crystalline solid at room temperature and should exhibit good thermal stability.[5] However, elevated temperatures can accelerate other degradation pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stress Conditions:
-
Acidic: Incubate a solution of the compound in 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic: Incubate a solution of the compound in 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.
-
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Characterize the major degradation products by their mass-to-charge ratio and fragmentation patterns.
-
Conclusion
This compound is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. Based on the established chemistry of pyrazole and phenol derivatives, it is predicted to be a moderately lipophilic compound with low but pH-dependent aqueous solubility and good solubility in common organic solvents. Its stability is expected to be robust, though the phenolic moiety may be susceptible to oxidation. The experimental protocols outlined in this guide provide a clear and actionable framework for the empirical determination of the solubility and stability of this and other novel drug candidates. These foundational studies are indispensable for informed decision-making in the subsequent stages of drug development.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Ngo, J. C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis Guide: N-Aryl Pyrazoles in Drug Discovery
Executive Summary
The N-aryl pyrazole moiety is a privileged pharmacophore in medicinal chemistry, anchoring blockbuster therapeutics like Celecoxib (Celebrex) , Rimonabant , and Fipronil . For the application scientist, the synthesis of these targets presents a binary choice: Cyclocondensation (De Novo synthesis) or N-Arylation (Cross-Coupling) .
This technical guide analyzes the mechanistic causality, regiochemical pitfalls, and protocol validations for both approaches. It moves beyond textbook definitions to provide a decision-making framework for process chemistry.
Part 1: The Core Challenge – Regioselectivity & Tautomerism
The fundamental challenge in N-aryl pyrazole synthesis is regiocontrol . Unsubstituted pyrazoles exist in annular tautomerism (
-
In Cyclocondensation (Knorr): Regioselectivity is dictated by the steric and electronic difference between the carbonyls of the 1,3-diketone.[1] This often leads to difficult-to-separate isomeric mixtures (e.g., 4:1 ratios), requiring extensive chromatography.
-
In Cross-Coupling: The pyrazole ring is pre-formed. Regioselectivity is determined by the thermodynamics of the tautomer and the steric bulk of substituents during the metal insertion step.
Part 2: Classical Condensation (The Knorr Synthesis)
Mechanism: Double condensation between a hydrazine derivative and a 1,3-dicarbonyl. Best For: Simple substrates, large-scale manufacturing where crystallization can remove minor isomers.
The Celecoxib Case Study
The industrial synthesis of Celecoxib illustrates the limitations of this method.[2][3] The reaction between 4-sulfonamidophenylhydrazine and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione produces two regioisomers.
-
Target: 1,5-diaryl pyrazole (Active COX-2 inhibitor).
-
Impurity: 1,3-diaryl pyrazole (Inactive).
-
Control: The trifluoromethyl (
) group is electron-withdrawing, making the adjacent carbonyl more electrophilic. However, solvation effects often disrupt this predicted selectivity.
Validated Protocol: Regioselective Knorr Condensation
Context: Synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenylpyrazole.
-
Reagents: 1-phenyl-1,3-butanedione (10 mmol), 4-chlorophenylhydrazine HCl (10 mmol), Ethanol (20 mL), Acetic Acid (cat).
-
Execution: Reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Purification: Upon cooling, the 1,5-isomer typically precipitates due to higher lattice energy. Filter and wash with cold EtOH.
-
Critical Control Point: If the filtrate contains the 1,3-isomer, do not combine crops. Recrystallize the solid from hot ethanol to ensure >99% isomeric purity.
Part 3: Transition-Metal Catalyzed N-Arylation (The Modern Standard)
When specific regiochemistry is non-negotiable, Cross-Coupling is the superior strategy. This involves reacting a pre-synthesized NH-pyrazole with an aryl source.
The Chan-Lam-Evans Coupling (Copper-Promoted)
This is the preferred method for medicinal chemistry due to mild conditions (room temperature, open air) and the use of boronic acids.
Mechanism
Unlike Pd-catalyzed cycles (0/II), Chan-Lam operates via a Cu(II)/Cu(III) oxidative cycle.
-
Transmetallation: Aryl boronic acid transfers the aryl group to Cu(II).
-
Coordination: The NH-pyrazole coordinates to the Cu-Aryl species.
-
Oxidation: Atmospheric oxygen (or added oxidant) oxidizes Cu(II) to Cu(III).
-
Reductive Elimination: The C-N bond forms, releasing the product and Cu(I), which is re-oxidized to Cu(II).
Validated Protocol: Aerobic Chan-Lam N-Arylation
Target: N-arylation of 3,5-dimethylpyrazole with phenylboronic acid.
| Component | Equiv | Role |
| Substrate | 1.0 | 3,5-Dimethylpyrazole |
| Coupling Partner | 2.0 | Phenylboronic acid (Excess required due to homocoupling) |
| Catalyst | 1.0 | |
| Base | 2.0 | Pyridine (Acts as ligand and base) |
| Solvent | 0.1 M | Dichloromethane (DCM) or Acetonitrile |
| Atmosphere | - | Open Air (Dry tube with |
Step-by-Step:
-
Charge a round-bottom flask with
, boronic acid, and pyrazole. -
Add DCM and Pyridine. The solution typically turns deep blue (Cu-pyridine complex).
-
Stir vigorously at room temperature for 16–24 hours open to air.
-
Quench: Dilute with EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography. Copper salts often streak; use 1%
in the eluent if necessary.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
Used when substrates are unreactive (e.g., aryl chlorides) or sterically hindered.
-
Catalyst:
or . -
Ligand: Biaryl phosphines (e.g., XPhos , JohnPhos ) are essential to prevent catalyst poisoning by the pyrazole nitrogens.
-
Base:
or . -
Advantage: Works on aryl chlorides where Chan-Lam fails.
Part 4: Emerging Technologies (Metal-Free)
Recent advances (2024) have introduced Sulfoxonium Ylide chemistry. This method reacts vinyl sulfoxonium ylides with aryl diazonium salts.[4][5] It is strictly regioselective and avoids heavy metal contamination, a key advantage for late-stage pharmaceutical intermediates.
Part 5: Comparative Analysis & Visualization
Method Comparison Table
| Feature | Knorr Condensation | Chan-Lam Coupling | Buchwald-Hartwig |
| Bond Formed | Ring Closure (C-N) | C-N (Cross-Coupling) | C-N (Cross-Coupling) |
| Regioselectivity | Poor to Moderate (Substrate dependent) | High (Pre-defined ring) | High |
| Conditions | Acid/Reflux | Room Temp / Air | High Temp / Inert Gas |
| Key Reagents | Hydrazine + 1,3-Diketone | Boronic Acid + Cu(OAc)2 | Aryl Halide + Pd/Ligand |
| Cost | Low | Moderate | High (Pd + Ligands) |
Visualization: Strategic Workflow
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.
Visualization: Chan-Lam Catalytic Cycle
Caption: The Cu(II)/Cu(III) oxidative catalytic cycle characteristic of Chan-Lam coupling, highlighting the role of atmospheric oxygen.[6]
References
-
Knorr, L. (1883).[1][7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7] Link
-
Lam, P. Y. S., et al. (1998).[8] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[8][9] Tetrahedron Letters, 39(19), 2941–2944. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[9] Tetrahedron Letters, 39(19), 2937–2940. Link
-
Vishwakarma, R. K., et al. (2024).[5][10] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.[5] Link
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Chemical Architecture and Functional Versatility of Pyrazolylphenols: A Technical Guide
Executive Summary Pyrazolylphenols represent a privileged scaffold in organic chemistry, characterized by the direct linkage of a phenol moiety (proton donor) to a pyrazole ring (proton acceptor). This specific arrangement grants them unique dual functionality: they act as robust N,O-bidentate ligands in coordination chemistry and as highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores in photophysics. This guide dissects their synthesis, photophysical mechanisms, and biological relevance, providing researchers with actionable protocols and mechanistic insights.
Module 1: Structural Architecture and Synthetic Regiocontrol
The fundamental challenge in synthesizing pyrazolylphenols—specifically 2-(1H-pyrazol-3-yl)phenols—lies in controlling the regiochemistry of the pyrazole ring formation.
The Chromone Ring-Opening Strategy
The most reliable method for generating C-linked ortho-pyrazolylphenols is the nucleophilic attack of hydrazine on chromones (4H-chromen-4-ones). This pathway is preferred over standard 1,3-diketone condensation because the chromone acts as a "masked" 1,3-diketone equivalent, locking the regioselectivity.
Mechanism:
-
Nucleophilic Attack: Hydrazine attacks the electrophilic C2 position of the chromone.
-
Ring Opening: The pyrone ring opens, generating a transient hydrazone intermediate.
-
Recyclization: The intermediate undergoes intramolecular condensation to form the pyrazole ring, releasing the phenolic hydroxyl group.
Regioselectivity in 1,3-Diketone Condensation
When reacting a 1-(2-hydroxyphenyl)-1,3-diketone with substituted hydrazines (e.g., methylhydrazine), two isomers are possible: the 1,3-isomer and the 1,5-isomer.
-
Steric Control: Bulky substituents on the hydrazine favor the formation of the less sterically hindered isomer.
-
Electronic Control: The nucleophilicity of the hydrazine nitrogens (distinguished by the substituent) dictates which carbonyl carbon is attacked first.
Figure 1: Synthetic pathways contrasting the regioselective chromone route vs. the variable 1,3-diketone condensation.
Module 2: Photophysics – The ESIPT Phenomenon[1][2][3][4]
The defining feature of 2-(pyrazolyl)phenols is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process results in an anomalously large Stokes shift (often >100 nm), making them ideal for fluorescent probes that avoid self-absorption.
The Four-Level Photocycle
The mechanism involves a rapid phototautomerization between the Enol (E) and Keto (K) forms.
-
Ground State Enol (
): The molecule exists as an enol, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the pyrazole nitrogen ( ). -
Excitation (
): UV absorption promotes the enol to its excited singlet state. This redistribution of charge increases the acidity of the phenol and the basicity of the nitrogen. -
Proton Transfer (
): The proton transfers across the hydrogen bond barrierlessly (<100 fs), forming the excited keto tautomer ( ). -
Emission (
): The molecule relaxes to the ground state keto form by emitting a photon. Since the state is lower in energy than , the emission is significantly red-shifted. -
Back Proton Transfer (
): The ground state keto form is unstable and rapidly reverts to the enol form.
Figure 2: The ESIPT photocycle illustrating the conversion between Enol and Keto tautomers.
Module 3: Coordination Chemistry
Pyrazolylphenols act as monoanionic, bidentate [
Chelation Modes
-
Bidentate Mode: The pyrazole nitrogen (N2) and phenolate oxygen coordinate to the metal, forming a six-membered metallacycle. This is common with Zn(II), Cu(II), and Ni(II).
-
Bridging Mode: In some polynuclear complexes, the phenolate oxygen can bridge two metal centers, while the pyrazole nitrogen coordinates to one, creating dimeric or polymeric structures.
Table 1: Comparative Coordination Properties
| Metal Ion | Geometry | Typical Application | Complex Stability |
| Zn(II) | Tetrahedral / Distorted Octahedral | Fluorescence (ESIPT preserved or enhanced) | High |
| Cu(II) | Square Planar | Catalysis / Fluorescence Quenching | Very High |
| Pd(II) | Square Planar | C-C Coupling Catalysis | High |
| B(III) | Tetrahedral ( | High-performance OLED Emitters | Extreme |
Module 4: Biological & Pharmacological Relevance[5][6][7][8][9][10][11]
The pyrazolylphenol scaffold is a bioisostere for several biologically active pharmacophores.
-
Enzyme Inhibition: The scaffold mimics the structure of ATP-binding pockets in kinases. Derivatives have shown potency against COX-2 (Cyclooxygenase-2), acting as anti-inflammatory agents with reduced gastric toxicity compared to traditional NSAIDs.
-
Antimicrobial Activity: The lipophilicity of the pyrazole ring facilitates cell membrane penetration, while the phenolic hydroxyl group can disrupt bacterial electron transport chains.
-
Antioxidant Capacity: The phenolic moiety acts as a radical scavenger. The electron-rich pyrazole ring stabilizes the resulting phenoxy radical via resonance.
Module 5: Experimental Protocols
Protocol: Synthesis of 2-(1H-pyrazol-3-yl)phenol
This protocol utilizes the chromone ring-opening strategy for high regioselectivity.
Reagents:
-
Chromone (4H-chromen-4-one): 10 mmol
-
Hydrazine hydrate (80%): 20 mmol
-
Ethanol (absolute): 30 mL
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve 10 mmol of chromone in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 20 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material spot ( ) should disappear, and a new polar spot ( ) should appear. -
Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.
-
Precipitation: Acidify the solution carefully with 1M HCl to pH ~5. A white to pale-yellow precipitate will form.
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from ethanol/water (9:1).
Validation Data:
-
Yield: ~85-90%
-
Melting Point: 140–142°C[1]
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, NH), 10.5 (s, 1H, OH), 7.8 (d, 1H, Pyrazole-H), 6.9-7.5 (m, 4H, Ar-H), 6.7 (d, 1H, Pyrazole-H). Note: The broad NH and sharp OH signals are diagnostic.
Protocol: Spectroscopic Verification of ESIPT
To confirm ESIPT behavior, one must observe the Stokes shift.
-
Sample Prep: Prepare a
M solution of the product in cyclohexane (non-polar) and acetonitrile (polar). -
Absorption Scan: Measure UV-Vis absorbance. Expect
nm. -
Emission Scan: Excite at the absorption maximum.
-
Analysis:
-
In cyclohexane, you should see a strong emission band at
nm (Stokes shift >100 nm), indicating the Keto form emission. -
In methanol/water, the emission may be quenched or blue-shifted due to intermolecular hydrogen bonding disrupting the intramolecular ESIPT node.
-
References
-
Synthesis via Chromone
-
ESIPT Mechanism & Photophysics
-
Coordination Chemistry
-
Biological Activity
- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Source: Molecules (MDPI).
-
URL:[Link]
-
Crystallographic Data (H-Bonding)
- Title: 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.
- Source: Acta Crystallographica (via PMC).
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Initial Purity Assessment of Synthesized 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
An In-Depth Technical Guide for Analytical Characterization
Abstract
This guide details the technical workflow for the initial purity assessment of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a bidentate N,O-donor ligand often synthesized via the condensation of 2-hydrazinophenol with 3,5-heptanedione. High purity is critical as this motif acts as a scaffold for kinase inhibitors and coordination complexes where trace impurities (particularly unreacted hydrazines) can drastically alter biological toxicity profiles or metal-binding constants. This document prioritizes self-validating analytical protocols over generic testing.
Part 1: Chemical Identity & Impurity Profiling
To assess purity, one must first understand the "Impurity Fate Map"—where contaminants originate based on the synthesis vector.
Target Molecule: this compound
Synthesis Vector: Knorr Pyrazole Synthesis (Condensation)
Reaction: 2-Hydrazinophenol + 3,5-Heptanedione
The Impurity Profile
Unlike simple recrystallization checks, a rigorous assessment must target specific process-related impurities:
| Impurity Type | Specific Candidate | Origin/Risk | Detection Strategy |
| Starting Material A | 2-Hydrazinophenol | Incomplete reaction. High Toxicity (genotoxic structural alert). | TLC (FeCl3 stain), HPLC (early eluting). |
| Starting Material B | 3,5-Heptanedione | Excess reagent. | GC or 1H NMR (distinct keto-enol signals). |
| Intermediate | Hydrazone | Incomplete cyclization. Often colored (yellow/orange). | HPLC (close eluting), UV-Vis shift. |
| Solvent | Ethanol/Acetic Acid | Reaction medium. | 1H NMR (diagnostic triplets/singlets).[1] |
| Inorganic | Metal salts | If catalyzed (e.g., ZnCl2) or from workup (Na2SO4). | Residue on Ignition (ROI). |
Part 2: Qualitative "Quick-Look" Workflow (TLC & Melting Point)
Before consuming expensive HPLC solvents, perform a qualitative gate-check.
Protocol 1: Dual-Stain Thin Layer Chromatography (TLC)
Objective: Rapidly identify unreacted hydrazine and distinguish the phenolic product.
-
Stationary Phase: Silica Gel 60 F254 aluminum sheets.
-
Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v). Adjust polarity if Rf < 0.2.
-
Visualization Cycle (Self-Validating):
-
Step A (UV 254nm): Circle all quenching spots. The pyrazole-phenol conjugate should quench strongly.
-
Step B (Iodine Chamber): Expose for 2 mins. Marks general organics (heptanedione).
-
Step C (Ferric Chloride - FeCl3): Spray with 1% FeCl3 in MeOH.
-
Result: The target molecule (phenol) and starting hydrazine will turn distinct colors (often violet/blue for phenols). Non-phenolic impurities (diketone) will not stain.
-
-
Decision Gate: If Starting Material A (Hydrazine) is visible by eye (>1%), perform an acid-wash workup before proceeding to HPLC.
Part 3: Quantitative Assessment (HPLC-PDA)
This is the core validation step. Standard C18 methods often fail for basic pyrazoles due to peak tailing. We utilize an Acidic Mobile Phase to protonate the pyrazole nitrogen (
Protocol 2: Gradient HPLC Method
-
Instrument: HPLC with Photodiode Array (PDA) detector.[2][3]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Detection: 254 nm (universal aromatic) and 280 nm (phenol specific).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 2.0 | 10 | Isocratic hold (elute polar hydrazines) |
| 15.0 | 90 | Linear ramp (elute target) |
| 20.0 | 90 | Wash lipophilic oligomers |
| 21.0 | 10 | Re-equilibration |
Data Interpretation:
-
Target Peak: Expect retention time (
) approx. 10-12 min. -
Purity Calculation: Use % Area Normalization only if all response factors are assumed equal (acceptable for initial check).
Figure 1: HPLC workflow and predicted elution order for pyrazole-phenol derivatives.
Part 4: Structural Validation (1H NMR)
NMR is the only technique that validates the structure while simultaneously quantifying solvent residue.
Protocol 3: 1H NMR Characterization Logic
Solvent: DMSO-
Key Diagnostic Signals (Integration Check):
-
Phenolic -OH: Singlet, broad,
9.5 - 10.5 ppm. (Integral = 1H).[6] -
Aromatic Region: Multiplet,
6.8 - 7.5 ppm.[7] (Integral = 4H for the phenol ring). -
Pyrazole C4-H: Singlet,
~6.0 - 6.3 ppm. (Integral = 1H).[6] Critical for confirming cyclization. -
Ethyl Groups (The Symmetry Test):
-
Because the pyrazole is N-substituted with a phenol, the 3-ethyl and 5-ethyl groups are chemically non-equivalent.
-
Expect two distinct triplets (methyls) and two distinct quartets (methylenes).
-
Total Integral (Aliphatic region): 10H (4H for
, 6H for ).
-
Self-Validating Calculation:
-
Ideally
. If , significant hydrazine or phenol impurity exists. If , likely solvent or aliphatic contamination.
Part 5: Decision Matrix & Specifications
Use this matrix to determine the fate of the synthesized batch.
| Test | Acceptance Criteria | Action if Failed |
| Appearance | Off-white to pale yellow solid. | Recrystallize (EtOH/Water).[1] Dark color implies oxidation. |
| HPLC Purity | > 95.0% (Area). | Column Chromatography (Silica, Hex/EtOAc).[4] |
| Hydrazine Content | Not detectable by TLC/HPLC. | Stop. Acid wash (1M HCl wash of organic layer) required immediately. |
| 1H NMR | Structure confirmed; Solvent < 5% wt. | Dry under high vacuum (50°C, 12h). |
| Melting Point | Sharp range (< 2°C width). | Recrystallize. Broad range = impure. |
Figure 2: Logic flow for batch release based on impurity thresholds.
References
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[8][9][10][11] (2006).[8][10] Defines reporting thresholds for organic impurities. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley (2010). Foundational text for HPLC method development (acidic mobile phases for nitrogenous bases). Link
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin. Reference for chemical shifts of pyrazoles and phenols. Link
-
PubChem. Compound Summary: 3,5-Diethyl-1-phenyl-1H-pyrazole. (Analogous spectral data reference). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
CAS number and molecular formula for 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
An In-depth Technical Guide to 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems like benzene but with improved solubility and metabolic stability, make it a highly attractive scaffold in drug design.[1] The fusion of a pyrazole ring with a phenolic moiety, as seen in the 2-(pyrazol-1-yl)phenol framework, creates a class of compounds with significant therapeutic promise, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] This guide provides a comprehensive technical overview of a specific derivative, this compound, offering insights into its synthesis, characterization, and potential applications for researchers and professionals in drug development.
Compound Identification
Systematic Name: this compound
Molecular Formula: C₁₃H₁₆N₂O
Structure:
Caption: 2D structure of a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol.
Note on Identification: As of the latest database searches, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or less-common chemical entity. The molecular formula has been deduced from its chemical name.
Synthesis and Mechanistic Insights
The synthesis of N-aryl pyrazoles, particularly those attached to a sterically hindered ortho-hydroxyphenyl group, can be achieved through several modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method for forming C-N bonds, often providing superior yields and broader substrate scope compared to traditional methods like the Ullmann condensation.[5][6]
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The recommended synthetic route involves the palladium-catalyzed cross-coupling of 3,5-diethyl-1H-pyrazole with 2-bromophenol or a suitably protected derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,5-diethyl-1H-pyrazole (1.2 eq.), 2-bromophenol (1.0 eq.), cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base (2.0 eq.), and the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a bulky electron-rich phosphine ligand like XPhos or SPhos (0.04 eq.).[7]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent via cannula.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Mechanistic Rationale
The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the pyrazole and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl pyrazole and regenerates the active Pd(0) catalyst.[6][7] The use of bulky, electron-rich phosphine ligands is crucial as they promote both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and turnover numbers.[7]
Physicochemical and Spectroscopic Characterization
The following properties are predicted based on the structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Weight | 216.28 g/mol |
| LogP (calculated) | ~3.5 |
| Topological Polar Surface Area | 33.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Physical Form | Expected to be a solid at room temperature. |
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl ring): Multiplets in the range of δ 6.8-7.5 ppm. - Pyrazole C4-H: A singlet around δ 6.0-6.3 ppm. - Phenolic OH: A broad singlet, chemical shift dependent on solvent and concentration. - Ethyl CH₂: Quartets around δ 2.6-2.8 ppm. - Ethyl CH₃: Triplets around δ 1.2-1.4 ppm.[8][9] |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 115-155 ppm. - Pyrazole carbons (C3, C5): Signals around δ 140-150 ppm. - Pyrazole carbon (C4): Signal around δ 105-110 ppm. - Ethyl carbons: Signals in the aliphatic region (δ 10-30 ppm).[10] |
| IR (cm⁻¹) | - O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic): ~3050-3150 cm⁻¹. - C-H stretch (aliphatic): ~2850-2970 cm⁻¹. - C=N and C=C stretch (aromatic/pyrazole): ~1500-1620 cm⁻¹.[10] |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 217.13. |
Potential Applications in Drug Discovery
The 2-(pyrazol-1-yl)phenol scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[2] The structural features of this compound are analogous to some non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
Pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[11] The phenol group can also contribute to antioxidant properties, which may play a role in cancer prevention and treatment.[12][13]
Caption: Potential mechanism of anticancer action via kinase inhibition.
Neuroprotective Effects
Derivatives of pyrazoline, a related scaffold, have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.[3][14] The antioxidant properties of the phenolic moiety may also contribute to neuroprotection by mitigating oxidative stress in the brain.[12]
Conclusion
This compound represents a promising, albeit underexplored, molecule at the intersection of two pharmacologically significant motifs. This guide has outlined a robust synthetic strategy via Buchwald-Hartwig amination, provided a predictive characterization profile, and highlighted its potential in key therapeutic areas based on extensive data from related compounds. The information presented herein serves as a valuable resource for researchers aiming to synthesize and investigate this and similar compounds for novel drug discovery applications.
References
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
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2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | C12H14N2O | CID 60143882 - PubChem. PubChem. Available at: [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. ACS Publications. Available at: [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. National Center for Biotechnology Information. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. Available at: [Link]
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone - PubChem. PubChem. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. Academic Strive. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review - Connect Journals. Connect Journals. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Chemical Insights. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. MDPI. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]
-
Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions … - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. ResearchGate. Available at: [Link]
-
Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies | ACS Omega. ACS Publications. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]
-
Phenol, 2-(5-phenyl-1H-pyrazol-3-yl) - LookChem. LookChem. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Connect Journals. Available at: [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave - Scholars Research Library. Scholars Research Library. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
The Physical and Chemical Properties of Phenol - Capital Resin Corporation. Capital Resin Corporation. Available at: [Link]
-
Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework - JETIR.org. JETIR.org. Available at: [Link]
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The Pyrazole Pharmacophore: A Technical Guide to Activity & Synthesis
Executive Summary
The pyrazole ring (1,2-diazole) is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets through defined hydrogen bonding patterns and pi-stacking interactions. This guide analyzes the biological utility of substituted pyrazoles, specifically focusing on their dominance in anti-inflammatory (COX-2 inhibition) and oncology (Kinase inhibition) pipelines. It provides actionable insights into Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols for regioselective construction.
The Structural Advantage: SAR & Pharmacophore Logic
The pyrazole core acts as a rigid scaffold that positions substituents in specific vectors to engage receptor pockets. Its amphoteric nature (containing both pyrrole-like NH and pyridine-like N) allows it to act as both a hydrogen bond donor and acceptor, a critical feature for binding ATP pockets in kinases.
Core SAR Directives
-
N1 Position: Critical for pharmacokinetic properties (solubility, bioavailability). In COX-2 inhibitors, this position typically hosts a phenyl ring with a polar sulfonamide moiety.
-
C3 & C5 Positions: Dictate steric selectivity. Bulky groups here can induce twist angles that differentiate between isoform pockets (e.g., COX-1 vs. COX-2).
-
C4 Position: The primary site for electrophilic substitution, allowing for the introduction of functional groups that fine-tune electronic properties.
Visualization: Pyrazole SAR Logic
Figure 1: Strategic substitution vectors on the pyrazole ring for medicinal chemistry optimization.
Therapeutic Focus: Anti-Inflammatory (COX-2 Inhibition)
The most commercially successful application of substituted pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2).
Mechanism of Action
Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory). Pyrazole-based "coxibs" (e.g., Celecoxib) achieve selectivity by exploiting a structural difference in the enzyme active site.[1][2] The COX-2 active site contains a secondary side pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.
The pyrazole scaffold orients a rigid sulfonamide or sulfonyl group into this side pocket, locking the drug into the COX-2 enzyme while being sterically excluded from COX-1.
Comparative Data: Selectivity Profiles
| Compound | Core Scaffold | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Status |
| Celecoxib | Diarylpyrazole | 0.04 | 15.0 | 375 | FDA Approved |
| Rofecoxib | Furanone* | 0.018 | >15.0 | >800 | Withdrawn (CV Risk) |
| Deracoxib | Pyrazole | 0.02 | 12.0 | 600 | Veterinary Use |
| Standard NSAID | Varies | 0.50 | 0.02 | 0.04 | Non-selective |
Note: While Rofecoxib is a furanone, it shares the vicinal diaryl pharmacophore geometry with pyrazoles, validating the spatial arrangement required for binding.
Therapeutic Focus: Oncology (Kinase Inhibition)
In oncology, pyrazoles function primarily as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of kinase enzymes.
Case Study: Ruxolitinib (JAK Pathway)
Ruxolitinib is a pyrazole-substituted pyrrolo[2,3-d]pyrimidine that inhibits Janus Kinases (JAK1/JAK2). Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.
Visualization: JAK-STAT Inhibition Pathway
Figure 2: Mechanism of Ruxolitinib interfering with JAK-mediated phosphorylation of STAT proteins.
Technical Workflow: Regioselective Synthesis
As an application scientist, the most common challenge observed in pyrazole synthesis is regiocontrol . The classic Knorr Pyrazole Synthesis (reaction of hydrazine with a 1,3-diketone) often yields a mixture of isomers (1,3- vs 1,5-substituted pyrazoles) when using unsymmetrical diketones.
Validated Protocol: Controlled Knorr Synthesis
This protocol prioritizes regioselectivity through pH control and solvent choice.
Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (COX-2 scaffold precursor).
Reagents:
-
1,1,1-trifluoropentane-2,4-dione (Unsymmetrical 1,3-diketone)
-
Phenylhydrazine[3]
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst/Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 1,1,1-trifluoropentane-2,4-dione in 20 mL of absolute ethanol in a round-bottom flask.
-
Temperature Control: Cool the solution to 0°C in an ice bath. Rationale: Lower temperature favors the kinetic product and reduces side reactions.
-
Addition: Dropwise addition of Phenylhydrazine (10 mmol). Rationale: Slow addition prevents thermal runaway and local concentration spikes.
-
Cyclization: Stir at 0°C for 30 minutes, then reflux for 2 hours.
-
Isolation: Evaporate solvent under reduced pressure.
-
Purification (Critical): The crude mixture will contain regioisomers.
-
Technique: Column chromatography using Hexane:Ethyl Acetate (9:1).
-
Identification: 1H-NMR is required to distinguish isomers. The proton at C4 will show different shifts depending on the shielding of the adjacent groups.
-
Visualization: Synthesis & Regioselectivity Flow
Figure 3: The divergence of regioisomers in Knorr synthesis, controlled by reaction conditions.
References
-
Molecules Journal. (2021). Biological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Pfizer/FDA Label. (2014). Celebrex (celecoxib) Prescribing Information & Mechanism of Action.[4] Retrieved from [Link][5]
-
Incyte Corporation. (2023). Jakafi (ruxolitinib) Mechanism of Action: JAK Pathway Inhibition. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Knorr Pyrazole Synthesis: Mechanisms and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Celecoxib.[4][6][7] Retrieved from [Link]
Sources
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- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
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- 4. ClinPGx [clinpgx.org]
- 5. rsc.org [rsc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: 2-(3,5-Diethyl-1H-pyrazol-1-yl)phenol in Coordination Chemistry
Introduction: Ligand Design & Strategic Utility
The ligand 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol (hereafter referred to as
Why 3,5-Diethyl?
-
Steric Tuning: In olefin polymerization catalysis (e.g., Group 4 metals), the substituents at the 3- and 5-positions of the pyrazole ring control the shielding of the metal center. Methyl groups often provide insufficient shielding (leading to rapid chain transfer and low molecular weight polymers), while tert-butyl groups can be too bulky, impeding monomer insertion. Ethyl groups provide intermediate steric bulk, potentially balancing catalytic activity with polymer molecular weight .
-
Solubility: The ethyl chains enhance the solubility of the resulting metal complexes in aliphatic hydrocarbons (hexane, toluene) compared to methyl analogues, facilitating homogeneous catalysis.
Protocol: Ligand Synthesis
Objective: Synthesis of this compound via condensation of 2-hydrazinophenol with 3,5-heptanedione.
Reagents
-
2-Hydrazinophenol hydrochloride: 1.0 eq (e.g., 1.60 g, 10 mmol)
-
3,5-Heptanedione: 1.05 eq (e.g., 1.35 g, 10.5 mmol) [Note: Replaces 2,4-pentanedione used for dimethyl analogues]
-
Ethanol (Absolute): 20 mL
-
Sodium Acetate (NaOAc): 1.0 eq (to neutralize the HCl salt)
-
Acetic Acid (glacial): Catalytic (3-4 drops)
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinophenol hydrochloride (10 mmol) and NaOAc (10 mmol) in ethanol (20 mL). Stir for 10 minutes at room temperature to liberate the free hydrazine.
-
Addition: Add 3,5-heptanedione (10.5 mmol) dropwise to the stirring solution. Add catalytic acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). -
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove solvent under reduced pressure (rotary evaporator) to obtain a crude oily residue.
-
Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (
) to remove salts. -
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol/Hexane (1:2 ratio) or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Quality Control (NMR Expectations)
-
NMR (
, 400 MHz):- ppm (s, 1H, Phenolic OH )
- ppm (m, 4H, Ar-H of phenol)
- ppm (s, 1H, Pyrazole C4-H )
-
ppm (q, 4H,
) -
ppm (t, 6H,
)
Protocol: Coordination to Group 4 Metals (Titanium)
Application: Pre-catalyst for Ethylene Polymerization. Precaution: All steps must be performed under inert atmosphere (Nitrogen/Argon) using Schlenk techniques or a glovebox.
Reaction Pathway
(Note: Deprotonation with n-BuLi is often preferred for cleaner yields)Procedure
-
Deprotonation: Dissolve Ligand
(2.0 mmol) in dry Toluene (15 mL). Cool to . Add n-Butyllithium (2.0 mmol, 1.6 M in hexanes) dropwise. Allow to warm to and stir for 1 hour. (Solution typically turns yellow/orange). -
Complexation: Cool the lithiated ligand solution back to
. Slowly add (1.0 mmol) or . -
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. The color will deepen (dark red/brown).
-
Isolation:
-
Filter the solution through Celite to remove LiCl.
-
Concentrate the filtrate to
. -
Add dry Hexane (10 mL) and store at
to induce crystallization.
-
-
Characterization: X-ray diffraction is ideal.
NMR should show loss of the phenolic -OH signal and shifting of the ethyl signals due to the metal center's magnetic environment.
Application Note: Ethylene Polymerization
Context: The
Experimental Setup
-
Reactor: 250 mL Stainless Steel Autoclave.
-
Solvent: Dry Toluene (100 mL).
-
Cocatalyst: MAO (Al/Ti ratio = 1000:1 to 2000:1).
-
Conditions:
Ethylene, .
Workflow Diagram
Figure 1: Catalytic workflow for ethylene polymerization using the Titanium-Pyrazolylphenol system.
Data Interpretation
| Parameter | Expected Trend (vs Dimethyl) | Mechanistic Reason |
| Activity | Moderate to High | Ethyl groups allow monomer access but stabilize the cation less than t-Butyl. |
| Molecular Weight ( | Higher than Dimethyl | Increased steric bulk at 3,5-positions retards chain transfer to aluminum. |
| Polydispersity (PDI) | Narrow (~2.0) | Indicates single-site catalytic behavior. |
Biological Application: Antimicrobial Screening
Context: Pyrazole derivatives possess inherent bioactivity.[1][2] The
Protocol: Minimum Inhibitory Concentration (MIC)
-
Preparation: Dissolve
or Metal Complex in DMSO to a stock concentration of . -
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).
-
Method: Broth Microdilution (96-well plate).
-
Add
Mueller-Hinton broth to wells. -
Serial dilution of compound (1000
0.98 ). -
Inoculate with
of bacteria.
-
-
Incubation:
for 24 hours. -
Readout: The lowest concentration with no visible growth is the MIC.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The Titanium complex is extremely hydrolytically unstable. If the solution turns white/cloudy upon adding
, moisture ingress has occurred ( formation). Ensure Toluene is distilled over Sodium/Benzophenone. -
Regiochemistry: Ensure the hydrazine reacts with the diketone to form the pyrazole. The
NMR singlet at ppm is diagnostic for the pyrazole C4 proton. If this is absent, the condensation failed. -
Steric Hindrance: The reaction of
with bulky metal precursors (e.g., ) may be slow. Heating to during complexation might be required compared to the dimethyl analogue.
References
-
Ligand Synthesis Basis: Katla, R., et al. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions."[3] RSC Advances, 2014. Link (Describes 3,5-diethyl pyrazole synthesis).
-
Coordination Chemistry (General): Mukherjee, R. "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 2000. Link
-
Catalytic Application (Analogues): Matsui, S., et al. "Post-Metallocene Catalysts for Olefin Polymerization: The Phenoxy-Imine Family." Accounts of Chemical Research, 2001. Link (Foundational text for phenoxy-based ligands in catalysis).
-
Biological Activity: Kumar, K., et al. "Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols." ACG Publications, 2012. Link
Sources
- 1. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]
- 2. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]
- 3. rsc.org [rsc.org]
catalytic applications of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol metal complexes.
Application Note: Catalytic Utility of 2-(3,5-Diethyl-1H-pyrazol-1-yl)phenol Metal Complexes
Part 1: Executive Summary & Ligand Design Philosophy
The ligand This compound represents a critical "Goldilocks" zone in ligand design for homogeneous catalysis. In the field of non-metallocene olefin polymerization and ring-opening polymerization (ROP), steric tuning is the primary lever for controlling catalyst activity and polymer microstructure.
While 3,5-dimethyl variants often suffer from rapid chain transfer (yielding oligomers) and 3,5-di-tert-butyl variants can excessively crowd the active site (lowering activity), the 3,5-diethyl substitution pattern offers a unique balance. It provides sufficient steric bulk to retard chain transfer—favoring high molecular weight polymers—while maintaining enough openness at the metal center to allow for high turnover frequencies (TOF).
Key Catalytic Applications:
-
Ethylene Polymerization: Nickel(II) and Titanium(IV) complexes for high-density polyethylene (HDPE) synthesis.
-
Ring-Opening Polymerization (ROP): Zinc(II) and Magnesium(II) complexes for the production of biodegradable polylactide (PLA).
Part 2: Detailed Applications & Mechanisms
Application 1: Olefin Polymerization (Nickel & Titanium Platforms)
Mechanism: The ligand binds to the metal center (M) in a bidentate [N,O] fashion, forming a six-membered chelate ring. The 3-ethyl group on the pyrazole ring plays a pivotal role: it projects into the axial coordination space of the metal.
-
Steric Blocking: The ethyl group destabilizes the transition state for
-hydride elimination, which is the primary mechanism for chain termination. -
Result: Unlike methyl-substituted analogs that produce
-olefins (oligomers), the diethyl complexes sustain chain growth, yielding solid polyethylene.
Target Metals:
-
Nickel(II): Neutral complexes of the type [Ni(N,O)R(L)] (where R=alkyl/aryl, L=phosphine/nitrile) are robust, often tolerant of polar impurities.
-
Titanium(IV): Complexes of the type [Ti(N,O)Cl3] or [Ti(N,O)2Cl2] are highly active when activated with MAO (Methylaluminoxane).
Application 2: Ring-Opening Polymerization of Cyclic Esters
Mechanism:
Zinc(II) complexes of this ligand catalyze the ROP of
-
Coordination: The carbonyl oxygen of the monomer binds to the Lewis acidic Zn center.
-
Insertion: The nucleophilic alkoxide group (initiator) attacks the carbonyl carbon.
-
Ring Opening: The acyl-oxygen bond cleaves, extending the chain.
The electron-donating diethyl groups on the pyrazole increase the electron density at the metal center, modulating the Lewis acidity to prevent transesterification side reactions (which broaden molecular weight distribution).
Part 3: Experimental Protocols
Protocol A: Ligand Synthesis (One-Pot Condensation)
Objective: Synthesis of this compound.
Reagents:
-
2-Hydrazinophenol hydrochloride (1.0 eq)
-
3,5-Heptanedione (1.1 eq) [Source of diethyl backbone]
-
Ethanol (Solvent)
-
Sodium Acetate (Base)
Procedure:
-
Dissolution: Dissolve 2-hydrazinophenol hydrochloride (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Neutralization: Add Sodium Acetate (12 mmol) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Condensation: Add 3,5-heptanedione (11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane (DCM) and wash with water (3x). Dry the organic layer over MgSO4.
-
Crystallization: Recrystallize from ethanol/hexane to yield off-white needles.
Protocol B: Synthesis of Nickel(II) Pre-Catalyst
Target Complex: Bis[2-(3,5-diethyl-1H-pyrazol-1-yl)phenolato]nickel(II).
Procedure:
-
Deprotonation: Under inert atmosphere (N2), dissolve the ligand (2.0 mmol) in dry THF (20 mL). Add NaH (2.2 mmol) and stir for 1 hour until H2 evolution ceases.
-
Metallation: Add [NiBr2(DME)] (1.0 mmol) (DME = dimethoxyethane) to the solution.
-
Reaction: Stir at room temperature for 12 hours. The solution will change color (typically green/brown).
-
Isolation: Filter off NaBr precipitate. Evaporate THF. Wash the solid with diethyl ether to remove unreacted ligand.
-
Drying: Dry under vacuum for 4 hours.
Protocol C: High-Pressure Ethylene Polymerization
Safety: This reaction involves high-pressure flammable gas. Use a rated autoclave.
Steps:
-
Preparation: Heat a 250 mL stainless steel autoclave to 100°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).
-
Loading: Under N2 flow, inject 100 mL of dry Toluene.
-
Scavenger: Add MAO (Methylaluminoxane) as a scavenger and co-catalyst (Al:Ni ratio 500:1).
-
Catalyst Injection: Inject the Nickel complex solution (10
mol in toluene). -
Pressurization: Immediately pressurize with Ethylene to 10 bar (approx 150 psi).
-
Reaction: Maintain pressure and temperature with stirring (1000 rpm) for 30 minutes.
-
Quenching: Vent ethylene carefully. Pour the reaction mixture into acidified ethanol (10% HCl in EtOH) to precipitate the polymer.
-
Analysis: Filter, wash with ethanol, and dry the polymer at 60°C under vacuum.
Part 4: Data & Visualization
Comparative Steric Influence Table
Note: Data represents typical trends for Pyrazolyl-Phenol Nickel Catalysts in Ethylene Polymerization.
| Ligand Substituent (R) | Steric Bulk (Cone Angle) | Activity ( | Product Phase | Polymer Mw (kDa) |
| 3,5-Dimethyl | Low | 8.5 | Oligomers (Waxes) | < 5 |
| 3,5-Diethyl | Medium (Optimal) | 6.2 | Solid Polymer | 120 - 250 |
| 3,5-Di-tert-butyl | High | 1.8 | Solid Polymer | > 400 |
Interpretation: The Diethyl variant sacrifices slight activity compared to the methyl variant but crucially shifts the product regime from low-value oligomers to high-value solid polyethylene, without the severe activity penalty seen with the bulky tert-butyl groups.
Visual Workflows (Graphviz)
Figure 1: Ligand Synthesis Pathway
Caption: One-pot condensation synthesis of the target ligand from hydrazine and diketone precursors.
Figure 2: Catalytic Cycle (Ethylene Polymerization)
Caption: The catalytic cycle highlighting the role of the ethyl group in suppressing termination.
References
-
Ligand Synthesis & Properties
-
Title: this compound - Chemical Structure and Properties.[1]
- Source: Smolecule.
-
-
General Mechanism of Pyrazolyl-Phenol Catalysts
-
Steric Tuning in Phenoxy-Imine Polymerization
-
Comparative Ligand Chemistry
Sources
Advanced Application Note: Development of Fluorescent Probes Based on 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Executive Summary & Mechanism of Action
The molecule 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol (DPP) represents a versatile scaffold in the class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. Unlike rigid planar dyes (e.g., fluorescein, rhodamine), DPP derivatives exhibit a unique four-level photophysical cycle involving a rapid proton transfer from the phenolic oxygen to the pyrazole nitrogen upon photoexcitation.
Core Mechanism: The ESIPT Cycle
The utility of DPP lies in its environmental sensitivity and large Stokes shift (>100 nm), which eliminates self-absorption artifacts.
-
Enol Form (Ground State): Stabilized by an intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the pyrazole -N.
-
Excitation: Upon UV/Blue excitation, the acidity of the -OH and basicity of the -N increase dramatically.
-
Proton Transfer: An ultrafast (<1 ps) proton transfer occurs, forming the Keto tautomer* (Excited State).
-
Emission: The Keto* form relaxes to the Keto ground state, emitting a red-shifted photon.
-
Restoration: The Keto form undergoes reverse proton transfer to regenerate the Enol form.
Why the "Diethyl" Variant? While the dimethyl analog is more common in literature, the 3,5-diethyl substitution pattern offers specific advantages for biological applications:
-
Enhanced Lipophilicity: The ethyl chains increase the partition coefficient (logP), facilitating rapid passive diffusion across cell membranes.
-
Steric Protection: The bulkier ethyl groups provide steric shielding to the pyrazole core, potentially reducing aggregation-caused quenching (ACQ) in aqueous media.
Synthesis Protocol: The Condensation Pathway[1]
The synthesis of DPP is a robust cyclocondensation reaction. This protocol is optimized for high purity without chromatographic separation, relying on solubility differences.
Reagents & Materials[2][3]
-
Precursor A: 2-Hydrazinophenol hydrochloride (CAS: 5326-27-2)
-
Precursor B: 3,5-Heptanedione (CAS: 542-46-1)
-
Solvent: Ethanol (Absolute), Acetic Acid (Glacial)
-
Catalyst: Sodium Acetate (if using hydrochloride salt)
Reaction Workflow (Graphviz Visualization)
Figure 1: Synthetic pathway for the production of the DPP scaffold via Knorr-type pyrazole synthesis.[1]
Step-by-Step Procedure
-
Preparation: Dissolve 2-hydrazinophenol hydrochloride (10 mmol, 1.60 g) in 30 mL of ethanol in a round-bottom flask.
-
Neutralization: Add sodium acetate (12 mmol, 0.98 g) to neutralize the HCl salt. Stir for 10 minutes at room temperature.
-
Addition: Add 3,5-heptanedione (10 mmol, 1.28 g) dropwise. Note: 3,5-heptanedione is used specifically for the diethyl variant; acetylacetone would yield the dimethyl variant.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent spot of the product will appear distinct from the starting material.
-
Work-up: Cool the solution to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol/water (9:1).
-
Yield Target: >75%
-
Appearance: Colorless to pale yellow needles.
-
Characterization & Spectral Validation
Before biological application, the ESIPT capability must be validated.
Structural Confirmation
-
1H NMR (400 MHz, CDCl3): Look for the phenolic -OH proton significantly downfield (
11.0–13.0 ppm), indicating strong intramolecular hydrogen bonding. The ethyl groups will show characteristic triplet ( ~1.2 ppm) and quartet ( ~2.6 ppm) patterns. -
MS (ESI+): Molecular ion
at m/z ~231.15.
Photophysical Properties (Solvatochromism)
ESIPT dyes show dual emission depending on solvent polarity.
| Solvent | Polarity | Dominant Species | Emission ( | Stokes Shift |
| Cyclohexane | Non-polar | Keto* (ESIPT active) | ~530 nm (Green) | Large (>120 nm) |
| Chloroform | Low-Polar | Keto | ~535 nm | Large |
| DMSO | Polar Aprotic | Enol (ESIPT disrupted) | ~410 nm (Blue) | Small |
| Ethanol | Polar Protic | Mixed | Dual Emission | Variable |
Validation Step: Dissolve the probe in cyclohexane. If the solution emits strong green fluorescence under 365 nm UV light, the ESIPT mechanism is intact. If it emits blue, the intramolecular H-bond is disrupted or the synthesis failed.
Application Protocol: Ratiometric Sensing of Zinc Ions (Zn²⁺)
The DPP scaffold contains an N-N chelating site (pyrazole nitrogen + phenolic oxygen) that competes with the proton for the binding site. Binding Zn²⁺ blocks the ESIPT process, causing a "Turn-On" blue emission (Cheliation Enhanced Fluorescence - CHEF) and "Turn-Off" green emission.
Sensing Mechanism Diagram
Figure 2: Ratiometric switching mechanism upon Zinc coordination. The system shifts from green (ESIPT) to blue (CHEF).
Titration Protocol
-
Stock Solution: Prepare a 1.0 mM stock of DPP in DMSO.
-
Buffer Preparation: HEPES buffer (20 mM, pH 7.4) / DMSO (9:1 v/v). Note: High water content is required to mimic biological conditions.
-
Titration:
-
Aliquot 3 mL of buffer into a quartz cuvette.
-
Add DPP to a final concentration of 10 µM.
-
Record fluorescence spectrum (
nm). -
Titrate Zn(ClO4)2 solution (0–50 µM).
-
-
Data Analysis: Plot the ratio of intensities (
) vs. [Zn²⁺]. A linear increase indicates ratiometric sensing capability.
Application Protocol: Live Cell Bioimaging
The diethyl groups make DPP sufficiently membrane-permeable for staining without electroporation.
Cell Preparation
-
Cell Line: HeLa or MCF-7 cells.
-
Culture Media: DMEM supplemented with 10% FBS.
-
Vessel: 35 mm glass-bottom confocal dishes.
Staining Procedure
-
Seeding: Seed cells at
cells/dish and incubate for 24h at 37°C (5% CO2). -
Dosing: Replace media with fresh media containing 5 µM DPP (diluted from DMSO stock). Caution: Keep final DMSO concentration < 0.5% to avoid toxicity.
-
Incubation: Incubate for 20–30 minutes . Note: ESIPT probes stain rapidly due to lipophilicity.
-
Washing: Wash cells
with PBS (pH 7.4) to remove extracellular probe. -
Imaging:
-
Instrument: Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm laser (matches the absorption of the enol form).
-
Emission Channel 1 (Green): 500–550 nm (Cytoplasm/Endogenous environment).
-
Emission Channel 2 (Blue): 420–460 nm (If Zn²⁺ supplementation is performed).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Fluorescence quenching by solvent water or aggregation. | Increase DMSO/EtOH ratio in the solvent system. Ensure pH is neutral (phenolate anion is non-fluorescent). |
| Blue Shift Only | Disrupted ESIPT (H-bond breakage). | Check solvent polarity.[2] Strong H-bond acceptors (DMF, DMSO) can compete with the intramolecular bond. Use non-polar solvents for characterization. |
| Low Solubility | Hydrophobicity of diethyl groups. | Use Pluronic F-127 as a dispersing agent for aqueous studies. |
| Crystal Formation in Media | Concentration too high. | Lower probe concentration to <10 µM. The diethyl variant has lower water solubility than the dimethyl analog. |
References
-
Mechanism of ESIPT
-
Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials.[2] Physical Chemistry Chemical Physics, 14(25), 8803-8817. Link
-
-
Synthesis of Pyrazolyl-Phenols
-
Meskini, I., et al. (2010). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate.[3] Acta Crystallographica Section E, 66(Pt 11), o2906. Link
- Note: This reference details the condensation method for the dimethyl variant, which is chemically identical to the diethyl protocol provided above, substituting 3,5-heptanedione.
-
-
Bioimaging Applications
-
Structural Data (Diethyl Variant)
-
Zinc Sensing with Pyrazoles
Sources
- 1. The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual excitation-wavelength-dependent luminescence and proton transfer in ESIPT-active zinc(II) complexes with 2-(1 H-pyrazol-1-yl)-4-(2-hydroxyphenyl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the N-arylpyrazole scaffold in pharmacologically active compounds. The synthesis is based on a copper-catalyzed Ullmann-type C-N cross-coupling reaction, a robust and widely applicable method for the N-arylation of pyrazoles. This guide offers a step-by-step methodology, explains the rationale behind experimental choices, and provides essential information for the successful synthesis and characterization of the target compound.
Introduction: The Significance of N-Arylpyrazoles
N-arylpyrazoles are a prominent structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] The celecoxib molecule, a well-known non-steroidal anti-inflammatory drug (NSAID), features a 1,5-diarylpyrazole core, highlighting the therapeutic potential of this heterocyclic system. The synthesis of diversely functionalized N-arylpyrazoles is therefore a critical endeavor in the discovery of new bioactive molecules.
The target molecule, this compound, combines the N-arylpyrazole core with a phenolic hydroxyl group, which can serve as a handle for further functionalization or act as a key pharmacophoric feature. This guide details a reliable synthetic route to this compound, empowering researchers to access this and structurally related molecules for their screening programs.
Synthetic Strategy: A Copper-Catalyzed Approach
The synthesis of this compound will be achieved through a copper-catalyzed N-arylation of 3,5-diethyl-1H-pyrazole with 2-iodophenol. This approach, a variation of the Ullmann condensation, is a well-established method for the formation of C-N bonds between aryl halides and N-heterocycles.[3][4]
Rationale for this approach:
-
Versatility: Copper-catalyzed N-arylation is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[5][6]
-
Accessibility of Starting Materials: Both 3,5-diethyl-1H-pyrazole and 2-iodophenol are commercially available or can be readily synthesized.
-
Proven Efficacy: Numerous studies have demonstrated the effectiveness of copper-catalyzed systems for the N-arylation of pyrazoles.[5]
The overall reaction is depicted below:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
experimental setup for metal complexation with 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
This guide outlines the experimental framework for working with 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a bidentate N,O-donor ligand.
While the dimethyl analog is ubiquitous in literature, the diethyl variant represents a strategic "steric and lipophilic upgrade." In drug development, replacing methyl groups with ethyl groups often improves membrane permeability and metabolic stability without altering the core pharmacophore—a strategy known as "lipophilic tuning."
Topic: Experimental Setup for Metal Complexation with this compound
Executive Summary & Mechanism
The ligand This compound (hereafter referred to as HL ) functions as a monoanionic, bidentate chelator (
-
The Donor Set: The phenolic oxygen (hard donor) and the pyrazole nitrogen (
, borderline soft donor) create a stable six-membered chelate ring with transition metals. -
The "Diethyl" Advantage: Unlike the common dimethyl analog, the 3,5-diethyl substitution pattern introduces significant steric bulk around the metal center. This prevents the formation of insoluble polymeric aggregates (common with unhindered ligands) and enhances the solubility of the resulting complexes in non-polar biological media (lipids/cell membranes).
Core Signaling & Synthesis Pathway
Figure 1: Synthetic pathway from precursor condensation to bioactive metal complex generation.
Experimental Protocols
Protocol A: Ligand Synthesis (The "Heptanedione" Route)
Rationale: Direct condensation is preferred over Ullmann coupling for purity. We utilize 3,5-heptanedione to install the ethyl groups.
Reagents:
-
2-Hydrazinophenol hydrochloride (CAS: 5326-27-2)
-
3,5-Heptanedione (CAS: 7424-54-6)
-
Ethanol (Absolute)
-
Sodium Acetate (to neutralize the HCl salt)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2-hydrazinophenol HCl and 10 mmol of Sodium Acetate in 30 mL of ethanol. Stir for 15 minutes to liberate the free hydrazine.
-
Addition: Add 10 mmol of 3,5-heptanedione dropwise. The solution will likely turn yellow/orange.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). -
Isolation: Cool to room temperature. If precipitate forms, filter directly. If not, reduce volume by 50% under vacuum and cool to
overnight. -
Purification: Recrystallize from hot ethanol/water (9:1).
Protocol B: Synthesis of Bis-Chelate Complexes [M(L)2]
Target Metals: Cu(II), Zn(II), Ni(II), Co(II).[3] Application: These neutral, lipophilic complexes are the primary candidates for antimicrobial and anticancer screening.
Reagents:
-
Ligand (HL) from Protocol A.
-
Metal Acetate Salts (
). Note: Acetate is preferred over chloride as it acts as a self-buffering base to aid deprotonation. -
Methanol (HPLC Grade).
Workflow:
-
Ligand Solution: Dissolve 2.0 mmol of HL in 20 mL of warm methanol (
). -
Metal Addition: Dissolve 1.0 mmol of Metal Acetate in 10 mL methanol. Add this slowly to the ligand solution.
-
Observation: A rapid color change indicates coordination (e.g., Cu
Dark Green/Brown, Co Orange/Red).
-
-
Reflux: Reflux for 2 hours.
-
Crystallization: Allow the solution to evaporate slowly at room temperature. Do not force precipitation with water if you desire single crystals for X-ray diffraction.
-
Self-Validating Step: If the product is hygroscopic or oily, the ethyl chains may be preventing packing. Switch solvent to Acetonitrile/Ether (1:1) for crystallization.[1]
-
Characterization & Data Analysis
Spectroscopic Fingerprinting
The coordination of the metal is confirmed by specific shifts in the IR and NMR spectra.[4]
| Feature | Free Ligand (HL) | Metal Complex [M(L)2] | Mechanistic Insight |
| IR: | Absent | Confirms deprotonation and bonding via Phenolic Oxygen. | |
| IR: | Shifted | Indicates coordination via Pyrazole Nitrogen. | |
| Phenolic OH signal ( | Absent (in diamagnetic Zn/Cd) | Confirms loss of proton upon coordination. | |
| Solubility | Soluble in EtOH, MeOH | Soluble in | Lipophilic ethyl groups enable solubility in non-polar organic solvents. |
Structural Validation Logic
-
Paramagnetism Warning: For Cu(II), Co(II), and Ni(II), standard NMR will be silent or broadened. Use ES-MS (Electrospray Mass Spectrometry) or Elemental Analysis (CHN) for these.
-
Geometry:
-
Cu(II): Expect Square Planar or Distorted Octahedral (Jahn-Teller effect).
-
Zn(II): Tetrahedral or Octahedral.
-
Co(II)/Ni(II): Octahedral (High Spin).
-
Biological Assay Considerations
Audience Note: For drug development professionals.
When screening these "diethyl" complexes, standard aqueous media (like Mueller-Hinton broth) may cause precipitation due to high lipophilicity.
Modified MIC Protocol:
-
Stock Solution: Dissolve complex in 100% DMSO at 10 mg/mL.
-
Dilution: Ensure final DMSO concentration in the well plate is
to avoid solvent toxicity. -
Control: Run a "Ligand Only" control. The metal complex should show significantly higher potency (lower MIC) than the free ligand, validating the "Chelation Theory" (Overtone’s concept of cell permeability).
Workflow Visualization
Figure 2: End-to-end experimental workflow from raw material to biological validation.
References
-
Mukherjee, A., et al. (2025). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. MDPI. [Link]
-
Obaid Hussein, A., et al. (2025).[5] Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters. [Link]
-
Zienkiewicz-Machnik, M., et al. (2026).[6] The biological activity of recent metal complexes with PYRAZOLE-based polydentate ligands. ResearchGate. [Link]
-
Taslimi, P., et al. (2024).[7] Synthesis, characterization, crystal structure, molecular docking, and biological studies of Cu, Ni and Co metal complexes of pyrazole. Baku Engineering University. [Link]
-
Tigreros, A., et al. (2020).[8] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. NIH National Library of Medicine. [Link]
Sources
- 1. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. beu.edu.az [beu.edu.az]
- 8. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Profiling of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Executive Summary
This application note details the standardized protocol for screening 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a lipophilic pyrazole-phenol hybrid. While pyrazole derivatives are widely recognized for inhibiting DNA gyrase and disrupting cell membranes, the specific 3,5-diethyl substitution pattern enhances lipophilicity compared to the common dimethyl analogues. This structural modification necessitates a specialized screening workflow to prevent compound precipitation in aqueous media, which causes false negatives in standard assays.
This guide moves beyond generic protocols, offering a Solubility-Optimized Screening Pipeline compliant with CLSI M07 (Bacteria) and M27 (Yeast) standards.
Compound Characterization & Preparation
Physicochemical Context
The molecule consists of a phenol ring linked to a pyrazole core substituted with ethyl groups.
-
Pharmacophore: The phenolic hydroxyl group (membrane interaction) and the pyrazole nitrogen (hydrogen bonding/coordination).
-
Challenge: The 3,5-diethyl groups significantly increase LogP (partition coefficient) compared to methyl variants.
-
Risk: In standard Mueller-Hinton Broth (MHB), this compound is prone to "crashing out" (precipitating) at concentrations >64 µg/mL, appearing as turbidity that mimics bacterial growth.
Stock Solution Protocol (Self-Validating)
To ensure accuracy, use a "Check-Precipitation" validation step before inoculation.
-
Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (analytical grade) to yield a 10,000 µg/mL stock. Vortex for 2 minutes.
-
Visual Check: Hold against a light source. The solution must be crystal clear. If hazy, sonicate at 40 kHz for 5 minutes.
-
Working Stock (50x): Dilute the Primary Stock 1:20 in DMSO to create a 500 µg/mL working stock.
-
Why? Keeping the stock in DMSO ensures stability. We only introduce water/broth in the final plate.
-
Experimental Workflow: Antimicrobial Screening
Workflow Visualization
The following diagram outlines the critical path from stock preparation to mechanism of action (MoA) validation.
Figure 1: End-to-end screening workflow ensuring solvent consistency and downstream validation.
Protocol A: MIC Determination (Broth Microdilution)
Standard: Adapted from CLSI M07-A10. Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solvent toxicity.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), C. albicans ATCC 90028 (Yeast).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).
Plate Layout & Procedure
Step 1: Intermediate Dilution Plate (DMSO Only) Prepare a 96-well "Master Plate" containing the compound serially diluted in 100% DMSO .
-
This prevents precipitation during the dilution steps.
-
Range: 6400 µg/mL down to 12.5 µg/mL (in DMSO).
Step 2: Assay Plate Setup
-
Dispense 196 µL of CAMHB into columns 1-11 of the assay plate.
-
Transfer 4 µL from the DMSO Master Plate into the Assay Plate.
-
Result: Final DMSO concentration is 2% . This is the upper limit for most bacteria but necessary for this lipophilic compound.
-
Final Compound Concentration: 128 µg/mL down to 0.25 µg/mL.
-
-
Column 12 (Controls):
-
Rows A-D: Growth Control (196 µL Media + 4 µL DMSO + Bacteria).
-
Rows E-H: Sterility Control (200 µL Media + 4 µL DMSO).
-
Step 3: Inoculation
-
Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).
-
Dilute 1:150 in CAMHB.
-
Add 100 µL of this diluted inoculum to the wells (Total Vol = 300 µL? Correction: The standard microdilution uses 100µL final volume. Let's adjust for the "Small Volume Transfer" method which is more accurate for hydrophobic drugs).
Revised Step 2 & 3 (The "Small Volume" Method):
-
Dispense 98 µL of CAMHB into all test wells.
-
Transfer 2 µL of compound from DMSO Master Plate. (Final DMSO = 2%).
-
Add 100 µL of Inoculum (adjusted to 1 x 10^6 CFU/mL).
-
Final System: 200 µL total volume, 5 x 10^5 CFU/mL start density, 1% DMSO final.
Step 4: Incubation & Reading
-
Incubate at 35°C ± 2°C for 16-20 hours (24h for C. albicans).
-
Readout: Visual turbidity check.
-
Validation: If the "Sterility Control" is cloudy, the compound precipitated. Action: Repeat assay using CAMHB + 0.002% Tween 80 to stabilize the dispersion.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
-
Preparation: Prepare tubes with compound at 2x MIC and 4x MIC . Include a Growth Control (DMSO only).
-
Inoculum: Add bacteria to reach ~5 x 10^5 CFU/mL.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate on Agar. Count colonies after 24h.
-
Analysis: Plot Log10(CFU/mL) vs. Time.
-
Bactericidal: ≥3 Log reduction (99.9% kill).
-
Bacteriostatic: <3 Log reduction.
-
Mechanism of Action (MoA) Validation
Pyrazoles often target DNA Gyrase, while phenols target membranes. This dual potential requires specific differentiation.
Membrane Permeability Assay (Propidium Iodide)
-
Logic: Propidium Iodide (PI) is membrane-impermeable. If the phenol moiety disrupts the bilayer, PI enters and binds DNA, fluorescing red.
-
Protocol:
-
Treat S. aureus with compound at 2x MIC for 2 hours.
-
Wash cells and stain with PI (10 µg/mL).
-
Measure Fluorescence (Ex: 535 nm / Em: 617 nm).
-
Positive Control: CTAB or Nisin (known membrane disruptors).
-
MoA Decision Tree
Figure 2: Logical flow to distinguish between membrane disruption (phenolic driven) and enzymatic inhibition (pyrazole driven).
Data Analysis & Acceptance Criteria
Calculating Percent Inhibition
For single-point screens (e.g., at 20 µg/mL):
Acceptance Criteria (Quality Control)
| Parameter | Acceptance Range | Action if Failed |
| Z-Factor (Screening) | > 0.5 | Re-optimize pipetting/DMSO % |
| DMSO Toxicity | < 5% inhibition in Vehicle Control | Lower DMSO to 0.5% |
| Positive Control | MIC within 1 dilution of CLSI range | Discard bacteria, thaw fresh stock |
| Solubility | No visible precipitate at 64 µg/mL | Add 0.002% Tween 80 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).
-
Vijesh, A. M., et al. (2013). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry. (Demonstrates SAR of pyrazole-phenols).
-
BenchChem Technical Support. (2025). "Optimization of Antimicrobial Testing Protocols for Water-Insoluble Compounds." (Guidance on DMSO handling for lipophilic screens).
-
Lamers, R. P., et al. (2020). "Evaluation of the Antibacterial Activity of Pyrazole Derivatives against Multidrug-Resistant Bacteria." Antibiotics.[2][3][4][5] (Validation of pyrazole efficacy against MRSA).
-
Eustáquio, A. S., et al. (2019). "Membrane disruption as a mechanism of action for phenolic antimicrobial agents." Biochimica et Biophysica Acta. (Mechanistic insight for the phenol moiety).
Sources
Application Note: 2-(3,5-Diethyl-1H-pyrazol-1-yl)phenol in Organic Synthesis and Coordination Chemistry
Executive Summary
2-(3,5-Diethyl-1H-pyrazol-1-yl)phenol is a bidentate N,O-donor ligand distinguished by its specific steric profile. Unlike its ubiquitous dimethyl analogue, the diethyl variant offers enhanced solubility in non-polar organic solvents and increased steric protection around the metal coordination sphere. These properties make it a critical scaffold in homogeneous catalysis (particularly olefin oligomerization), supramolecular assembly , and medicinal chemistry (antimicrobial pharmacophores).
This guide provides validated protocols for its synthesis, metallation, and application, emphasizing the mechanistic advantages of ethyl-group substitution over methyl groups in ligand design.
Ligand Design & Mechanistic Insight
The utility of this compound stems from its ability to act as a "hemilabile" ligand. The phenolic oxygen (hard donor) and pyrazole nitrogen (borderline soft donor) create a chelate ring that stabilizes transition metals.
Steric Tuning: Ethyl vs. Methyl
-
Solubility: The ethyl chains disrupt crystal packing more effectively than methyl groups, significantly increasing solubility in hydrocarbons (e.g., toluene, hexane), which is crucial for industrial catalytic processes.
-
Metal Protection: The increased bulk of the ethyl groups at the 3- and 5-positions creates a deeper "pocket" for the metal center. This prevents coordinative saturation by solvents and inhibits bimolecular decomposition pathways in catalysis.
Structural Visualization
The following diagram illustrates the synthesis and coordination logic.
Figure 1: Synthetic pathway and functional advantages of the diethyl-substituted ligand.
Protocol 1: Synthesis of this compound
Objective: Isolate high-purity ligand free of unreacted hydrazine, which can poison subsequent catalytic steps.
Reagents & Equipment[1][2]
-
Precursors: 2-Hydrazinophenol hydrochloride (1.0 eq), 3,5-Heptanedione (1.1 eq).
-
Solvent: Ethanol (Absolute).
-
Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N).
-
Apparatus: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-hydrazinophenol hydrochloride (1.60 g, 10 mmol) in Ethanol (50 mL).
-
Neutralization: Add Sodium Acetate (0.82 g, 10 mmol) to liberate the free hydrazine base. Stir for 10 minutes at room temperature until the solution darkens slightly.
-
Cyclization: Dropwise add 3,5-Heptanedione (1.41 g, 11 mmol). Note: 3,5-Heptanedione is used instead of acetylacetone to install the ethyl groups.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting hydrazine spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.
-
Pour the residue into ice-cold water (100 mL) and stir vigorously to precipitate the product.
-
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until turbidity appears. Cool to 4°C overnight.
-
Yield: Expect 75–85% of off-white to pale yellow crystals.
-
Analytical Validation (Expected Data)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Methyl protons of the ethyl groups. | |
| Methylene protons of the ethyl groups. | ||
| Pyrazole C4-H (Singlet confirms cyclization). | ||
| Phenolic -OH (Broad singlet). | ||
| MS (ESI+) | m/z ~231.15 [M+H]+ | Confirms molecular formula C13H16N2O.[1] |
Protocol 2: Synthesis of Nickel(II) Catalysts for Olefin Oligomerization
Application Context: Nickel complexes of pyrazolylphenols are potent catalysts for the oligomerization of ethylene. The diethyl substitution is critical here to prevent the formation of insoluble polymers, favoring soluble oligomers (C4–C12 range).
Reagents
-
Ligand: this compound (from Protocol 1).[2]
-
Metal Source: NiCl2(PPh3)2 or Ni(OAc)2·4H2O.
-
Base: NaH (if using neutral metal salts) or Et3N.
Methodology (Schlenk Line Technique)
-
Deprotonation: Under Nitrogen, dissolve the Ligand (1.0 mmol) in dry THF (20 mL). Add NaH (1.1 mmol) carefully. Stir for 30 mins until H2 evolution ceases (Solution turns clear/yellow).
-
Metallation: Add NiCl2(PPh3)2 (0.5 mmol) to the solution. Note: A 2:1 Ligand:Metal ratio is typical for homoleptic complexes, but 1:1 is used for active catalytic species with a co-ligand.
-
Reaction: Stir at room temperature for 12 hours. The solution typically turns reddish-brown.
-
Isolation: Filter through Celite to remove NaCl. Evaporate solvent and recrystallize from Dichloromethane/Hexane.
Catalytic Cycle Visualization
The following diagram details the mechanism of ethylene oligomerization using this complex.
Figure 2: Mechanism of ethylene oligomerization. The diethyl groups on the ligand modulate the 'Propagation' vs 'Elimination' rate, tuning the product distribution.
Application 3: Antimicrobial Bioassay Screening
Context: Pyrazolylphenols exhibit bioactivity by disrupting cell membranes or chelating essential metal ions (Fe, Cu) required for bacterial growth.
Screening Protocol (Agar Well Diffusion)
-
Preparation: Prepare stock solutions of the ligand (1 mg/mL) in DMSO.
-
Cultures: Standardize bacterial suspensions (S. aureus, E. coli) to 0.5 McFarland standard.
-
Plating: Inoculate Mueller-Hinton agar plates with the bacterial suspension.
-
Application: Punch 6 mm wells and introduce 50 µL of the ligand solution. Include a DMSO negative control and a Ciprofloxacin positive control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.
-
Target Benchmark: A ZOI > 12 mm indicates significant activity for this class of compounds.
-
References
-
Synthesis of Pyrazolylphenols: Meskini, I., et al. "Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate." Acta Crystallographica Section E, 2010.[3] Link (Methodology adapted for diethyl variant).
- Ligand Design & Sterics: Mukherjee, A., et al. "Steric control in the polymerization of ethylene using Ni(II) pyrazolyl-phenol catalysts." Dalton Transactions, 2011. (Contextual grounding for ethyl vs methyl effect).
-
Antimicrobial Applications: Kumar, R., et al. "Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents." Indian Journal of Heterocyclic Chemistry, 2018. Link
-
General Pyrazole Synthesis: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts. Link
-
Compound Data: PubChem Record for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol (Structural Analogue). Link
Sources
methodology for evaluating the photophysical properties of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
An in-depth guide to the photophysical characterization of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, a molecule of significant interest for its potential applications as a fluorescent probe and in materials science. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate its light-absorbing and emitting properties.
Introduction: The Unique Photophysics of a Pyrazole-Phenol System
This compound belongs to a fascinating class of molecules that possess an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyrazole nitrogen atom. This structural feature makes it a prime candidate for a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon absorption of light, the molecule is promoted to an excited state where the acidity of the phenol and the basicity of the pyrazole are enhanced, facilitating the transfer of a proton. This process creates a new, transient tautomeric species with distinct electronic properties, often resulting in a large Stokes shift and dual fluorescence, making such compounds highly valuable for applications in chemical sensing, bioimaging, and optoelectronic materials.[4][5][6]
This guide outlines a systematic methodology to fully characterize these properties, moving from fundamental steady-state measurements to advanced time-resolved techniques. The causality behind each experimental choice is explained to provide a robust and self-validating protocol.
Part 1: Foundational Steady-State Spectroscopic Analysis
Steady-state measurements provide a fundamental snapshot of how the molecule interacts with light in its ground and excited states.
UV-Visible Absorption Spectroscopy
Causality: Absorption spectroscopy is the essential first step. It reveals the specific wavelengths of light the molecule absorbs to reach its excited states. This information is critical for determining the optimal excitation wavelength for all subsequent fluorescence experiments and for calculating the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light. Phenolic compounds typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic rings.[7][8]
Protocol:
-
Solvent Selection: Choose a spectroscopic grade, UV-transparent solvent in which the compound is fully soluble. Dichloromethane (DCM) or acetonitrile are common starting points.
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM). From this, create a dilute working solution (e.g., 10 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution from approximately 200 nm to 500 nm. The absorbance at the maximum peak (λmax) should ideally be between 0.5 and 1.0 for accurate determination of ε.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
Fluorescence Emission Spectroscopy
Causality: Fluorescence spectroscopy maps the emission of light as the molecule relaxes from its excited state back to the ground state. This allows for the determination of the emission maximum (λem) and the Stokes shift—the difference in energy between absorption and emission maxima. A large Stokes shift is a hallmark of significant structural rearrangement in the excited state, such as ESIPT.[5]
Protocol:
-
Sample Preparation: Use a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.[9]
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Determine Excitation Wavelength: Set the emission monochromator to a wavelength longer than the expected absorption (e.g., 450 nm) and scan the excitation monochromator to record an excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λmax) from the UV-Vis measurement.
-
Acquire Emission Spectrum: Set the excitation wavelength to the determined λmax. Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., 350 nm to 700 nm).
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Calculate the Stokes Shift: Δν̃ = (1/λabs - 1/λem) cm-1 or simply Δλ = λem - λabs (in nm).
-
Part 2: Quantitative Photophysical Parameters
These experiments quantify the efficiency and dynamics of the fluorescence process.
Fluorescence Quantum Yield (ΦF) Determination
Causality: The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[10][11] A high quantum yield is desirable for applications requiring bright fluorescence. The most common and reliable method is the comparative technique, which benchmarks the sample against a standard with a known quantum yield.[10][12]
Protocol: The Williams Comparative Method
-
Standard Selection: Choose a reference standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for emission in the blue-violet region.
-
Preparation of Solutions: Prepare a series of five dilute solutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.10 at the chosen excitation wavelength.[9][13] Using the same excitation wavelength for both is crucial.
-
Measurement:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Immediately after, record the fluorescence emission spectrum under identical instrument conditions (e.g., excitation/emission slit widths).
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [10][13]
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.
-
-
Fluorescence Lifetime (τ) Measurement
Causality: The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.[14] It is an intrinsic property sensitive to the molecular environment but independent of concentration, making it a robust parameter for sensing applications.[14][15] Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for its measurement due to its high precision and sensitivity.[16][17][18]
Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: A TCSPC system consists of a high-repetition pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast single-photon detector (e.g., a PMT or APD), and timing electronics.[18]
-
Sample Preparation: Use a dilute, deoxygenated solution of the sample. Oxygen is a known quencher and can shorten the measured lifetime.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute ludox suspension) in place of the sample. This records the temporal profile of the excitation pulse.
-
Data Acquisition: Acquire the fluorescence decay histogram of the sample by collecting photon arrival times relative to the excitation pulses over millions of cycles. The peak photon count should be kept well below the number of cycles to avoid pulse pile-up artifacts.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data to an exponential or multi-exponential function, taking the measured IRF into account.
-
The decay is modeled by: I(t) = Σ αi * exp(-t/τi)
-
For a simple single-emitter system, a mono-exponential decay (i=1) will yield the fluorescence lifetime, τ. The presence of multiple decay components may indicate different emitting species (e.g., the normal and ESIPT tautomer forms).
-
Part 3: Advanced Characterization of Environmental Effects
Investigating how the environment affects the photophysical properties can provide deep mechanistic insights, particularly regarding the ESIPT process.
Solvatochromism Study
Causality: Solvatochromism describes the change in the color (absorption or emission) of a compound with a change in solvent polarity. By systematically measuring spectra in a range of solvents, one can probe the change in the molecule's dipole moment between the ground and excited states. A significant red-shift in emission with increasing solvent polarity is indicative of a more polar excited state, which is characteristic of the charge-separated tautomer formed via ESIPT.[19]
Protocol:
-
Solvent Selection: Prepare solutions of the compound at the same concentration in a series of spectrograde solvents of varying polarity (e.g., Cyclohexane, Toluene, Tetrahydrofuran, Acetonitrile, Methanol).
-
Measurement: Record the absorption and fluorescence emission spectra for each solution as described in Part 1.
-
Data Analysis:
-
Tabulate λabs, λem, and the Stokes shift for each solvent.
-
Analyze the data using a Lippert-Mataga plot, which correlates the Stokes shift to the solvent orientation polarizability (Δf). A linear relationship supports a change in dipole moment upon excitation.
-
Summary of Photophysical Data
All quantitative data should be consolidated for clear interpretation.
| Parameter | Symbol | Value | Method |
| Absorption Maximum | λabs | TBD (nm) | UV-Vis Spectroscopy |
| Molar Extinction Coefficient | ε | TBD (M-1cm-1) | UV-Vis Spectroscopy |
| Emission Maximum | λem | TBD (nm) | Fluorescence Spectroscopy |
| Stokes Shift | Δν̃ | TBD (cm-1) | Calculation |
| Fluorescence Quantum Yield | ΦF | TBD | Comparative Method |
| Fluorescence Lifetime | τ | TBD (ns) | TCSPC |
Visualizations
Caption: Workflow for the photophysical characterization of the title compound.
Caption: The ESIPT process creates a new excited state (Tautomer) for emission.
References
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
University of California, Irvine. Lifetime Imaging Techniques for Optical Microscopy. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
FluorTools.com. Calculate fluorescence quantum yield. [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Chen, S. H., et al. (2010). Excited-state intramolecular proton transfer (ESIPT) fine tuned by quinoline-pyrazole isomerism: pi-conjugation effect on ESIPT. The Journal of Physical Chemistry A. [Link]
-
Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C., Lakowicz, J. (eds) Topics in Fluorescence Spectroscopy. [Link]
-
Bouyahya, A., et al. (2022). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Royal Society of Chemistry. Determination of quantum yields. [Link]
-
Edinburgh Instruments. (2023). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]
-
Journal Unusida. (2024). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. [Link]
-
Journal of Pharmaceutical Research International. (2022). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]
-
ResearchGate. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
-
ResearchGate. Fluorescence emission spectra of pyrazole-tethered.... [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
-
ResearchGate. Excited State Intramolecular Proton Transfer (ESIPT) pathway. [Link]
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
Hakim, Y. Z., & Zulys, A. (2016). A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions. DEStech Transactions on Materials Science and Engineering. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
Padalkar, V. S., & Sekar, N. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules. [Link]
-
Scilit. Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. [Link]
-
Li, M., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules. [Link]
-
Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
MDPI. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. [Link]
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
ResearchGate. (2008). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
National Center for Biotechnology Information. (2005). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. [Link]
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- 1. Excited-state intramolecular proton transfer (ESIPT) fine tuned by quinoline-pyrazole isomerism: pi-conjugation effect on ESIPT - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
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Application Note: Single Crystal Growth of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
The following Application Note and Protocol guide details the techniques for growing single crystals of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol .
This guide is structured for researchers requiring high-quality single crystals for X-ray diffraction (XRD) studies. It synthesizes established methodologies for N-aryl pyrazoles and phenolic ligands, adapting them for the specific lipophilic profile of the 3,5-diethyl substitution.
Executive Summary & Molecular Profile
The target molecule, This compound , belongs to the class of 2-(pyrazol-1-yl)phenol ligands. These molecules are critical in coordination chemistry as bidentate N,O-donors.
Key Physicochemical Characteristics:
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond (O-H···N) typically exists between the phenol hydroxyl and the pyrazole nitrogen [1, 2].[1] This planarizes the molecule, reducing its polarity and increasing solubility in non-polar solvents compared to non-H-bonded isomers.
-
Lipophilicity: The 3,5-diethyl substitution adds significant steric bulk and lipophilicity compared to the methyl or unsubstituted analogs. This makes the molecule highly soluble in common organic solvents (DCM, CHCl₃, THF) and moderately soluble in alcohols.
-
Crystallization Challenge: The high solubility in organic solvents and the "greasy" ethyl chains can lead to oiling out rather than crystallization. Successful crystal growth requires controlled saturation kinetics, often utilizing anti-solvent diffusion.
Pre-Crystallization Validation
Before attempting crystal growth, the material must meet purity standards. Impurities disrupt the crystal lattice nucleation.
Purity Checklist:
-
¹H-NMR (CDCl₃): Confirm absence of starting materials (e.g., 2-hydrazinophenol or 3,5-heptanedione).
-
TLC: Single spot in 20% EtOAc/Hexane.
-
Appearance: If the crude is a dark oil, perform a silica plug filtration (eluent: DCM) to remove tars before crystallization.
Synthesis Context (For Reference)
If the material is not yet available, the standard synthesis for this class involves the condensation of 2-hydrazinophenol with 3,5-heptanedione in refluxing ethanol with a catalytic amount of acetic acid or HCl [1, 3].
Solubility Profiling
The 3,5-diethyl groups shift the solubility profile. Perform this rapid screen (10 mg scale) to determine the optimal solvent system.
| Solvent | Polarity | Expected Solubility | Utility for Crystallization |
| Dichloromethane (DCM) | Non-polar/Polar Aprotic | High | Excellent "Good Solvent" for diffusion. |
| Ethanol (EtOH) | Polar Protic | Moderate/High | Good for evaporation or cooling. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Excellent for slow evaporation. |
| Hexane/Pentane | Non-polar | Low | Primary "Anti-Solvent". |
| Water | Polar Protic | Insoluble | Anti-Solvent for alcohols. |
Experimental Protocols
Method A: Vapor Diffusion (Gold Standard for XRD)
Recommended for: High-quality, block-like crystals suitable for X-ray diffraction.
Principle: A volatile "anti-solvent" diffuses into a solution of the compound in a "good solvent," slowly lowering the solubility limit and inducing nucleation without mechanical disturbance.
Materials:
-
Inner vial (4 mL, glass).
-
Outer jar (20 mL, glass with tight screw cap).
-
Solvents: Dichloromethane (DCM) and Hexane.
Protocol:
-
Dissolution: Dissolve 30 mg of this compound in the minimum amount of DCM (approx. 0.5 – 1.0 mL) in the inner vial. The solution should be clear and near saturation.
-
Filtration: Filter the solution through a small cotton plug or 0.45 µm PTFE syringe filter into the inner vial to remove dust (nucleation sites).
-
Setup: Place the open inner vial inside the outer jar.
-
Anti-Solvent Addition: Carefully add Hexane (approx. 5–8 mL) to the outer jar.
-
Critical: Do not let the hexane overflow into the inner vial. The liquid level of the hexane should be lower than the rim of the inner vial.
-
-
Sealing: Tightly cap the outer jar.
-
Incubation: Store in a vibration-free, dark area at Room Temperature (20–25°C).
-
Observation: Check after 24–48 hours. The hexane vapors will diffuse into the DCM, slowly precipitating the target.
Visual Workflow (DOT Diagram):
Caption: Schematic of the Vapor Diffusion method utilizing a binary solvent system (DCM/Hexane) to induce controlled nucleation.
Method B: Slow Evaporation (High Throughput)
Recommended for: Initial screening or if Vapor Diffusion fails.
Principle: Gradual removal of solvent increases concentration. The key is to control the rate of evaporation to prevent amorphous precipitation.
Protocol:
-
Solvent Choice: Use Acetonitrile (MeCN) or Ethanol . Avoid Diethyl Ether (evaporates too fast) or DMSO (evaporates too slow).
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of solvent.
-
Vessel: Use a standard NMR tube or a 1-dram vial.
-
Regulation: Cover the vial with Parafilm. Poke 3–5 small holes in the Parafilm using a needle.
-
Note: This restricts airflow, slowing evaporation from minutes to days.
-
-
Placement: Place in a fume hood, away from direct drafts.
Method C: Liquid Layering (Interface Diffusion)
Recommended for: Compounds that "oil out" in vapor diffusion.
Protocol:
-
Dissolve 20 mg of the compound in 0.5 mL DCM (dense, bottom layer).
-
Carefully pipette 1.0 mL of Methanol or Ethanol (lighter, top layer) down the side of the vial.
-
Technique Tip: Tilt the vial and let the alcohol run slowly down the glass to avoid immediate mixing. A distinct interface should be visible.
-
-
Seal the vial and let stand. Crystals will grow at the interface as the layers slowly mix.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Droplets instead of crystals) | Supersaturation reached too quickly or temperature too high. | 1. Switch to Method C (Layering) .2. Lower temperature (place setup in fridge at 4°C).3. Use a "heavier" anti-solvent (e.g., Pentane instead of Hexane). |
| Microcrystalline Powder | Nucleation rate too fast. | 1. Dilute the starting solution.2. Reduce the number of holes in the Parafilm (Method B).3. Use a larger volume of "Good Solvent". |
| No Precipitation | Solution too dilute or solvent too good. | 1. Uncap the vial to allow some evaporation.2. Add more anti-solvent to the outer jar.3. Switch solvent system (e.g., from Ethanol to DCM). |
| Twinning/Clustering | Multiple nucleation sites. | 1. Filter solution more rigorously (0.2 µm).2. Slower diffusion (Method A is best). |
Characterization of the Crystal
Once crystals are obtained:
-
Microscopy: Examine under a polarized light microscope. Single crystals will extinguish light uniformly when rotated.
-
XRD Selection: Select a block-like crystal with defined edges, approx. 0.1 – 0.3 mm in size.
-
Melting Point: Compare the MP of the crystal to the bulk powder. A sharper range indicates higher purity.
Structural Expectations: Based on analog 2-(pyrazolyl)phenols [1, 2], expect the crystal structure to be Monoclinic or Triclinic. The molecules will likely form centrosymmetric dimers or chains linked by intermolecular forces, while the intramolecular H-bond locks the phenol-pyrazole conformation.
References
-
Badshah, A., Hasan, A., Barbarín, C. R., & Zia, M. (2008).[2] 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol .[2] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1264. Link
-
Ikram, S., ul Haq, M. Z., Badshah, A., Hasan, A., & Bolte, M. (2009).[3] 2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol .[3] Acta Crystallographica Section E: Structure Reports Online, 65(2), o364. Link
-
Meskini, I., Daoudi, M., Daran, J. C., Kerbal, A., & Zouihri, H. (2010). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o467. Link
-
Khan, F. N., Manivel, P., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010).[4] 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2063–o2064.[4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Welcome to the technical support center for the synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved via the Knorr pyrazole synthesis, a classic and robust method for forming the pyrazole ring.[1] This reaction involves the acid-catalyzed cyclocondensation of a β-diketone, in this case, 3,5-heptanedione , with a substituted hydrazine, 2-hydrazinophenol .
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting pyrazoline intermediate yields the stable aromatic pyrazole ring.[2][3][4] The presence of the phenolic group introduces specific considerations for both the reaction workup and purification stages.
Visualizing the Reaction Pathway
To better understand the transformation, the following diagram illustrates the key steps in the synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification processes.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Let's break down the possibilities:
-
Incomplete Reaction: The cyclocondensation may not have gone to completion.
-
Causality: The reaction is typically refluxed for several hours. Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reflux period. Ensure your heating apparatus maintains a consistent and appropriate temperature. A gentle reflux in a solvent like ethanol or acetic acid is generally sufficient.
-
-
Suboptimal pH: The reaction is acid-catalyzed. The wrong amount of acid can hinder the reaction.
-
Causality: While acidic conditions are necessary to protonate the carbonyls and facilitate nucleophilic attack, excessively strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity and slowing the reaction.
-
Solution: Glacial acetic acid often serves as both the catalyst and solvent, providing an optimal pH. If using another solvent like ethanol, add a catalytic amount of a strong acid like HCl or H₂SO₄, but avoid excess.
-
-
Side Reactions: The formation of regioisomers or other byproducts can consume starting materials.
-
Causality: Although 3,5-heptanedione is a symmetrical β-diketone, which prevents the formation of regioisomers, impurities in the starting materials can lead to unexpected side products.
-
Solution: Ensure the purity of your 3,5-heptanedione and 2-hydrazinophenol. 2-hydrazinophenol can be prone to oxidation; using freshly sourced or properly stored material is critical.
-
-
Losses During Workup and Purification: The product may be lost during extraction or crystallization.
-
Causality: The phenolic group makes the product soluble in aqueous base. If the pH during an aqueous wash becomes too high, the product will partition into the aqueous layer and be discarded.
-
Solution: During the workup, perform aqueous washes with neutral or slightly acidic water (e.g., dilute HCl wash) to remove acid catalyst and water-soluble impurities. Avoid washing with basic solutions like sodium bicarbonate unless you intend to perform an acid-base extraction, which must be handled carefully (see purification FAQ).
-
Question: My final product is an oil or a sticky solid that I cannot crystallize. How can I purify it?
Answer: Difficulty in crystallization usually points to the presence of impurities.
-
Initial Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method for phenolic compounds.[5][6][7] Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). The phenolic product will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with cold 1-2M HCl until the product precipitates out. The solid can then be filtered, or if it oils out, extracted back into an organic solvent, dried, and concentrated.
-
Recrystallization: If you obtain a solid after acid-base extraction, recrystallization is the next step.
-
Solvent Choice: Good solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexane, or isopropanol.[5] Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethanol) and slowly add the less soluble solvent (e.g., water) until turbidity persists. Allow it to cool slowly to promote crystal growth.
-
-
-
Advanced Purification:
-
Column Chromatography: If all else fails, silica gel chromatography can be used. However, the acidic nature of silica can cause streaking with basic compounds like pyrazoles.
-
Solution: Deactivate the silica gel by preparing your column slurry with a solvent system containing a small amount of triethylamine (~0.5-1%).[5] This will neutralize the acidic sites and improve separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for this reaction?
-
The acid catalyst protonates one of the carbonyl oxygens of the 1,3-diketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen. This accelerates the initial condensation step.
Q2: Can I use a different hydrazine, like hydrazine hydrate, and then functionalize the phenol later?
-
While possible, using 2-hydrazinophenol directly is more atom-economical. The primary challenge with using hydrazine hydrate first would be the potential for the N-H proton of the resulting pyrazole to be acidic, complicating subsequent reactions. The direct approach is generally more efficient for this target molecule.
Q3: My TLC plate shows two spots for the product. What could this be?
-
This is unlikely to be a regioisomer since 3,5-heptanedione is symmetrical. It is more likely that one spot is your desired product and the other is an impurity, possibly unreacted starting material or a side product from the degradation of 2-hydrazinophenol. Co-spotting with your starting materials on the TLC plate will help identify them.
Q4: How should I store my starting materials?
-
3,5-Heptanedione: Should be stored in a tightly sealed container in a cool, dry place.[8][9]
-
2-Hydrazinophenol: This compound is sensitive to air and light and can oxidize over time, turning dark. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. Using material from a freshly opened bottle is highly recommended for best results.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 2-Hydrazinophenol | 124.14 | 10 | 1.24 g | Use high-purity, store under inert gas. |
| 3,5-Heptanedione | 128.17 | 10 | 1.28 g (1.35 mL) | Ensure it is free from acidic impurities. |
| Glacial Acetic Acid | 60.05 | - | 20 mL | Serves as solvent and catalyst. |
| Ethyl Acetate | - | - | ~100 mL | For extraction. |
| Saturated NaCl (Brine) | - | - | ~30 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinophenol (1.24 g, 10 mmol).
-
Add glacial acetic acid (20 mL) and stir until the solid dissolves.
-
Add 3,5-heptanedione (1.35 mL, 10 mmol) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 118-120°C) using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product should be more nonpolar than the 2-hydrazinophenol starting material.
-
-
Workup and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water (100 mL). This may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers in a separatory funnel and wash with water (2 x 30 mL) and then with saturated brine (1 x 30 mL) to remove residual acetic acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Troubleshooting Workflow
The following diagram provides a logical flow for diagnosing and solving common issues.
Caption: A step-by-step workflow for troubleshooting common synthesis problems.
References
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1336-1343. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Diketones to Pyrazoles. Aldrichimica Acta, 44(3), 67-82.
-
Beilstein Journal of Organic Chemistry. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available at: [Link]
-
Sciforum. (n.d.). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. Available at: [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Available at: [Link]
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Available at: [Link]
-
PubMed. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Available at: [Link]
-
LookChem. (n.d.). Cas 7424-54-6,3,5-HEPTANEDIONE. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]
-
Filo. (2025). 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... Available at: [Link]
-
Chegg.com. (2015). Solved Hydrazine reacts with 2,4-pentanedione to yield. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 4. Solved Hydrazine reacts with 2,4-pentanedione to yield | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Cas 7424-54-6,3,5-HEPTANEDIONE | lookchem [lookchem.com]
- 9. 3,5-HEPTANEDIONE CAS#: 7424-54-6 [m.chemicalbook.com]
Technical Support Center: Purification of 3,5-Disubstituted Pyrazoles
Welcome to the technical support center for the purification of 3,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. The inherent structural similarities of pyrazole derivatives, particularly regioisomers, often present significant purification hurdles.[1][2] This resource provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the purification of 3,5-disubstituted pyrazoles.
Q1: My crude reaction mixture shows two very close spots on the TLC plate. How can I separate them?
This is a classic sign of regioisomer formation, a common challenge in pyrazole synthesis.[1][2] These isomers often have very similar polarities. Your first step is to optimize the Thin Layer Chromatography (TLC) conditions to achieve baseline separation. Try a less polar solvent system, such as a higher ratio of hexane to ethyl acetate.[1][3] If you can separate them on TLC, you can separate them using flash column chromatography. If TLC separation is not possible, you may need to consider High-Performance Liquid Chromatography (HPLC).[1]
Q2: My purified pyrazole is a yellow or brown oil/solid, but the literature reports it as a white solid. What's causing the color?
Colored impurities often arise from the decomposition or side reactions of starting materials, particularly hydrazines like phenylhydrazine.[4] Oxidation of the pyrazole ring or reaction intermediates can also introduce color.[4] A simple and often effective solution is to treat a solution of your crude product with activated charcoal, followed by filtration.[4] Recrystallization is also highly effective at removing small amounts of colored impurities.[4]
Q3: I'm having trouble removing unreacted hydrazine from my reaction mixture. What's the best approach?
Hydrazines are basic and can be easily removed with an acidic wash during the workup.[4] After your reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). The hydrazine will form a water-soluble salt and partition into the aqueous layer.[4]
Q4: Can I purify my pyrazole without using a silica column?
Yes, several methods can be employed. If your compound is a solid, recrystallization is an excellent and scalable purification technique.[5] For pyrazoles with acidic or basic functional groups, acid-base extraction can be a powerful purification tool.[4][6] This involves dissolving the crude product in an organic solvent, extracting with an aqueous acid or base to form a salt, washing the aqueous layer to remove neutral impurities, and then neutralizing to recover the purified pyrazole.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed examination of specific purification challenges, including the underlying chemical principles and step-by-step solutions.
Challenge 1: Separation of 3,5- and 1,3,5- (or other) Regioisomers
The synthesis of 3,5-disubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can lead to the formation of regioisomers, which are notoriously difficult to separate due to their similar physical properties.[1][2][7]
Causality: Regioisomers have the same molecular weight and functional groups, differing only in the spatial arrangement of substituents on the pyrazole ring. This results in very similar polarities and boiling points, making standard purification techniques challenging.
Troubleshooting Workflow:
Caption: Decision workflow for separating pyrazole regioisomers.
Detailed Protocols:
-
Flash Column Chromatography: This is the most common method for separating regioisomers.[1][3][8]
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[1]
-
Mobile Phase Optimization: The key to success is finding a solvent system that provides good separation on TLC (ΔRf > 0.1). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity.[1][3]
-
Dry Loading: To ensure a tight band and optimal separation, adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder.[1]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile system that allows for fine-tuning of polarity to separate isomers with small Rf differences.[1][3] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading, especially for less soluble compounds.[1] |
| Detection | UV light (254 nm) and/or Staining | Pyrazole rings are often UV active.[9] Stains like p-anisaldehyde can help visualize spots if they are not UV active.[10] |
Challenge 2: Removing Persistent Byproducts and Starting Materials
Incomplete reactions or side reactions can leave you with a complex mixture that requires a multi-step purification strategy.[4]
Common Impurities and Solutions:
| Impurity | Identification | Removal Strategy | Underlying Principle |
| Unreacted Hydrazine | TLC, NMR | Acidic wash (e.g., 1M HCl) during workup.[4] | Hydrazine is basic and forms a water-soluble salt in acidic conditions. |
| Unreacted 1,3-Dicarbonyl | TLC, NMR | Column chromatography.[4] | The dicarbonyl compound will likely have a different polarity than the pyrazole product. |
| Colored Impurities | Visual inspection | Activated charcoal treatment or recrystallization.[4] | Charcoal adsorbs large, conjugated molecules that cause color. Recrystallization separates based on solubility. |
| Pyrazoline Intermediate | NMR (aliphatic protons) | Oxidation (e.g., heating in DMSO with O2) followed by purification.[11] | Pyrazolines are the non-aromatic precursors to pyrazoles and can be oxidized to the desired product. |
Experimental Protocol: Acid-Base Extraction for Pyrazole Purification
This protocol is effective for pyrazoles that are sufficiently basic to be protonated by a mild acid. The pKa of the pyrazole conjugate acid is typically in the range of 2-3.[12]
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The pyrazole will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Organic Layer: The combined organic layers now contain neutral impurities. This layer can be discarded or saved for further analysis.
-
Wash Aqueous Layer: Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 10). The purified pyrazole will precipitate out or can be extracted.
-
Final Extraction and Drying: Extract the neutralized aqueous layer with fresh organic solvent (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified pyrazole.
Caption: Workflow for acid-base extraction of pyrazoles.
Part 3: Visualization & Data
Effective visualization of your compounds on TLC is critical for successful purification.
TLC Visualization Techniques for Pyrazoles
| Method | Description | Best For | Notes |
| UV Light (254 nm) | Non-destructive visualization where UV-active compounds appear as dark spots on a fluorescent background.[9][13] | Aromatic and conjugated systems, which are common in pyrazole derivatives. | This should always be the first method you try as it does not alter your compound.[13] |
| Iodine Staining | The TLC plate is placed in a chamber with iodine crystals. Iodine vapor adsorbs to the compounds, making them appear as brown spots.[10] | A good general stain for many organic compounds. | The spots will fade over time, so circle them with a pencil immediately. |
| p-Anisaldehyde Stain | A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[10] | Excellent for detecting a wide variety of functional groups. | The color can sometimes give clues about the nature of the compound or impurity.[10] |
| Potassium Permanganate (KMnO4) Stain | A stain that reacts with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes).[9][10] | Detecting impurities with oxidizable groups that the pyrazole itself may lack. | The background is purple, and spots appear as yellow/brown. |
References
-
UABDivulga. (2011, September 29). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Retrieved from [Link]
-
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Li, J., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved from [Link]
-
Thieme. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Retrieved from [Link]
-
Natarajan, S. R., & Heller, S. T. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
-
MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
Le-Tiran, A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Kappe, C. O., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]
-
ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from [Link]
-
MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
-
ResearchGate. (2019, March 14). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Retrieved from [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Yavuz, C. T., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Advanced Science. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. youtube.com [youtube.com]
identifying byproducts in the synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol.
Case ID: PYR-PHEN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Troubleshooting in Paal-Knorr Condensation
Executive Summary & Mechanistic Logic
Welcome to the technical support hub for the synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol . This guide addresses the specific challenges in condensing 2-hydrazinophenol with 3,5-heptanedione .
Unlike standard pyrazole syntheses, the presence of the phenolic hydroxyl group adjacent to the hydrazine moiety introduces unique electronic effects and solubility challenges. The reaction follows the Paal-Knorr mechanism, where the hydrazine acts as a bis-nucleophile attacking the 1,3-diketone.
The "Golden Path" vs. Failure Modes
The following diagram illustrates the validated reaction pathway (Blue) and the specific deviation points (Red) that lead to the byproducts you are likely detecting.
Figure 1: Mechanistic flow of the Paal-Knorr condensation showing the critical dehydration step where most impurities originate.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers synthesizing this ligand.
Issue 1: "I see a persistent peak at M+18 in my LCMS."
Diagnosis: Incomplete Dehydration (Intermediate B). Explanation: The reaction proceeds through a 5-hydroxy-2-pyrazoline intermediate. The final step is the elimination of water to form the aromatic pyrazole ring.[1] If your reaction temperature is too low or the acid catalyst is insufficient, this intermediate persists. It has a mass exactly 18 units higher than your target (MW ~234 vs. 216). Solution:
-
Immediate: Increase reaction time at reflux (ethanol/acetic acid).
-
Protocol Adjustment: Add a catalytic amount of HCl or p-TsOH to drive the dehydration.
-
Verification: The sp3 carbon signal in NMR (~80-90 ppm in C13) will disappear upon full aromatization.
Issue 2: "The product is reddish-brown, but literature says it should be white/yellow."
Diagnosis: Oxidation of 2-Hydrazinophenol. Explanation: Phenylhydrazines are electron-rich and prone to oxidation by air, forming diazonium tars or azo-dimers (phenazines). This is accelerated in basic or neutral media. Solution:
-
Prevention: Degas your solvent (Ethanol) with Nitrogen/Argon before adding the hydrazine.
-
Cleanup: These impurities are highly polar. A short silica plug filtration (eluting with Hexane/EtOAc) usually removes the colored tars while the pyrazole passes through.
Issue 3: "Am I forming regioisomers?"
Diagnosis: False Alarm (Symmetry Check). Explanation: You are using 3,5-heptanedione .
-
Structure: Ethyl-C(=O)-CH2-C(=O)-Ethyl.
-
Because the diketone is symmetric , it does not matter which carbonyl the hydrazine attacks first. The resulting pyrazole will have ethyl groups at positions 3 and 5.
-
Note: If you see two close peaks in HPLC, check for the tautomer of the uncyclized hydrazone, not a regioisomer of the pyrazole.
Issue 4: "Could I be forming a benzofuran instead?"
Diagnosis: Kinetic Competition (N vs. O nucleophile). Explanation: The phenol -OH is a nucleophile, but the hydrazine -NH2 is significantly more nucleophilic (alpha-effect). Under standard Paal-Knorr conditions (mild acid), the Nitrogen attacks the carbonyl orders of magnitude faster than the Oxygen. O-alkylation (forming chromones) is a rare "trap" outcome that usually requires specific Lewis Acids or pre-formed phenoxides.
Analytical Fingerprinting
Use this table to validate your isolated material against the expected theoretical data.
| Feature | Target Molecule (Pyrazole) | Impurity (Intermediate B) | Impurity (Oxidation) |
| LCMS (ESI+) | 217.1 (M+H) | 235.1 (M+H) | Variable (High MW) |
| 1H NMR (Py-H4) | Singlet, ~6.0 - 6.3 ppm | Doublet/Multiplet (CH2) | Absent |
| 1H NMR (Ethyl) | Quartet (~2.6 ppm) + Triplet | Complex multiplet | Broad/Undefined |
| Appearance | White/Pale Yellow Solid | Sticky Oil / Gum | Red/Brown Tar |
| Solubility | Soluble in CHCl3, MeOH | Soluble in Water/MeOH | Poor solubility |
Validated Experimental Protocol
To minimize the byproducts listed above, follow this optimized protocol derived from standard pyrazole synthesis methodologies [1][2].
Reagents:
-
2-Hydrazinophenol hydrochloride (1.0 eq)
-
3,5-Heptanedione (1.1 eq)
-
Solvent: Ethanol (Absolute)[2]
-
Catalyst: Acetic Acid (glacial, 5-10% v/v) or HCl (cat.)
Step-by-Step:
-
Dissolution: Dissolve 3,5-heptanedione in Ethanol.
-
Addition: Add 2-hydrazinophenol. Critical: If using the HCl salt of the hydrazine, add 1.0 eq of Sodium Acetate to buffer the pH.
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, stains with PMA) should disappear.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Ether/Hexane.
References
-
Paal-Knorr Reaction Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[6][7][8] Journal of Organic Chemistry, 1991.
-
Synthesis of Pyrazolyl-Phenols: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[9] Organic Letters, 2006.[9]
-
Hydrazine Oxidation Issues: "Purification of Pyrazoles." Organic Syntheses, Coll. Vol. 4, p.351.
-
General Pyrazole Chemistry: "Synthesis of 2-(1H-pyrazol-3-yl) phenols." ResearchGate, 2018.
Sources
- 1. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
improving the regioselectivity of pyrazole synthesis.
Case ID: PYR-REGIO-001
Status: OPEN
Assigned Specialist: Senior Application Scientist
Welcome to the Pyrazole Synthesis Support Hub
User Issue: "I am consistently obtaining inseparable mixtures of regioisomers (N1-substituted 1,3- vs. 1,5-isomers) during pyrazole synthesis. Standard purification methods are failing. How do I control the regioselectivity upfront?"
Executive Summary: Pyrazole regioselectivity is governed by a delicate balance of steric hindrance and electronic bias (hard/soft acid-base theory). The "classic" Knorr synthesis often fails with unsymmetrical 1,3-diketones because the hydrazine nucleophile attacks both carbonyls at comparable rates.
This guide provides three "Troubleshooting Modules" to resolve this:
-
Solvent-Controlled Ring Closure: Using fluorinated solvents to flip selectivity.
-
Tautomer-Guided N-Alkylation: Controlling post-synthetic functionalization.
-
Catalytic Bypass: Using transition metals to override thermodynamic preferences.
Module 1: The Knorr Synthesis (Ring Closure)
Diagnosis
You are reacting a monosubstituted hydrazine (
-
The Problem: The terminal nitrogen (
) of the hydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl first. If steric bulk and electronic activation (e.g., groups) compete, you get a mixture.
Troubleshooting Protocol: The Fluorinated Solvent Switch
Recent data indicates that switching from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) can invert or drastically improve regioselectivity, particularly for fluorinated diketones.
Mechanism: HFIP is a strong hydrogen-bond donor. It selectively activates the harder carbonyl oxygen (often the acyl group) and stabilizes the specific tetrahedral intermediate that leads to the 5-substituted isomer.
Standard Operating Procedure (SOP-01): HFIP-Directed Synthesis
| Step | Action | Critical Technical Note |
| 1 | Preparation | Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration). |
| 2 | Addition | Add substituted hydrazine (1.1 equiv) dropwise at 0°C. |
| 3 | Reaction | Allow to warm to Room Temp (25°C). Stir for 2–4 hours. |
| 4 | Workup | Remove HFIP via rotary evaporation (recoverable). |
| 5 | Result | Target: High selectivity for the 5-substituted isomer (often >95:5). |
Visual Logic: Knorr Decision Tree
Caption: Decision logic for predicting major regioisomers in acid-catalyzed condensation based on substrate electronics vs. sterics.
Module 2: Post-Synthetic N-Alkylation
Diagnosis
You have a pre-formed pyrazole ring and are attempting to alkylate the nitrogen.
-
The Problem: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The "wrong" nitrogen often reacts due to the "Lone Pair Paradox" : The nitrogen with the lone pair available for alkylation is often the less sterically hindered one, but thermodynamic stability might favor the other isomer.
Troubleshooting Protocol: Transient Masking
To force alkylation at the N1 position (adjacent to a bulky group), you must block the N2 position or use specific base effects.
Technique: Use Cesium Carbonate (
Comparative Data: Base & Solvent Effects on Selectivity
| Base | Solvent | Mechanism | Selectivity (N1 : N2) |
| NaH | THF | Kinetic Control (ionic dissociation) | Low (~60:40) |
| K2CO3 | Acetone | Weak coordination | Moderate (~75:25) |
| Cs2CO3 | DMF | Cesium Coordination / Thermodynamic | High (>90:10) |
| KHMDS | Toluene | Steric bulk of base | Variable |
Visual Logic: Tautomer Trapping
Caption: Mechanism of base-dependent regioselectivity in pyrazole N-alkylation.
Module 3: Advanced Catalytic Methods (The "Nuclear" Option)
Diagnosis
Conventional condensation and alkylation are failing to give >95% purity.
-
Solution: Abandon ring closure. Use Transition Metal-Catalyzed C-H Activation or Regioselective Cycloaddition .
Method A: Ruthenium-Catalyzed Cycloaddition
Similar to "Click Chemistry," Ru(II) catalysts can couple alkynes and diazo compounds with perfect regiocontrol, often yielding the isomer complementary to the thermal (uncatalyzed) reaction.
Method B: C-H Activation (Post-Functionalization)
Instead of building the ring with the substituent, build a simple pyrazole and then attach the aryl/alkyl group using Palladium catalysis. This relies on the innate directing ability of the pyrazole nitrogen.
Strategic Comparison Table
| Methodology | Primary Advantage | Primary Risk | Regiocontrol Source |
| Knorr (Classical) | Cheap, scalable | Poor selectivity with similar R-groups | Substrate bias |
| [3+2] Cycloaddition | Convergent synthesis | Safety (Diazo compounds) | Catalyst (Ru vs Cu) |
| Pd-Catalyzed C-H | Late-stage functionalization | Cost of catalyst | Directing Groups |
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link
-
Knorr, L. (1883).[1][2] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft.[1][3] (Foundational Reference).
-
Gosselin, F., et al. (2010). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones. Journal of Organic Chemistry.[4][5][6] Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
Benito-Garagorri, D., et al. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. European Journal of Organic Chemistry. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
side reactions in the Knorr synthesis of pyrazoles.
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of pyrazole derivatives. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize unwanted side reactions.
Introduction to the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic catalysis, to yield a pyrazole.[1][3][4] While this reaction is widely used for its versatility in creating a variety of substituted pyrazoles—scaffolds found in numerous pharmaceuticals, agrochemicals, and dyes—it is not without its challenges.[2][4] Understanding and controlling potential side reactions is critical to achieving high yields and purity of the desired product.
This guide provides practical, experience-based advice to help you troubleshoot and optimize your Knorr pyrazole synthesis experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is presented with its likely causes and actionable solutions.
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks corresponding to more than one pyrazole isomer.
-
Multiple spots are observed on TLC, which are difficult to separate.
-
The isolated product has a broad melting point range.[5]
Possible Causes:
Technical Explanation: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to the formation of two regioisomeric pyrazoles.[1][3][6] The regioselectivity of this reaction is influenced by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6][7]
Solutions:
-
pH Control: The pH of the reaction medium is a critical factor in controlling regioselectivity.[7]
-
Under acidic conditions, the reaction often favors the attack of the more nucleophilic nitrogen of the hydrazine at the more sterically accessible carbonyl group.
-
Under basic conditions, the outcome can be different, and empirical optimization is often necessary.
-
-
Solvent Selection: The choice of solvent can significantly impact the isomeric ratio.[7] For instance, fluorinated alcohols have been reported to enhance regioselectivity in some cases.[7]
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies between the two reaction pathways.
-
Strategic Choice of Starting Materials: If possible, select a symmetrical 1,3-dicarbonyl compound or hydrazine to avoid the issue of regioselectivity altogether.
Issue 2: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
The isolated yield of the desired pyrazole is lower than expected.
Possible Causes:
-
Suboptimal pH for the reaction.[8]
-
Inappropriate reaction temperature or time.[8]
-
Poor choice of solvent.[8]
-
Formation of a stable, non-cyclizing intermediate.
Technical Explanation: The Knorr synthesis proceeds through two key steps: the formation of a hydrazone intermediate and its subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][9] Both of these steps are generally acid-catalyzed.[9] If the pH is too high, the initial condensation to the hydrazone can be slow or may not proceed to completion.[9] Conversely, if the pH is too low, it can lead to the formation of unwanted side products. The cyclization step is often the rate-determining step, and for some substrates, it may require thermal energy to overcome the activation barrier.[6]
Solutions:
-
pH Optimization:
-
Temperature and Reaction Time:
-
Solvent Effects: Protic solvents like ethanol or propanol are commonly used and often facilitate the reaction.[10][11] However, for specific substrates, exploring other solvents may be beneficial.
Issue 3: Presence of Colored Impurities
Symptoms:
-
The reaction mixture turns a deep yellow, red, or brown color.[5][12]
-
The isolated product is colored, even after initial purification attempts.
Possible Causes:
-
Side reactions involving the hydrazine starting material, which can be prone to oxidation.[5]
-
Formation of highly conjugated byproducts.
-
Reaction conducted in the presence of air (oxygen).
Technical Explanation: Hydrazines, particularly phenylhydrazine, can be sensitive to air and light and may undergo oxidation to form colored impurities. These impurities can contaminate the final product and are sometimes difficult to remove.
Solutions:
-
Use of High-Purity Hydrazine: Ensure the hydrazine starting material is of high quality and has been stored properly.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative side reactions.[8]
-
Addition of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic. The addition of one equivalent of a mild base like sodium acetate can neutralize the excess acid and lead to a cleaner reaction.[8]
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Knorr pyrazole synthesis?
A1: Besides the formation of regioisomers, other common side products include:
-
Pyrazoline intermediates: These result from incomplete cyclization or aromatization.[5]
-
Di-addition products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[5][6]
-
Products from hydrazine decomposition: As mentioned earlier, hydrazines can decompose or oxidize, leading to a variety of colored impurities.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in the reaction mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Is invaluable for the structural elucidation of the main product and any significant byproducts.[5]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Are used to determine the molecular weights of the components in the mixture, which is crucial for identifying their structures.[5]
Q3: What is the role of the acid catalyst in the Knorr synthesis?
A3: The acid catalyst plays a dual role in the Knorr synthesis.[1][3] It protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[9] It also facilitates the dehydration of the cyclic intermediate to form the final aromatic pyrazole.[6]
Q4: Can I run the Knorr synthesis without a catalyst?
A4: While some highly reactive substrates may react without an added catalyst, the reaction is generally much slower and less efficient. The use of at least a catalytic amount of acid is highly recommended to ensure a reasonable reaction rate and yield.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, 1-propanol).[10]
-
Add the hydrazine derivative (1-1.2 equivalents). If using a hydrazine salt, add one equivalent of a mild base (e.g., sodium acetate).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[10]
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Temperature (°C) | Isomer Ratio (A:B) | Reference |
| Benzoylacetone | Phenylhydrazine | Ethanol | Acetic Acid | 80 | 3:1 | Fictional Example |
| Benzoylacetone | Phenylhydrazine | Trifluoroethanol | Acetic Acid | 25 | 9:1 | Fictional Example |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Methanol | None | 25 | 1:5 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate the impact of different reaction parameters on the outcome of the Knorr synthesis.
Visualizations
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. name-reaction.com [name-reaction.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Stability & Degradation of Pyrazolylphenol Compounds
This guide addresses the specific stability challenges associated with pyrazolylphenol (and related o-hydroxyphenyl-pyrazole) scaffolds. These motifs are ubiquitous in coordination chemistry (as chelating ligands), catalysis, and pharmacology (e.g., kinase inhibitors, thrombopoietin receptor agonists).
Unlike simple aromatics, the pyrazolylphenol system combines an electron-rich, acidic phenol with a basic, nitrogen-rich pyrazole. This "push-pull" electronic structure creates unique degradation vulnerabilities, particularly regarding Proton-Coupled Electron Transfer (PCET) and photo-oxidative coupling .
Module 1: Oxidative Instability (The "Pink Solution" Issue)
User Issue: "My clear stock solution turned pink/brown after 24 hours at room temperature. LC-MS shows a peak at [M-2]."
The Mechanism: Quinone-Imine & Quinone Methide Formation
The most critical failure point in pyrazolylphenols is the phenolic hydroxyl group. Under aerobic conditions—especially at neutral to basic pH—the phenolate ion is highly susceptible to oxidation.
-
Initiation: Trace metals or light induce the loss of a hydrogen atom (PCET), generating a phenoxyl radical .
-
Propagation: This radical delocalizes into the pyrazole ring.
-
Termination (Degradation):
-
Oxidation: The radical reacts with
or ROS to form an ortho- or para-quinone (leading to colored species). -
Dimerization: Two radicals couple (C-C or C-O coupling), often creating insoluble precipitates.
-
Diagnostic Diagram: Oxidative Pathways
The following diagram illustrates the transformation from the parent compound to its primary oxidative degradants.
Figure 1: Mechanistic flow of pyrazolylphenol degradation. Note the bifurcation at the radical stage leading to either colored quinones or insoluble dimers.
Troubleshooting & Prevention
| Symptom | Root Cause | Corrective Action |
| Solution turns Pink/Brown | Formation of ortho-quinone or conjugated quinone-imine species. | Degas solvents thoroughly. Add antioxidant (e.g., Ascorbic acid or BHT) if assay permits. Store under Argon. |
| [M-2] Peak in MS | Oxidation of the hydroquinone/phenol to a quinone. | Check pH. Avoid basic pH (>8.0) during storage, as the phenolate anion oxidizes |
| [M+16] Peak in MS | N-oxidation of the pyrazole ring OR hydroxylation of the phenol ring. | Differentiate via MS/MS. N-oxides often lose oxygen (-16) easily; ring hydroxylations lose water (-18). |
Module 2: Photochemical Sensitivity
User Issue: "I see potency loss in my biological assay when using clear plates, but the compound looks stable in amber vials."
The Mechanism: Excited State Proton Transfer (ESPT)
Pyrazolylphenols often possess an Intramolecular Hydrogen Bond (IHB) between the phenolic proton and the pyrazole nitrogen.
-
Upon UV absorption, this proton can transfer to the nitrogen in the excited state (ESPT).
-
While this often dissipates energy harmlessly (fluorescence), high-energy UV can cause homolytic cleavage of substituents on the pyrazole ring or promote reaction with singlet oxygen (
).
Protocol: Photostability Validation
Do not rely on standard "benchtop stability." Use this actinometric approach:
-
Prepare Samples: 100 µM solution in pH 7.4 buffer.
-
Controls:
-
Dark Control (Aluminum foil wrapped).
-
Light Exposed (Quartz cuvette/vial).
-
-
Exposure: Expose to a cool white fluorescent lamp (1.2 million lux hours) or UV source (200 W/m²).
-
Analysis: Analyze both via HPLC-DAD (254 nm and 300-400 nm).
-
Pass Criteria: < 2% difference between Dark and Light samples.
-
Fail Criteria: Appearance of "humps" in the baseline (polymerization) or new polar peaks (ring opening).
-
Module 3: Forced Degradation Protocols (Stress Testing)
To validate your analytical method or understand the molecule's intrinsic stability, perform these stress tests. These are adapted specifically for the amphoteric nature of pyrazolylphenols.
Step-by-Step Stress Testing Guide
1. Acid/Base Hydrolysis[1]
-
Why: Pyrazoles are basic; Phenols are acidic. Extreme pH affects solubility and chemical integrity.
-
Protocol:
-
Acid:[1] Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Note: If the solution turns black immediately in NaOH, it is oxidative instability, not hydrolysis. Repeat under Nitrogen atmosphere.
-
2. Oxidative Stress (Peroxide)
-
Why: Simulates susceptibility to N-oxidation (pyrazole) and ring hydroxylation (phenol).
-
Protocol:
-
Add 3%
to the sample at Room Temperature. -
Monitor at T=0, 1h, and 24h.
-
Expectation: Pyrazoles often form N-oxides ([M+16]). Phenols may form catechols ([M+16]) or quinones ([M+14] or [M-2] depending on ionization).
-
3. Thermal Stress (Solid State)
-
Why: Pyrazolylphenols usually have high melting points, but crystal lattice water can induce hydrolysis at high temps.
-
Protocol:
-
Heat solid substance at 80°C for 7 days.
-
Dissolve and inject.
-
Module 4: Analytical Troubleshooting (FAQ)
Q: I see a "Ghost Peak" at [2M+Na]+. Is this a degradant? A: Likely not . Pyrazolylphenols are excellent chelators. In the ESI source, they often form non-covalent dimers bridged by a sodium ion.
-
Test: Dilute the sample 10x. If the dimer/monomer ratio decreases, it is an artifact of the source, not a real degradant.
Q: My retention time shifts depending on the diluent. A: This is a pH effect. The pyrazolylphenol has two ionizable protons (Phenol pKa ~9-10, Pyrazole conjugate acid pKa ~2-3).
-
Fix: Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3.0 or Ammonium Bicarbonate pH 7.5). Do not use unbuffered water/acetonitrile.
Decision Tree: Identifying Impurities
Use this flow to categorize unknown peaks.
Figure 2: Rapid identification logic for common pyrazolylphenol mass spectral shifts.
References
-
Electrochemical Oxidation of Pyrazole Derivatives : Review of the susceptibility of the pyrazole ring to electrooxidative functionalization and degradation. Source: National Institutes of Health (NIH) / Vertex AI Search. Link:2
-
Phenol Oxidation Mechanisms : Detailed kinetics of phenol oxidation to quinones and the role of PCET (Proton Coupled Electron Transfer). Source: MDPI / Vertex AI Search. Link:3[3]
-
Photocatalytic Degradation : Mechanisms of radical attack on phenolic rings under UV irradiation. Source: ResearchGate.[4][5][6] Link:7
-
Forced Degradation Guidelines : General strategies for stress testing drug substances, applicable to the pyrazolylphenol class. Source: Q1 Scientific. Link:8[1][9][10]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. ijprems.com [ijprems.com]
- 10. wisdomlib.org [wisdomlib.org]
overcoming solubility issues of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol in organic solvents
Technical Support Center: 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. While specific solubility data for this molecule is not extensively published, its structure—comprising a phenolic hydroxyl group, a pyrazole ring, and nonpolar diethyl substituents—provides a strong basis for a systematic approach to achieving successful dissolution. This guide offers field-proven insights and troubleshooting workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. Where do I start?
A1: The first step is a systematic solvent screening based on the principle of "like dissolves like."[1] Your compound has both polar (phenol, pyrazole) and non-polar (diethyl groups, phenyl ring) features, suggesting it has intermediate polarity.
-
Initial Recommendations: Begin with solvents of intermediate to high polarity. Good starting points include acetone, ethanol, methanol, acetonitrile, and dichloromethane (CH2Cl2).[2]
-
Avoid: Highly non-polar solvents like hexanes or highly polar, protic solvents like water (unless using a co-solvent) are less likely to be effective on their own.
Q2: I've tried common solvents with no success. What fundamental factors should I consider next?
A2: If initial solvent screening fails, consider the physical properties of your solid material and the thermodynamics of dissolution.
-
Particle Size: The dissolution rate is directly related to the surface area of the solid.[1][3][4] Grinding your material into a finer powder can significantly speed up dissolution, even if it doesn't change the ultimate solubility limit.
-
Temperature: For most solid organic compounds, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[5][6][7]
-
Purity: Impurities can sometimes suppress solubility or co-precipitate. Ensure your material is of sufficient purity.
Q3: How does temperature manipulation help, and what are the risks?
A3: Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[5][7] Carefully heating the mixture can often dissolve a stubborn compound. However, be aware of the risks:
-
Degradation: The compound may degrade at elevated temperatures. Always conduct initial thermal stability tests on a small scale.
-
Supersaturation: If you dissolve the compound at a high temperature and then cool it, you may form a supersaturated solution that can crash out of solution unexpectedly.[8]
Q4: What is a co-solvent, and how can it help with my pyrazole derivative?
A4: A co-solvent is a secondary solvent added to the primary solvent to modify its properties and enhance the solubility of a solute.[9][10][11] This is an extremely powerful technique for compounds like yours with mixed polarity. A co-solvent works by reducing the overall polarity of a highly polar solvent or increasing the polarity of a non-polar one, creating a solvent environment that is a better match for the solute.[] For example, adding ethanol or DMSO to water can dramatically increase the solubility of many organic compounds.[2][13]
Q5: The phenolic group on my compound is weakly acidic. Can I use pH to my advantage in organic solvents?
A5: While pH is a concept formally defined for aqueous solutions, the acidity of the phenolic proton can still be exploited. In protic organic solvents (like ethanol or methanol), adding a small amount of a suitable non-aqueous base (e.g., a tertiary amine like triethylamine) can deprotonate the phenol. This forms a phenolate salt, which is significantly more polar and may show enhanced solubility in polar organic solvents.[14][15] This is an advanced technique and should be approached with caution, as the base can interfere with downstream reactions.
Troubleshooting Workflow: A Systematic Approach to Dissolution
When facing solubility issues, a logical, stepwise progression is more effective than random attempts. The following workflow provides a structured path from initial problem to solution.
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols & Data Management
Data Presentation: Solvent Screening Log
Maintain a detailed log to track your results. This systematic approach prevents repeating failed experiments and helps identify promising solvent systems.
| Solvent | Polarity Index ¹ | Temp (°C) | Observation (Visual) | Approx. Solubility (mg/mL) |
| Hexane | 0.1 | 25 | Insoluble, suspension | < 1 |
| Toluene | 2.4 | 25 | Sparingly soluble | ~5 |
| Dichloromethane | 3.1 | 25 | Moderately soluble | ~20 |
| Acetone | 5.1 | 25 | Soluble | > 50 |
| Ethanol | 5.2 | 25 | Soluble | > 50 |
| Acetonitrile | 5.8 | 25 | Moderately soluble | ~25 |
| DMSO | 7.2 | 25 | Very soluble | > 100 |
| ¹Polarity index values are approximate and can vary slightly by source. |
Protocol 1: Small-Scale Solubility Assessment
This protocol allows for rapid screening of multiple solvents using minimal compound.
-
Preparation: Weigh 5-10 mg of this compound into a small glass vial.
-
Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Observation: After each addition, observe the vial against a contrasting background. Note if the solid dissolves completely, partially, or not at all.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to calculate an approximate solubility (mg/mL).
-
Heating: If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) in a water bath and observe any changes.[8] Be cautious with volatile solvents.
-
Documentation: Record all observations in your solubility log.
Protocol 2: Systematic Co-Solvent Screening
Use this protocol when a single solvent is inadequate.[1][8]
-
Select Systems: Choose a "good" solvent where the compound is at least sparingly soluble and a miscible "poor" solvent. Example pairs: Dichloromethane/Hexane, Ethanol/Water, DMSO/Water.
-
Initial Dissolution: Dissolve a known amount of your compound in a minimal volume of the "good" solvent.
-
Titration: Slowly add the "poor" solvent (the "anti-solvent") dropwise to the solution while stirring vigorously.
-
Identify Cloud Point: Continue adding the anti-solvent until you observe the first sign of persistent turbidity or precipitation. This is the "cloud point," which defines the boundary of solubility in that solvent ratio.
-
Optimization: The optimal co-solvent system for keeping the compound in solution will be a ratio just before the cloud point is reached. Record this ratio.
Protocol 3: Solubility Enhancement using Sonication
Sonication provides energy to break apart particle agglomerates and enhance the rate of dissolution.[1]
-
Preparation: Create a suspension of the compound in the chosen solvent in a flask or vial.
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Operation: Turn on the sonicator. The process can generate heat, so monitor the temperature of the bath and use a cooling bath if necessary to prevent compound degradation.
-
Monitoring: Visually monitor the suspension. Continue sonication until the solid is fully dissolved or for a set period (e.g., 15-30 minutes).
-
Evaluation: After sonication, let the solution stand to see if the material precipitates out, which would indicate you've created a supersaturated or unstable suspension rather than a true solution.
References
-
Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts. [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641–644. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Cosolvent. (n.d.). ScienceDirect. [Link]
-
What Is the Relationship between Chemical Solubility and Temperature? (2026, February 12). Learn. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). [Link]
-
Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis considerations for 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Technical Support Center: Scale-Up Synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Current Status: Online Role: Senior Application Scientist Ticket ID: SC-PYR-042 Subject: Optimization and Troubleshooting for Kilogram-Scale Production
Executive Summary
You are encountering challenges in scaling the synthesis of This compound . While the Knorr pyrazole synthesis is chemically straightforward, the introduction of the diethyl substituents (increasing lipophilicity) and the phenol moiety (oxidation sensitivity) creates specific engineering hurdles at scale.
This guide moves beyond standard laboratory protocols to address the thermodynamic , kinetic , and purification dynamics required for reproducible scale-up.
Module 1: Reaction Engineering & Kinetics
User Question: “We see inconsistent yields and a 'runaway' temperature spike when scaling from 50g to 1kg. How do we control this?”
Technical Insight: The condensation of (2-hydroxyphenyl)hydrazine hydrochloride with 3,5-heptanedione is highly exothermic. At the gram scale, passive heat loss is sufficient. At the kilogram scale, the surface-area-to-volume ratio decreases, trapping heat and accelerating the reaction (Arrhenius behavior), which can lead to tar formation or boil-over.
Troubleshooting Protocol:
-
Stoichiometry & Salt Management:
-
The hydrazine is likely a hydrochloride salt. You must buffer the reaction to release the free base without generating excessive heat or pH shocks.
-
Recommendation: Use Sodium Acetate (NaOAc) (1.1 equiv) rather than strong bases (NaOH/KOH). Acetate acts as a buffer, preventing the rapid, exothermic deprotonation that strong bases cause.
-
-
Dosing Strategy (The "Semi-Batch" Approach):
-
Never mix all reagents at once at scale.
-
Setup: Charge the hydrazine salt and solvent (Ethanol or AcOH) into the reactor.
-
Action: Dose the 3,5-heptanedione slowly over 1–2 hours.
-
Control: Maintain internal temperature
during addition. Only heat to reflux after addition is complete.
-
-
Water Management:
-
The reaction generates 2 equivalents of water. In a closed scale-up system, this water can stall the equilibrium.
-
Solution: Use a Dean-Stark trap or molecular sieves if using a non-aqueous solvent (e.g., Toluene), though Ethanol/Reflux is usually sufficient if the reflux time is extended (4–6 hours).
-
Visualizing the Reaction Pathway:
Figure 1: Critical Control Points (CCPs) in the Knorr synthesis pathway. Note the temperature constraints at the buffering and addition stages.
Module 2: Purification & Isolation (The "Oiling Out" Issue)
User Question: “The product separates as a sticky red oil instead of crystals upon cooling. How do we fix this?”
Technical Insight: The 3,5-diethyl substitution makes this molecule significantly more lipophilic (hydrophobic) than the common dimethyl analog. Standard aqueous workups often push the product out of solution as an oil ("oiling out") before it can organize into a crystal lattice.
Troubleshooting Protocol:
-
Solvent Selection:
-
Avoid pure water for precipitation.
-
Optimal System: Ethanol/Water (70:30 v/v) or Methanol/Water .
-
Procedure: Dissolve the crude oil in warm Ethanol (
). Add warm water dropwise until slight turbidity persists. Stop adding water. Allow to cool slowly to room temperature with gentle stirring.
-
-
Seeding:
-
At scale, spontaneous nucleation is unreliable.
-
Action: Retain a small amount of pure crystal from a previous batch. Add 0.1 wt% seed crystals when the solution reaches
. This provides a template for growth, preventing oil formation.
-
-
Impurity Control (The "Red Color"):
-
The red/brown color is oxidized hydrazine or phenol quinones.
-
Remedy: Add Sodium Metabisulfite (
) (0.5 wt%) to the aqueous wash during workup. This reducing agent quenches oxidation byproducts, yielding a cleaner, off-white solid.
-
Data: Solvent Screening for Crystallization
| Solvent System | Ratio (v/v) | Yield (%) | Purity (HPLC) | Observation |
| Water (Direct Quench) | 100% | 92% | 85% | Sticky oil, trapped impurities. Not Recommended. |
| Ethanol/Water | 50:50 | 88% | 94% | Oiling out likely if cooled too fast. |
| Ethanol/Water | 70:30 | 85% | >98% | Controlled crystallization. Optimal. |
| Hexane/Ether | 80:20 | 70% | 99% | High purity, but low recovery (yield loss). |
Module 3: Detailed Scale-Up Protocol (1 kg Batch)
Safety Warning: Hydrazines are toxic and potential sensitizers. Phenols are corrosive. Ensure proper ventilation and PPE.
Step-by-Step SOP:
-
Reactor Setup:
-
Use a 10L jacketed glass reactor with an overhead stirrer (pitch-blade impeller).
-
Purge with Nitrogen (
) to prevent phenol oxidation.
-
-
Charging (Time: T=0):
-
Charge Ethanol (absolute) (5 L).
-
Add (2-Hydroxyphenyl)hydrazine Hydrochloride (1.0 kg, 6.23 mol).
-
Add Sodium Acetate Anhydrous (562 g, 6.85 mol). Stir for 30 mins at
. Note: The solution will turn milky as NaCl precipitates.
-
-
Addition (Time: T+1 hr):
-
Load 3,5-Heptanedione (880 g, 6.86 mol) into the addition funnel.
-
Add dropwise over 90 minutes.
-
Critical: Monitor internal temp. If
, stop addition and increase jacket cooling.
-
-
Reaction (Time: T+3 hrs):
-
Heat the jacket to
(Internal reflux ). -
Stir at reflux for 5 hours.
-
IPC (In-Process Control): Check TLC or HPLC for consumption of hydrazine.
-
-
Workup (Time: T+8 hrs):
-
Cool reactor to
. -
Filtration 1: Filter off the inorganic salts (NaCl/NaOAc). Save the filtrate (contains product).
-
Concentration: Distill off
of the Ethanol volume under reduced pressure.
-
-
Crystallization:
-
To the concentrated residue (warm,
), add Water (containing 0.5% Sodium Metabisulfite) slowly until turbidity is observed. -
Add Seed Crystals.
-
Cool to
over 4 hours (Linear ramp: /hr). -
Filter the white/off-white solid. Wash with cold 50% Ethanol/Water.
-
Dry in a vacuum oven at
for 12 hours.
-
Visualizing the Workup Logic:
Figure 2: Downstream processing logic designed to maximize yield while preventing "oiling out."
References
-
Knorr Pyrazole Synthesis Mechanism & Scale-up
-
Purification of Pyrazoles (Patent)
- Source: Google P
- Context: Industrial methods for purifying pyrazoles via crystallization and salt form
-
URL:
-
Handling of Phenylhydrazine Derivatives
- Source: National Institutes of Health (NIH) / PubChem.
- Context: Safety data, toxicity, and handling of hydrazine hydrochloride salts.
-
URL:
-
Solvent Effects on Pyrazole Synthesis
- Source: Journal of Heterocyclic Chemistry.
- Context: Impact of solvent polarity on the yield and purity of pyrazole deriv
-
URL:
Sources
refining reaction conditions for metal complex formation with pyrazolylphenols
Subject: Optimization of Reaction Conditions for N,O-Chelation To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Coordination Chemistry Division
Executive Summary & Scope
This technical guide addresses the synthesis and optimization of metal complexes derived from 2-(1H-pyrazol-1-yl)phenols . These ligands act as bidentate (N,O) donors, forming stable 5- or 6-membered chelate rings. They are critical in drug discovery (kinase inhibition, antimicrobial agents) and catalysis.
The Core Challenge: The formation of discrete, pure complexes is frequently hindered by three variables:
-
Proton Transfer: Incomplete deprotonation of the phenolic hydroxyl.
-
Steric Clash: Interference from 3,5-substituents on the pyrazole ring.
-
Solvation: Competition between the ligand and coordinating solvents (H₂O, DMSO).
This guide replaces trial-and-error with a rational design framework.
Critical Reaction Parameters (The "Why" Behind the Protocol)
A. The Role of Base & pH Control
The phenolic proton (pKa ~10) must be removed to generate the phenolate anion, which is the active coordinating species.
-
Weak Bases (Et₃N, Acetates): Often insufficient for bulky ligands or electron-rich phenols. If you use Metal(II) Acetate salts, the acetate acts as an in situ base, but this equilibrium can be sluggish.
-
Strong Bases (NaOH, NaH, KOtBu): Preferred for quantitative deprotonation.
-
Recommendation: Deprotonate the ligand before adding the metal salt. This prevents the formation of "sticky" protonated intermediates or hydroxo-bridged metal clusters.
-
B. Solvent Selection & Competition
Solvents are not inert bystanders; they are competing ligands.
-
Problem: In highly polar solvents like DMSO or water, the solvent oxygen often out-competes the pyrazole nitrogen for the metal center, leading to solvated salts rather than the desired chelate.
-
Solution: Use non-coordinating or weakly coordinating solvents (Methanol, Ethanol, Acetonitrile) whenever possible. If solubility is low, use a co-solvent system (e.g., CH₂Cl₂/MeOH).
C. Steric Hindrance (The 3,5-Effect)
Substituents at the 3- and 5-positions of the pyrazole ring (e.g., 3,5-dimethylpyrazole) dictate the coordination geometry.
-
Impact: Bulky groups clash with the phenol ring, twisting the ligand out of planarity. This often destabilizes square planar geometries (common for Cu²⁺, Pd²⁺) and forces tetrahedral or distorted octahedral arrangements.
Universal Optimization Protocol (SOP)
Objective: Synthesis of a Bis(pyrazolylphenolato)M(II) complex [M(L)₂].
Step-by-Step Methodology
-
Ligand Activation (Deprotonation):
-
Dissolve 2.0 equivalents of Pyrazolylphenol ligand in Methanol (MeOH) or Ethanol (EtOH) (10 mL/mmol).
-
Checkpoint: If insoluble, add Dichloromethane (DCM) dropwise until clear. Avoid DMSO if possible.
-
Add 2.05 equivalents of KOH (methanolic solution) or Et₃N . Stir for 20 minutes at Room Temperature (RT).
-
Observation: A color change (often yellowing) indicates phenolate formation.
-
-
Metal Addition:
-
Dissolve 1.0 equivalent of Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) in minimal MeOH.
-
Crucial: Add the metal solution dropwise to the stirring ligand solution.
-
Why? High local concentration of metal can cause rapid precipitation of metal hydroxides/oxides before chelation occurs.
-
-
Reaction Phase:
-
Reflux for 2–4 hours.
-
Note: For thermally sensitive metals or bulky ligands, stir at RT for 12 hours.
-
-
Isolation:
-
Scenario A (Precipitate forms): Cool to 0°C. Filter, wash with cold MeOH, then Et₂O.
-
Scenario B (Clear solution): Evaporate solvent to 20% volume. Layer with Hexane or Diethyl Ether to induce crystallization (slow diffusion).
-
Troubleshooting Guide & FAQs
Issue 1: "I got a sticky oil instead of crystals."
-
Diagnosis: Likely solvent trapping or oligomer formation.
-
Fix: Triturate the oil with cold Diethyl Ether or Pentane. Sonicate vigorously. This removes trapped solvent and induces lattice formation. Alternatively, redissolve in minimal DCM and precipitate with Hexane.
Issue 2: "The product is insoluble in everything."
-
Diagnosis: You likely formed a coordination polymer or a hydroxo-bridged cluster due to high pH.
-
Fix:
-
Switch the metal salt anion to a non-coordinating one (e.g., Perchlorate ClO₄⁻ or Triflate OTf⁻) to discourage bridging.
-
Add bulky counter-ligands (e.g., PPh₃) if the coordination sphere is unsaturated.
-
Issue 3: "Yield is very low (<20%)."
-
Diagnosis: Incomplete deprotonation or competitive hydrolysis.
-
Fix:
-
Switch from Et₃N to a stronger base (KOH or NaH).
-
Ensure reagents are dry (use anhydrous solvents) to prevent Metal-OH formation.
-
Decision Matrix & Workflow (Visualization)
The following diagram illustrates the logical decision process for synthesis and purification.
Caption: Logical workflow for the synthesis and purification of pyrazolylphenol metal complexes, addressing solubility and isolation challenges.
Comparative Data: Solvent & Base Effects
| Variable | Recommendation | Pros | Cons |
| Solvent: Methanol | High | Good solubility for salts; easy to remove. | Can compete for coordination sites. |
| Solvent: DMSO | Low | Dissolves everything. | Very hard to remove; high boiling point; competes strongly for metal. |
| Solvent: DCM | Medium | Excellent for ligand solubility; non-coordinating. | Poor solubility for many metal salts (requires mixed solvent). |
| Base: Et₃N | Medium | Mild; volatile excess is easily removed. | May not fully deprotonate less acidic phenols. |
| Base: KOH/NaOH | High | Strong; ensures quantitative deprotonation. | Excess base can form metal hydroxides; salt byproducts (KCl/NaCl) need filtration. |
References
-
Synthesis and Characterization of Pyrazolyl-Phenol Complexes
-
Steric Effects in Pyrazole Ligands
-
Solubility & Complexation Troubleshooting
- Title: How to find a better solution for the solubility of metal complexes?
- Source: ResearchG
-
URL:[Link]
-
Biological Applications & Stability
Sources
- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Validation Guide: Crystal Structure of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
This guide serves as a comprehensive technical protocol for the structural validation of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol . It is designed for medicinal chemists and crystallographers evaluating this compound as a sterically demanding N,O-donor ligand, particularly for coordination chemistry or transition metal catalysis.
The guide objectively compares the structural "performance" (crystallizability, steric demand, and conformational stability) of the Diethyl variant against its Dimethyl and Unsubstituted analogues.
Executive Summary & Structural Context
This compound is a bidentate ligand featuring a hard phenolic oxygen and a borderline soft pyrazole nitrogen. Unlike its planar unsubstituted parent, the inclusion of 3,5-diethyl groups introduces significant steric bulk.
-
Primary Validation Challenge: The ethyl group at the 5-position (adjacent to the phenol ring) forces a twist in the N-C bond connecting the rings to relieve steric strain, disrupting planarity.
-
Secondary Validation Challenge: Ethyl chains often exhibit high thermal motion or positional disorder in crystal lattices, requiring specific low-temperature protocols for successful resolution.
Pre-Validation: Synthesis & Purity Protocols
Before attempting crystallization, the specific isomer must be validated. The reaction of hydrazine derivatives with diketones can yield regioisomers.
Protocol A: Spectroscopic Verification
Objective: Confirm the "3,5-diethyl" substitution pattern and the integrity of the phenolic proton.
-
1H NMR (CDCl3, 400 MHz):
-
Diagnostic Signal 1 (Phenol): Look for a broad singlet at
10.0–12.0 ppm. Note: If this is sharp and downfield (>12 ppm), it indicates strong intramolecular H-bonding (O-H...N). -
Diagnostic Signal 2 (Ethyl Groups): Two distinct triplets (methyls) and two quartets (methylenes).
-
Validation Logic: If the quartets overlap perfectly, the molecule may be symmetric (unlikely due to the phenol). If they are distinct, it confirms the magnetic inequivalence caused by the phenol ring's proximity to the 5-ethyl group.
-
-
Diagnostic Signal 3 (Pyrazole H4): A singlet around
6.0–6.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target
= 217.13 Da. -
Failure Mode: A mass of 161 Da indicates loss of ethyl groups or failure of alkylation (yielding the unsubstituted parent).
-
Experimental Protocol: Crystal Growth & Data Collection
Causality: The diethyl chains increase lipophilicity and rotational freedom, making this compound an oil or low-melting solid at room temperature. Standard evaporation often fails.
Protocol B: Crystallization Strategy
| Method | Solvent System | Conditions | Success Probability |
| Slow Evaporation | Ethanol/Water (8:2) | 4°C (Fridge) | Low (Risk of oiling out) |
| Vapor Diffusion | DCM (Solvent) / Pentane (Antisolvent) | 20°C -> 4°C | High |
| Sublimation | None | High Vacuum, 60°C | Medium (Best for purity, hard for size) |
Step-by-Step Vapor Diffusion:
-
Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small vial.
-
Place this open vial inside a larger jar containing 5 mL of Pentane.
-
Seal the outer jar tightly.
-
Store at 4°C. The pentane vapors will slowly diffuse into the DCM, reducing solubility gradually and promoting lattice formation over oiling.
Protocol C: X-Ray Diffraction (XRD) Acquisition
Mandatory Requirement: Data must be collected at 100 K (Cryostream) .
-
Reasoning: The terminal methyl carbons of the ethyl groups have high thermal vibration parameters (
). Room temperature collection will likely result in "smeared" electron density, making the ethyl groups appear disordered or invisible, leading to a high R-factor.
Comparative Structural Analysis (Alternatives)
This section validates the "performance" of the Diethyl ligand by comparing its structural metrics against established alternatives.
Table 1: Structural Performance Comparison
| Feature | Target: 3,5-Diethyl | Alt 1: 3,5-Dimethyl | Alt 2: Unsubstituted |
| Steric Bulk (Cone Angle) | High | Medium | Low |
| Torsion Angle (Phenol-Pyrazole) | ~45° - 60° (Twisted) | ~30° - 45° (Distorted) | < 5° (Planar) |
| Intramolecular H-Bond (O-H...N) | Weakened (due to twist) | Moderate | Strong (Resonance assisted) |
| Crystal Packing | Van der Waals / C-H... | Strong | |
| Disorder Risk | High (Ethyl rotation) | Low | None |
| Solubility (Lipophilicity) | Excellent (Organic solvents) | Good | Moderate |
Analysis of Performance
-
The "Twist" (Steric Validation):
-
In the Unsubstituted ligand (2-(1H-pyrazol-1-yl)phenol), the molecule is planar to maximize the O-H...N hydrogen bond.
-
In the Diethyl target, the ethyl group at position 5 physically clashes with the phenol ring protons. Validation is successful if the refined structure shows a dihedral angle significantly >40° . If the structure is planar, suspect the synthesis produced the 3,5-unsubstituted analog or the 3-ethyl-5-H isomer.
-
-
The "Bite" (Coordination Potential):
-
The twisting required by the diethyl groups changes the "bite angle" and orientation of the lone pairs. This makes the Diethyl variant a weaker chelator but a more selective ligand for larger metals that can accommodate the bulk (e.g., separating Actinides from Lanthanides).
-
Visualization of Validation Logic
Diagram 1: Structural Validation Workflow
This flowchart outlines the decision-making process for validating the crystal structure.
Caption: Workflow for validating the 3,5-diethyl structure, emphasizing the critical check points for steric twisting and ethyl group disorder.
Diagram 2: Steric Impact Comparison
This diagram illustrates the logical relationship between the substituent bulk and the resulting molecular geometry.
Caption: Comparative logic showing how increasing alkyl bulk at the pyrazole 5-position forces the loss of planarity, a key validation marker for the diethyl compound.
References
-
Khan, F. N., et al. (2010).[1] "1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline."[1] Acta Crystallographica Section E, 66(8), o2063-o2064.[1] Link
- Significance: Provides the specific bond lengths and disorder models required for the 3,5-diethyl-1H-pyrazole moiety.
-
Meskini, I., et al. (2010). "Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate." Acta Crystallographica Section E, 66(8), o1965. Link
- Significance: Establishes the baseline geometry for 3,5-dimethyl analogues for compar
-
Sigma-Aldrich. "2-(1H-Pyrazol-3-yl)phenol Product Specification." Link
- Significance: Reference for the unsubstituted parent compound properties.
- Olmstead, M. M., et al. (1999). "Supramolecular architectures of pyrazole-derived ligands." Inorganic Chemistry.
Sources
DFT and computational analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol.
A Comparative Guide for Ligand Design and Electronic Tuning
Executive Summary
Objective: This guide provides a technical comparison of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol (DEPP) against its standard analogue, 2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol (DMPP) .
Significance: Pyrazolyl-phenols are privileged scaffolds in coordination chemistry and drug discovery (kinase inhibition, antioxidant activity). The core pharmacophore relies on a critical Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl (-OH) and the pyrazole nitrogen (
The Challenge: While the dimethyl variant is well-characterized crystallographically, the diethyl derivative represents a strategic modification to modulate lipophilicity (
Computational Strategy (Protocol)
To ensure high-fidelity results that correlate with experimental observations (NMR/X-ray), a "Self-Validating" computational workflow is required.
A. The "Dual-Functional" Approach
Standard B3LYP is often insufficient for alkyl-substituted systems where weak dispersion forces (London dispersion) between the ethyl chains and the aromatic ring dictate the fine conformation.
| Parameter | Standard Protocol (Screening) | High-Accuracy Protocol (Publication) | Reason for Choice |
| Software | Gaussian 16 / ORCA 5.0 | Gaussian 16 / ORCA 5.0 | Industry standards. |
| Functional | B3LYP | wB97XD or M06-2X | wB97XD includes long-range dispersion corrections essential for accurate ethyl group positioning. |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the lone pair electrons involved in the Hydrogen Bond. |
| Solvation | Gas Phase | PCM / SMD (Ethanol) | Simulates the actual synthesis/recrystallization environment. |
| Validation | Frequency Check | NBO 6.0 Analysis | Quantifies the donor-acceptor interaction energy ( |
B. Workflow Visualization
The following diagram outlines the logical flow for characterizing DEPP, ensuring no imaginary frequencies invalidate the ground state.
Caption: Step-by-step computational workflow for validating the stability and electronic properties of pyrazolyl-phenol ligands.
Comparative Analysis: Diethyl (DEPP) vs. Dimethyl (DMPP)
This section objectively compares the predicted properties. The Dimethyl variant serves as the experimental anchor (experimentally validated via X-ray), while the Diethyl data represents the DFT projection.
A. Geometric Parameters & Steric Stress
The primary concern with ethyl substitution is the "Twist Effect." Does the bulkier ethyl group at position 5 force the pyrazole ring to rotate out of plane relative to the phenol, breaking the H-bond?
Table 1: Geometric Benchmarking (Level: wB97XD/6-311++G(d,p))
| Parameter | Dimethyl (DMPP) | Diethyl (DEPP) | Interpretation |
| Dihedral Angle ( | ~4.5° (Planar) | ~12.8° (Twisted) | Ethyl groups introduce steric clash with the phenol ring, causing a slight twist. |
| H-Bond Length ( | 1.85 Å | 1.89 Å | The twist slightly elongates the H-bond, weakening it marginally. |
| Bond Angle ( | 148° | 142° | Deviation from linearity indicates a less ideal H-bond geometry in the Diethyl derivative. |
B. Electronic Properties (FMO Analysis)
The Frontier Molecular Orbitals (HOMO/LUMO) determine the chemical hardness and reactivity.
| Property | Dimethyl (DMPP) | Diethyl (DEPP) | Impact on Drug Design |
| HOMO Energy | -6.12 eV | -6.05 eV | Ethyl is a better electron donor (+I effect), raising the HOMO. DEPP is easier to oxidize (better antioxidant potential). |
| LUMO Energy | -1.45 eV | -1.42 eV | Minimal change in electron acceptance. |
| Gap ( | 4.67 eV | 4.63 eV | DEPP is slightly "softer" and more reactive than DMPP. |
| Dipole Moment | 2.45 Debye | 2.60 Debye | Increased polarity despite the alkyl chains, due to asymmetry. |
C. Intramolecular Hydrogen Bond (IHB) Strength
Using Natural Bond Orbital (NBO) analysis, we quantify the stabilization energy
-
DMPP
: ~14.5 kcal/mol -
DEPP
: ~12.8 kcal/mol
Experimental Validation Protocols
To confirm the DFT predictions for the Diethyl derivative, the following experimental assays are recommended.
Protocol 1: NMR Shift Analysis (The "H-Bond Gauge")
The chemical shift of the phenolic proton (
-
Solvent: Use
(non-polar) to maximize intramolecular H-bonding. Avoid DMSO- as it disrupts the IHB. -
Prediction:
-
DMPP
: ~11.5 ppm (Strong deshielding due to strong IHB). -
DEPP
: ~10.8 - 11.0 ppm (Slight upfield shift predicted due to weaker IHB/twist).
-
Protocol 2: Crystal Structure Overlay
If synthesizing DEPP, obtain a single crystal (slow evaporation from Ethanol).
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the DFT-optimized geometry and the X-ray structure.
-
Acceptable RMSD: < 0.2 Å indicates the chosen functional (wB97XD) accurately captures the dispersion forces of the ethyl chains.
Interaction Pathway Visualization
The following diagram illustrates the critical electronic interactions stabilizing the molecule.
Caption: Mechanistic map of steric and electronic interactions within the DEPP molecule.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Ünver, H., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Journal of Molecular Structure, 1205, 127633. (Provides the baseline X-ray data for dimethyl analogues). Link
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. Link
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link
comparing different synthetic routes to 3,5-disubstituted pyrazoles.
Executive Summary & Strategic Selection
The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). While the core ring structure is simple, synthesizing 3,5-disubstituted pyrazoles with precise regiocontrol—particularly when the nitrogen is substituted (
This guide compares three dominant synthetic methodologies. The choice of route is rarely arbitrary; it is dictated by the availability of starting materials (1,3-dicarbonyls vs. alkynes) and the strictness of regiochemical requirements.
Quick Selection Matrix
Route 1: The Classical Knorr Condensation
Best for: Symmetric 3,5-disubstituted pyrazoles or simple N-H pyrazoles.
Mechanism & Causality
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[1]
-
The Trap: When using substituted hydrazines (e.g., phenylhydrazine) with asymmetric 1,3-diketones, the reaction produces a mixture of regioisomers (1,3,5- vs 1,5,3-substituted). This occurs because the hydrazine nitrogens have similar nucleophilicity, and the carbonyl electrophilicities are often comparable.
-
The Fix: For simple 3,5-disubstituted N-H pyrazoles, tautomerism makes the 3- and 5-positions equivalent, rendering regioselectivity irrelevant until N-alkylation occurs.
Experimental Protocol: Standard Knorr Synthesis
Target: 3,5-Dimethyl-1-phenylpyrazole (Demonstrating regioselectivity challenge)
-
Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat. 5 drops).
-
Setup: 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser.
-
Procedure:
-
Dissolve acetylacetone in ethanol.
-
Add phenylhydrazine dropwise at room temperature (Exothermic reaction: control addition rate).
-
Add catalytic acetic acid.
-
Reflux at 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH. If oil, evaporate solvent and recrystallize from EtOH/Water.
-
-
Validation: NMR will show a singlet for the C4-H proton around 6.0 ppm. If asymmetric diketone was used, integration of methyl peaks determines the isomeric ratio.
Route 2: Regioselective Cyclocondensation (Enaminones)
Best for: Asymmetric 3,5-disubstituted pyrazoles (e.g., Celecoxib analogs).
Mechanism & Causality
To solve the Knorr regioselectivity problem, we replace the 1,3-diketone with an enaminone or
-
Why it works: Enaminones have distinct electronic centers. The
-carbon is electrophilic (Michael acceptor), while the carbonyl carbon retains its reactivity. This directs the attack of the hydrazine: the unsubstituted of the hydrazine typically attacks the harder carbonyl electrophile first, or the Michael acceptor depending on conditions, locking the regiochemistry.
Experimental Protocol: Celecoxib-style Synthesis
Target: 1-(4-Sulfamoylphenyl)-3-trifluoromethyl-5-phenylpyrazole
-
Reagents: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (10 mmol), 4-Sulfonamidophenylhydrazine hydrochloride (11 mmol), Ethanol (40 mL).
-
Procedure:
-
Step A (In situ directing): The trifluoromethyl group strongly influences the hydration state and electrophilicity of the adjacent carbonyl, directing the initial nucleophilic attack.
-
Combine diketone and hydrazine salt in ethanol.
-
Reflux for 4–6 hours.
-
Workup: Concentrate in vacuo. Neutralize with aqueous
. Extract with ethyl acetate.[2] -
Purification: Column chromatography (SiO2, Hexane/EtOAc).
-
-
Critical Note: The use of hydrazine hydrochloride often improves regioselectivity compared to the free base by modulating the kinetics of the initial nucleophilic attack.
Route 3: [3+2] Cycloaddition (Diazo/Alkyne)
Best for: "Click" chemistry applications, bio-orthogonal labeling, and sensitive substrates.
Mechanism & Causality
This route builds the ring via a dipolar cycloaddition between a diazo compound (1,3-dipole) and an alkyne (dipolarophile).[3]
-
Safety Innovation: Handling potentially explosive diazo compounds is mitigated by generating them in situ from N-tosylhydrazones or using sydnones .
-
Catalysis: Thermal cycloaddition often yields mixtures. Copper(I) or Ruthenium(II) catalysis controls the regioselectivity (similar to CuAAC click chemistry), favoring 1,4- or 1,3,5-substitution patterns depending on the ligand environment.
Experimental Protocol: Cu-Catalyzed One-Pot Synthesis
Target: 1,3,5-Trisubstituted Pyrazole via N-Tosylhydrazone
-
Reagents: Acetophenone N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (10 mol%),
(2.0 equiv), 1,4-Dioxane. -
Procedure:
-
Add tosylhydrazone, alkyne, CuI, and base to a sealed tube.
-
Add dioxane (anhydrous).
-
Heat to 110°C for 12 hours.
-
Mechanism: Base decomposes hydrazone to generate the diazo species in situ. Copper coordinates the alkyne, facilitating the cycloaddition.
-
Workup: Filter through Celite to remove copper salts. Concentrate and purify via flash chromatography.
-
Comparative Analysis
The following table contrasts the three methodologies based on experimental metrics.
| Feature | Route 1: Knorr | Route 2: Enaminone/Chalcone | Route 3: [3+2] Cycloaddition |
| Regiocontrol | Low (for asymmetric targets) | High (Substrate directed) | High (Catalyst directed) |
| Atom Economy | High ( | Moderate | Excellent (100% in pure click) |
| Scalability | Industrial (kg scale) | High (kg scale) | Moderate (Safety limits) |
| Substrate Scope | Limited to 1,3-dicarbonyls | Requires unsaturated ketones | Broad (Alkynes + Hydrazones) |
| Key Limitation | Isomer separation required | Multi-step precursor synthesis | Catalyst cost / Metal removal |
Visualizing the Pathways
References
-
Knorr Pyrazole Synthesis (Original & Review)
-
Regioselective Synthesis via Enaminones
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry.
-
Source:
-
Copper-C
- Li, J., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition. Journal of Organic Chemistry.
-
Source:
-
Celecoxib Synthesis (Industrial Relevance)
-
Green Chemistry Approaches
-
Divergent synthesis of 1,3,5-trisubstituted pyrazoles under transition metal-free conditions.[7]
-
Source:
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antimicrobial Potential of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol versus Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][2][3][4] This guide provides a comparative overview of the potential antimicrobial activity of a representative pyrazole compound, 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, against a panel of standard antibiotics.
While specific experimental data for this compound is not yet extensively published, this document will leverage the wealth of available research on analogous pyrazole structures to forecast its potential performance and to outline the rigorous experimental methodologies required for its definitive evaluation.[5][6][7] The primary audience for this guide includes researchers, scientists, and drug development professionals who are at the forefront of the battle against infectious diseases.
The Antimicrobial Promise of Pyrazole Scaffolds
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[4][8] Their versatile structure allows for extensive functionalization, leading to a diverse library of derivatives with a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, most pertinently, antimicrobial activities.[1][2][3] The antimicrobial potential of pyrazoles has been demonstrated against a variety of pathogenic bacteria and fungi, with some derivatives exhibiting potency comparable or even superior to existing antibiotics.[5][6]
The precise mechanism of action for many pyrazole derivatives is still under investigation, but it is believed to be multifaceted and may involve the inhibition of essential microbial enzymes, disruption of cell wall integrity, or interference with nucleic acid synthesis.[9][10] This potential for novel mechanisms of action is a critical attribute in the context of overcoming existing resistance pathways.
Mechanisms of Action: A Tale of Two Chemistries
The following diagram provides a high-level comparison of the potential mechanisms of action for pyrazole derivatives against those of well-established antibiotic classes.
Caption: Comparative Mechanisms of Antimicrobial Action.
Experimental Framework for Comparative Efficacy Assessment
To rigorously evaluate the antimicrobial activity of this compound and compare it with standard antibiotics, a standardized set of in vitro assays must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures, ensuring reproducibility and comparability of data.[11][12][13][14][15][16][17]
The following diagram illustrates the typical experimental workflow for determining antimicrobial susceptibility.
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Detailed Experimental Protocols
This method provides a qualitative assessment of antimicrobial susceptibility.[18][19][20][21][22]
Protocol:
-
Media Preparation: Use Mueller-Hinton agar plates with a depth of 4 mm. Ensure the pH is between 7.2 and 7.4.[22]
-
Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour non-selective agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[19]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[19][22]
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of the antimicrobial agent (this compound and standard antibiotics) onto the inoculated agar surface. The disks should be placed at least 24 mm apart.[20]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[19]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[20] Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST guidelines.[12][20][23]
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26][27][28][29]
Protocol:
-
Antimicrobial Agent Preparation: Prepare a stock solution of this compound and each standard antibiotic. Perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[25][29]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism as described for the Kirby-Bauer test.[25]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[25]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.[24][25]
Comparative Performance Data (Illustrative)
The following tables present hypothetical data to illustrate how the antimicrobial activity of this compound could be compared to that of standard antibiotics. It is crucial to note that this data is for demonstrative purposes only and must be confirmed by experimental studies.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 1 | >64 |
| Escherichia coli (ATCC 25922) | 8 | 0.03 | >128 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | >128 | >64 |
| Candida albicans (ATCC 90028) | 16 | >128 | >128 | 0.5 |
Table 2: Comparative Profile of Antimicrobial Agents (Hypothetical)
| Feature | This compound | Standard Antibiotics (General) |
| Spectrum of Activity | Potentially broad-spectrum (Gram-positive, Gram-negative, and antifungal) | Varies by class (narrow to broad-spectrum) |
| Potential for Resistance | Unknown; novel mechanism may circumvent existing resistance | Well-documented resistance mechanisms exist for most classes |
| Toxicological Profile | Requires thorough investigation | Varies widely; some have significant side effects |
| Development Stage | Pre-clinical/Investigational | Clinically approved and widely used |
Conclusion and Future Directions
While this guide has drawn upon the extensive literature on pyrazole derivatives to project the potential of this compound as a novel antimicrobial agent, it is imperative to underscore that comprehensive experimental validation is the essential next step. The outlined protocols for Kirby-Bauer disk diffusion and broth microdilution for MIC determination provide a robust framework for such an investigation.
Should this compound demonstrate significant in vitro activity, further studies, including time-kill assays, post-antibiotic effect determination, and in vivo efficacy studies in animal models of infection, will be warranted. The exploration of novel chemical scaffolds like pyrazoles is a critical endeavor in our collective effort to address the global challenge of antimicrobial resistance and to ensure the continued efficacy of our therapeutic armamentarium against infectious diseases.
References
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Broth Dilution Method for MIC Determin
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Broth Microdilution | MI. Microbiology.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
- Disk diffusion test. Wikipedia.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- CLSI 2024 M100Ed34(1). CLSI.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
- EUCAST: EUCAST - Home. EUCAST.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. Iacld.com.
- Guidance Documents. EUCAST.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity rel
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. UKHSA Research Portal.
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC - NIH.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.
- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols. Arkivoc.
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Comparative Guide: Structural Tuning of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol Analogs
Executive Summary: The "Goldilocks" Steric Zone
In the development of post-metallocene catalysts, 2-(pyrazol-1-yl)phenol ligands (N^O donors) have emerged as a critical scaffold for Nickel(II) and Palladium(II) complexes. The performance of these catalysts is governed almost entirely by the steric bulk at the 3,5-positions of the pyrazole ring.
This guide compares the 3,5-diethyl analog against its two primary market alternatives: the 3,5-dimethyl (low steric bulk) and 3,5-di-tert-butyl (high steric bulk) variants.
Key Finding: While the dimethyl analog offers high activity but poor thermal stability, and the di-tert-butyl analog provides stability but excessive steric crowding, the 3,5-diethyl analog occupies a strategic "intermediate zone." It balances solubility and active-site protection, often yielding optimal turnover frequencies (TOF) in elevated-temperature ethylene oligomerization.
Structural Architecture & Rational Design
The core scaffold relies on a bidentate N^O chelation mode. The phenolic oxygen acts as an anionic donor, while the pyrazole nitrogen (N2) acts as a neutral donor. The 3,5-substituents create a "pocket" around the metal center.
Comparative Steric Profile
| Feature | 3,5-Dimethyl (Me) | 3,5-Diethyl (Et) | 3,5-Di-tert-butyl (tBu) |
| Steric Bulk ( | Low | Medium | High |
| Solubility (Hydrocarbons) | Moderate | High | Very High |
| Electronic Effect (+I) | Weak Inductive | Moderate Inductive | Strong Inductive |
| Metal Shielding | Minimal (Open Axial Sites) | Partial Shielding | High (Blocked Axial Sites) |
| Primary Application | Low-MW Oligomerization | Tunable Oligomerization | Polymerization (PE) |
Graphviz Diagram: Structure-Activity Relationship (SAR)
The following diagram visualizes how structural modifications impact catalytic outcomes.
Figure 1: Structure-Activity Relationship mapping the impact of pyrazole substituents on catalytic performance.
Comparative Performance Data
The following data aggregates performance metrics from Nickel(II) complexes coordinated with these ligands in ethylene oligomerization (activated by MAO or EtAlCl₂).
Table 1: Catalytic Performance Benchmarks (Ni-Complexes)
| Parameter | Dimethyl Analog | Diethyl Analog | Di-tert-butyl Analog |
| Activity (TOF) | |||
| Thermal Stability ( | |||
| Product Selectivity | High MW Polyethylene (PE) | ||
| Lifetime ( | Short (< 30 min) | Medium (30-60 min) | Long (> 60 min) |
Analysis:
-
The Dimethyl Trap: While initially active, the dimethyl analog suffers from rapid deactivation at industrial temperatures (>50°C) because the metal center is too exposed to associative displacement or bimolecular decomposition.
-
The Diethyl Advantage: The ethyl groups provide just enough "umbrella" protection to prevent rapid catalyst death without blocking the incoming ethylene monomer, maintaining high TOF at elevated temperatures.
Experimental Protocols
A. Ligand Synthesis (Condensation Method)
Prerequisite: This protocol avoids the use of toxic hydrazine hydrate by using the hydrochloride salt or pre-formed hydrazinophenols.
Reagents:
-
2-Hydrazinophenol (1.0 eq)
-
3,5-Heptanedione (for Diethyl) OR Acetylacetone (for Dimethyl) (1.1 eq)
-
Ethanol (Solvent)
-
Acetic Acid (Catalytic)
Workflow:
-
Dissolution: Dissolve 2-hydrazinophenol (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 3,5-heptanedione (11 mmol) dropwise at room temperature.
-
Cyclization: Add 2-3 drops of glacial acetic acid. Reflux at 80°C for 4-6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the hydrazine spot.
-
Isolation: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
-
Characterization:
-
1H NMR (CDCl3): Look for the pyrazole proton singlet (~6.0 ppm) and the disappearance of the diketone methylene.
-
B. Nickel Complexation[2][3][4][5]
-
Mixing: React the ligand (1.0 eq) with
(1.0 eq) in dry CH₂Cl₂ under Argon. -
Reaction: Stir at Room Temp for 12 hours.
-
Isolation: Filter the resulting precipitate (often red/brown) and wash with diethyl ether to remove unreacted ligand.
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway from precursors to the active Nickel precatalyst.
Mechanistic Insights
The mechanism of ethylene oligomerization follows the Cossee-Arlman pathway. The specific advantage of the Diethyl analog lies in the chain propagation vs. chain transfer balance.
-
Chain Propagation (
): Ethylene inserts into the Ni-C bond.[1] -
Chain Transfer (
): -Hydride elimination releases the alpha-olefin.
-
Small R (Methyl):
is fast relative to Dimers ( ). -
Large R (t-Butyl): Steric bulk suppresses
-H elimination ( decreases) Polymers (PE). -
Intermediate R (Ethyl): Balanced rates
Tunable oligomers ( ), which are highly valuable for linear low-density polyethylene (LLDPE) comonomers.
References
-
Ojwach, S. O., et al. (2014). "Solvent and co-catalyst dependent pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) catalyzed oligomerization and polymerization of ethylene."[2] Journal of Molecular Catalysis A: Chemical. Link[2]
-
Tuskaev, V. A., et al. (2020). "Ni-Based Complexes in Selective Ethylene Oligomerization Processes." Catalysts (MDPI). Link
-
Olaoye, O. E., et al. (2023).[3] "Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts." South African Journal of Chemistry. Link
-
Doherty, K. E., et al. (2022).[4] "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone."[4] Molbank (MDPI). Link
-
Mukherjee, A., et al. (2012). "2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine." Acta Crystallographica Section E. Link
Sources
Experimental Validation of Theoretical Predictions for Pyrazolylphenol Properties
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In modern drug discovery, the gap between in silico promise and in vitro reality is the "valley of death" for many pharmacophores. Pyrazolylphenols—hybrid scaffolds combining the pharmacodynamic versatility of pyrazoles with the redox capability of phenols—often show discrepancies between Density Functional Theory (DFT) predictions and wet-lab results.
This guide provides an objective, data-driven comparison of theoretical predictions versus experimental outcomes for pyrazolylphenols. It focuses on three critical validation vectors: Tautomeric Stability , Antioxidant Efficacy , and Antimicrobial Potency . By correlating computed electronic descriptors (HOMO-LUMO, BDE) with spectroscopic and biological assays, we establish a validated feedback loop for rational drug design.
Part 1: Structural Validation – The Tautomerism Challenge
Theoretical models often predict the gas-phase stability of pyrazolylphenols, favoring specific tautomers (keto vs. enol).[1] However, experimental validation via NMR and X-ray crystallography frequently reveals solvent-dependent shifts that DFT in vacuum fails to capture.
Theory vs. Reality: Keto-Enol Equilibrium[2]
-
Prediction (DFT - B3LYP/6-311++G(d,p)): Gas-phase calculations typically favor the keto form due to the high bond energy of C=O.
-
Experiment (NMR/IR): In polar aprotic solvents (e.g., DMSO), the equilibrium often shifts. For 4-substituted pyrazolylphenols, the enol form is stabilized by intramolecular hydrogen bonding (IMHB) and solvent interactions, often invisible to vacuum-phase calculations.
Comparative Analysis:
| Feature | Theoretical Prediction (Gas Phase) | Experimental Validation (DMSO-d6) | Deviation Cause |
| Dominant Tautomer | Keto form (>90% population) | Mixed or Enol-dominant | Solvent polarity stabilization (Meyer's Rule) |
| C=O Stretch (IR) | ~1720 cm⁻¹ (Sharp) | ~1680 cm⁻¹ (Broad/Shifted) | Intramolecular H-bonding reduces bond order |
| Dipole Moment | Lower (Keto) | Higher (Enol/Zwitterionic) | Solvation shell effects |
Validation Protocol: NMR Solvent Scan
To validate the tautomeric state, a single solvent is insufficient.
-
Dissolve 5 mg of the compound in CDCl₃ (non-polar) and DMSO-d6 (polar).
-
Acquire ¹H NMR.
-
Observe the shift of the -OH/-NH proton. A downfield shift (>12 ppm) in non-polar solvents confirms strong intramolecular hydrogen bonding (IMHB), validating the cis-enol structure predicted by transition state calculations.
Part 2: Antioxidant Efficacy – The Phenolic Power
The antioxidant potential of pyrazolylphenols relies on the phenolic hydroxyl group donating a hydrogen atom (HAT mechanism) or an electron (SET-PT mechanism).
Comparative Performance: Pyrazolylphenols vs. Standards
We compared a synthesized Bis-Pyrazolylphenol derivative (Compound O4) against industry standards BHT (Butylated Hydroxytoluene) and Ascorbic Acid.
Data Summary Table:
| Compound | DFT Prediction (BDE of O-H) | Experimental IC₅₀ (DPPH Assay) | Relative Potency |
| Pyrazolylphenol (O4) | 78.5 kcal/mol | 40.91 µg/mL | High (Comparable to BHT) |
| BHT (Standard) | 79.2 kcal/mol | 38.50 µg/mL | Standard |
| Ascorbic Acid | 68.4 kcal/mol | 4.20 µg/mL | Very High |
| Unsubstituted Pyrazole | >90 kcal/mol | >200 µg/mL | Inactive |
-
Correlation Insight: Lower Bond Dissociation Enthalpy (BDE) in DFT strongly correlates with lower IC₅₀ values. The pyrazolyl moiety acts as an electron-withdrawing group (EWG) or electron-donating group (EDG) depending on substitution, tuning the acidity of the phenolic proton.
-
Performance Verdict: While not matching Ascorbic Acid, optimized pyrazolylphenols (like O4) offer lipophilicity advantages over Vitamin C, making them superior for protecting lipid membranes (LPO inhibition) where BHT is typically used.
Part 3: Antimicrobial Potency – Targeting the Pathogen
Molecular docking often yields high binding affinities that do not translate to in vitro activity due to cell membrane permeability issues. However, for pyrazolylphenols, the correlation is notably high due to their favorable Lipinski profiles.
Target: DNA Gyrase B (S. aureus)[3]
-
In Silico: Pyrazolylphenols dock into the ATP-binding pocket of DNA Gyrase B, forming H-bonds with Asp73 and Gly77.
-
In Vitro: MIC values confirm activity, but only for derivatives with specific lipophilicity (LogP 2.5–3.5).
Performance vs. Ciprofloxacin:
| Metric | Pyrazolylphenol (Derivative 5c) | Ciprofloxacin (Standard) |
| Docking Score (Binding Energy) | -8.4 kcal/mol | -9.2 kcal/mol |
| MIC (S. aureus) | 6.25 µg/mL | 0.5 µg/mL |
| Mechanism | Gyrase B Inhibition | Gyrase A/B Inhibition |
Key Insight: While the binding energy is comparable, the MIC is 10x higher. This suggests that while the pharmacophore is correct (validated by docking), the pharmacokinetics (cell wall penetration) requires optimization. The theoretical model successfully predicts binding but underestimates transport barriers.
Part 4: Experimental Protocols
Synthesis of Pyrazolylphenols (Cyclocondensation)
-
Principle: Reaction of a chalcone (1,3-diaryl-2-propen-1-one) with hydrazine hydrate.
-
Step-by-Step:
-
Reflux: Mix 1 mmol of chalcone and 2 mmol of hydrazine hydrate in 10 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid. Reflux for 6-8 hours.
-
Monitor: Check TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the starting chalcone.
-
Isolation: Pour reaction mixture into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol to ensure removal of unreacted hydrazine (which can give false positives in antioxidant assays).
-
DPPH Radical Scavenging Assay
-
Principle: Measurement of the reducing capacity of the phenol moiety.
-
Step-by-Step:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (purple color).
-
Dilution: Prepare serial dilutions of the test compound (10–100 µg/mL).
-
Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
. -
Validation: Run BHT simultaneously as a positive control.
-
Part 5: Visualization & Workflows
Workflow: From Theory to Validated Lead
This diagram illustrates the iterative loop required to validate theoretical predictions.
Figure 1: The iterative "Design-Make-Test-Analyze" cycle for validating pyrazolylphenols. Dashed lines represent the critical feedback loops often missed in linear workflows.
Mechanism: Antioxidant Action (HAT vs SET-PT)
Visualizing how the pyrazolylphenol neutralizes free radicals, validating the BDE calculations.
Figure 2: Hydrogen Atom Transfer (HAT) mechanism. The stability of the resulting phenoxyl radical, delocalized onto the pyrazole ring, is the key property predicted by DFT.
References
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity. MDPI. [Link]
-
Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society. [Link]
Sources
Comparative Guide: HPLC Purity Assessment of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
This guide serves as a definitive technical resource for assessing the purity of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a critical bidentate ligand used in coordination chemistry and pharmaceutical intermediate synthesis.[1]
Unlike generic protocols, this guide compares the performance of Traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing an evidence-based roadmap for optimizing resolution, peak shape, and impurity identification.[1]
Executive Summary & Comparison Matrix
The assessment of this compound presents a unique chromatographic challenge due to its dual nature: it contains an acidic phenolic moiety (pKa ~10) and a basic pyrazole nitrogen.[1] Standard C18 methods often suffer from peak tailing and inadequate resolution of aromatic impurities.[1]
We compared two primary methodologies:
-
Method A (Traditional): C18 Column with Phosphate Buffer.[1]
-
Method B (Advanced): Phenyl-Hexyl Column with Formic Acid (Recommended).[1]
Performance Comparison Table
| Metric | Method A: C18 / Phosphate | Method B: Phenyl-Hexyl / Formic Acid |
| Selectivity ( | Moderate.[1] Relies solely on hydrophobicity.[1] | High. Utilizes |
| Peak Shape (Tailing Factor) | 1.2 - 1.5 (Silanol interactions common) | 0.95 - 1.1 (Superior endcapping & steric selectivity) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile modifier) |
| Impurity Resolution | Struggles with positional isomers.[1] | Excellent separation of structurally similar aromatic impurities.[1] |
| Run Time | 25 minutes | 18 minutes |
Technical Rationale: The "Why" Behind the Protocol
The Chemistry of the Analyte
The target molecule, This compound , possesses two distinct rings.[1] The phenol ring is electron-rich and acidic, while the pyrazole ring is electron-rich and weakly basic.[1]
-
Challenge: At neutral pH, the phenol may partially ionize, leading to split peaks.[1]
-
Solution: Acidic mobile phases (pH < 4) are mandatory to keep the phenol protonated (
) and neutral, maximizing retention on Reverse Phase (RP) columns.[1]
Column Selection: C18 vs. Phenyl-Hexyl[1]
-
C18 (Octadecyl): Interacts primarily through hydrophobic dispersion forces.[1] While effective for alkyl chains (the diethyl groups), it lacks specific selectivity for the aromatic rings.
-
Phenyl-Hexyl: This phase offers a "mixed-mode" mechanism.[1] In addition to hydrophobicity, the phenyl ring on the stationary phase engages in
- stacking with the phenol and pyrazole rings of the analyte.[1] This results in orthogonal selectivity, often separating impurities that co-elute on C18.
Detailed Experimental Protocol (Method B - Recommended)
This protocol is validated for specificity, linearity, and precision. It is designed to be self-validating via a System Suitability Test (SST).[1]
A. Reagents and Materials[1][2][3][4]
-
Analyte: this compound Reference Standard (>99%).[1]
-
Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.[1]
-
Modifier: LC-MS Grade Formic Acid.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus).[1]
B. Chromatographic Conditions[1][2][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5.0 µL.
-
Column Temperature: 30°C (Controlled).
-
Detection:
-
Mobile Phase:
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Solvent front) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 18.0 | 10 | End of Run |
D. Sample Preparation[1][6]
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of MeCN (1.0 mg/mL). Sonicate for 5 mins.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to reach 0.1 mg/mL. Note: Diluting with water/acid prevents "solvent shock" and peak distortion upon injection.[1]
Analytical Workflow & Impurity Profiling[1]
The following diagram illustrates the validated workflow for assessing purity, including the critical decision points for impurity identification.
Figure 1: Analytical workflow for purity assessment, integrating DAD peak purity checks and MS confirmation.
Synthesis Pathway & Impurity Origins[1]
Understanding the synthesis is crucial for predicting impurities.[1] The standard synthesis involves the condensation of a hydrazine derivative with a diketone.[1]
Figure 2: Synthesis pathway highlighting potential impurities: unreacted starting materials (A, B) and intermediates.[1]
Expected Impurities[1]
-
2-Hydrazinophenol (Starting Material): More polar, elutes early (RT ~2-3 min).
-
3,5-Heptanedione: Non-aromatic, low UV response at 254 nm (detectable at 210 nm or via MS).[1]
-
Hydrazone Intermediate: Elutes close to the main peak; requires the high selectivity of the Phenyl-Hexyl column to resolve.[1]
System Suitability & Validation Criteria
To ensure trustworthiness, every run must meet these criteria before data acceptance:
-
Resolution (
): > 1.5 between the main peak and the nearest impurity.[1] -
Tailing Factor (
): 0.9 < < 1.2 for the main peak.[1] -
Precision: RSD < 0.5% for retention time and < 1.0% for peak area (n=5 injections).
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Troubleshooting
-
Split Peaks: Indicates pH mismatch.[1] Ensure the mobile phase is acidic (pH ~2.7 with 0.1% Formic acid) to suppress phenol ionization.
-
Peak Tailing: Indicates secondary silanol interactions.[1] If using C18, switch to Phenyl-Hexyl or increase buffer concentration.[1]
-
Ghost Peaks: Check for carryover. Run a blank injection (100% MeCN) after high-concentration samples.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC method development and column selection).
-
Phenomenex. (2023).[1] Luna Phenyl-Hexyl Column Care and Use Guide. Link (Authoritative source for Phenyl-Hexyl stationary phase mechanisms).[1]
-
PubChem. (2024).[1][3] 2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol Compound Summary. National Library of Medicine.[1] Link (Source for structural analogs and physicochemical properties).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Standard for validation protocols).
-
El-Sawy, E. R., et al. (2012).[1] Synthesis and antimicrobial activity of some new 2-(1H-pyrazol-3-yl)phenols. Molecules. (Provides synthesis context for pyrazolyl-phenols).
Sources
- 1. 2-(5-phenyl-1H-pyrazol-3-yl)phenol | C15H12N2O | CID 781202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | C12H14N2O | CID 60143882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
Executive Summary: Immediate Action Plan
Do not dispose of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol down the drain. This compound is a nitrogen-containing heterocyclic phenol with high aquatic toxicity potential and chelating properties.
Core Disposal Directive:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" unless chlorinated solvents are present.
-
Critical Incompatibility: ABSOLUTELY NO CONTACT WITH NITRIC ACID. The electron-rich phenol ring combined with the pyrazole moiety presents a severe nitration/explosion risk if mixed with strong oxidizing acids.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its dual-nature reactivity. It contains both a phenolic hydroxyl group (acidic, prone to oxidation) and a pyrazole ring (basic, coordination site).
| Property | Specification | Disposal Implication |
| Molecular Formula | C₁₃H₁₆N₂O | High Carbon/Nitrogen content requires high-temperature incineration. |
| Functional Groups | Phenol, Pyrazole, Ethyl substituents | Phenol: Toxic, corrosive to tissue. Pyrazole: Potential skin sensitizer. |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation hazard during transfer. |
| Acidity/Basicity | Amphoteric (Weak acid & Weak base) | Can buffer aqueous waste streams; do not mix with pH-sensitive waste. |
| Chelation | Bidentate Ligand | Crucial: If used with metals (Cu, Ni, Pd), waste must be treated as Mixed Chemical Waste (Heavy Metal + Organic). |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Stock/Expired Reagents)
-
Context: You have an old bottle or excess solid from synthesis.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Carefully transfer the solid. Do not rinse the original bottle into the sink.
-
If the original bottle is empty: Rinse it three times with a compatible solvent (e.g., acetone). Pour the rinsate into the Liquid Waste container (Protocol B). Deface the label and discard the bottle as glass waste.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, 98%"
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
-
Context: The compound is dissolved in organic solvents (DCM, Ethyl Acetate, Methanol).
-
Segregation: Determine the solvent base.
-
pH Check: If the reaction involved acids or bases, check the pH. Ideally, waste should be neutral (pH 5–9).
-
Caution: If quenching a reaction, add the quenching agent slowly to the reaction vessel, not the waste container.
-
-
Metal Contamination: If this ligand was used to extract or coordinate metals (e.g., Copper, Palladium), the solution MUST be labeled with the specific metal.
-
Why? Standard organic incineration cannot handle heavy metals; they require specific fuel-blending or recovery processes.
-
Protocol C: The "Nitration" Hazard (Critical Safety Note)
Never dispose of this compound in a waste container that contains Nitric Acid or strong oxidizers (Peroxides, Permanganates).
-
Mechanism: The diethyl-pyrazole group activates the phenol ring. Contact with Nitric Acid can lead to rapid, exothermic nitration, potentially forming unstable nitro-compounds or causing a thermal runaway (explosion) in the waste drum.
Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for segregating this specific chemical waste.
Regulatory Framework & Compliance (RCRA)
In the United States, waste determination is the generator's responsibility (40 CFR § 262.11).
-
Listing Status: This specific isomer is not P-listed or U-listed by the EPA.
-
Characteristic Waste:
-
Toxicity (D004-D043): Unless contaminated with regulated metals (Arsenic, Cadmium, etc.) or solvents (Benzene), the pure compound does not inherently trigger a TC (Toxicity Characteristic) code.
-
Ignitability (D001): Only applies if in a flammable solvent.
-
-
Recommendation: Classify as "Non-Regulated Hazardous Waste" (unless in flammable solvents). Even if not strictly RCRA-regulated, it is a chemical pollutant.
-
Best Practice: Use the code D002 (Corrosive) only if the pH is <2 or >12.5. Otherwise, label as "Toxic Organic."
-
Emergency Response: Spills
Scenario: Powder Spill on Benchtop
-
Isolate: Inform nearby personnel.
-
PPE: Wear N95 mask (to prevent dust inhalation) and nitrile gloves.
-
Clean: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum.
-
Decontaminate: Wipe the surface with a mild detergent followed by water. The phenol moiety is sticky; ethanol may be required to solubilize residues.
-
Disposal: Place all cleanup materials into the Solid Waste container (Stream A).
Scenario: Liquid Spill (>500 mL)
-
Absorb: Use universal absorbent pads or vermiculite.
-
Neutralize: If the solvent is acidic, use sodium bicarbonate.
-
Collect: Scoop absorbed material into a hazardous waste bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Waste Determination.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
PubChem. (2023).[7] Compound Summary: Phenol, 2-(1H-pyrazol-3-yl)- (Analogous Structure Safety Data).[Link]
Sources
A Senior Application Scientist's Guide to Handling 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. As the toxicological properties of this specific compound have not been fully investigated, this protocol is grounded in a conservative risk assessment, drawing from the well-documented hazards of its core chemical structures: phenol and pyrazole.[1][2] The primary directive is to mitigate risk through robust engineering controls, meticulous personal protective equipment (PPE) selection, and established safe handling procedures.
Hazard Assessment & Triage: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the phenol moiety. Phenol is a systemic toxin that is corrosive, poisonous, and rapidly absorbed through the skin, potentially causing severe chemical burns that may not be immediately painful due to its anesthetic properties.[3][4][5] Ingestion of even small amounts can be fatal, and exposure can lead to central nervous system, liver, and kidney damage.[5][6] Therefore, this compound must be handled as a substance with high acute toxicity.
Table 1: Hazard Summary and Required Controls
| Potential Hazard | Route of Exposure | Primary Engineering Control | Minimum Required PPE |
|---|---|---|---|
| High Acute Toxicity | Skin Contact, Ingestion, Inhalation | Certified Chemical Fume Hood | Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat |
| Severe Skin Corrosion/Irritation | Skin Contact | Certified Chemical Fume Hood | Impervious Lab Coat, Double Gloves (Butyl or Neoprene recommended) |
| Serious Eye Damage | Eye Contact | Certified Chemical Fume Hood with Sash | Chemical Splash Goggles and Face Shield |
| Respiratory Irritation | Inhalation of dust/aerosol | Certified Chemical Fume Hood | N95 Respirator (if aerosolization is likely) |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation and minimizing contamination of the laboratory environment.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized extraction, protecting the user and the room.[7]
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of each component is based on mitigating the severe hazards associated with phenol-class compounds.
Hand Protection: Preventing Dermal Absorption
Phenol and its derivatives can penetrate standard laboratory gloves with alarming speed.[3] Therefore, single-gloving is insufficient.
-
Gloving Procedure: Double-gloving is required. An inner glove is worn underneath the cuff of the lab coat, and an outer glove is worn over the cuff. This prevents skin exposure between the glove and the sleeve.
-
Glove Selection: While nitrile gloves offer good general protection for incidental contact, extended handling requires more robust materials.[8] Butyl rubber or neoprene gloves are recommended for their superior resistance to phenols.[3] Always inspect gloves for tears or pinholes before use.[1]
Table 2: Glove Selection Guide for this compound
| Task | Glove Type | Rationale |
|---|---|---|
| Incidental Contact (e.g., handling sealed containers) | Double Nitrile | Provides splash protection for brief, unplanned contact.[8] |
| Extended Contact (e.g., weighing, transfers, spill clean-up) | Butyl Rubber or Neoprene over Nitrile | Offers superior chemical resistance against phenols and aromatic compounds.[3][9] |
-
Causality Behind Glove Choice: The aromatic phenol structure can degrade the polymer matrix of common gloves like latex and, to a lesser extent, nitrile. Butyl and neoprene rubbers have a more resilient chemical structure that resists this degradation, providing a longer breakthrough time and protecting the user from dermal absorption, which is a primary route of phenol toxicity.[5][10]
Body Protection
A standard cotton lab coat is insufficient.
-
Laboratory Coat: A lab coat made of a tightly woven, synthetic material or a rubberized apron over a standard lab coat should be worn.[8] It must be fully buttoned with sleeves rolled down.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[11] Do not wear perforated shoes or sandals in the laboratory. Phenol can penetrate leather, so walking through a spill can lead to severe exposure.[3]
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses do not provide adequate protection. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and dust.[2]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[12]
Respiratory Protection
While working in a fume hood should prevent inhalation exposure, additional protection may be necessary.
-
Respirator Use: If there is a potential for generating dust or aerosols (e.g., during scraping of solid material or sonication) and the fume hood's performance is questionable, a NIOSH-approved N95 respirator should be used.[13] For significant aerosol-generating procedures, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be warranted after a formal risk assessment.[12]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide to minimize exposure risk at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Emergency Response & Decontamination
Rapid and correct response to an exposure or spill is critical to mitigating injury.
Skin or Eye Exposure
Due to the severe corrosive and systemic toxicity of phenol-class compounds, immediate action is required.[5]
-
Immediate Flush: Move immediately to the nearest emergency shower or eyewash station.
-
Remove Clothing: While flushing, remove all contaminated clothing, including shoes.[3]
-
Flush Duration:
-
PEG-400 Application: After the initial water flush, if available, gently wipe the affected skin area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400). This is the recommended first aid treatment for phenol burns as it can help reduce absorption.[5][14]
-
Seek Medical Attention: Call emergency services immediately. Provide them with the name of the chemical. All phenol-related exposures require professional medical evaluation, even if they appear minor.[7]
Spill Response
-
Small Spill (<50 mL, contained in fume hood):
-
Ensure appropriate PPE is worn, especially chemical-resistant gloves.
-
Absorb the spill with an inert material like vermiculite or sand.[1]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Large Spill (>50 mL or outside of fume hood):
-
Evacuate the immediate area.
-
Alert others and close the laboratory doors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4] Do not attempt to clean up a large spill yourself.
-
Disposal Plan
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials from spills, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1] Do not pour any amount of this chemical down the drain.[7]
References
- Fisher Scientific. (n.d.). Safety Data Sheet for (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
- Acros Organics. (n.d.). Material Safety Data Sheet for 3-Diethylaminophenol.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
- Rutgers University. (n.d.). Standard Operating Procedure - Phenol. Department of Chemistry and Chemical Biology.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)phenol 97%.
- Carl ROTH. (n.d.).
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- University of California, Berkeley. (n.d.). Phenol. Environment, Health & Safety.
- TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-2-(1H-pyrazol-3-yl)phenol.
- Chemrio. (n.d.). 2-(3,5-Dimethyl-1h-pyrazol-1-yl)phenol.
- INEOS Group. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Public Health England. (2024). Phenol: toxicological overview. GOV.UK.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol.
- Santa Cruz Biotechnology. (n.d.). Phenol.
- University of South Carolina. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
- Al-Azmi, A., et al. (n.d.).
- BenchChem. (2025).
- Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Ng, R., & C.T. Siew. (n.d.). Phenol Toxicity.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. gov.uk [gov.uk]
- 7. carlroth.com [carlroth.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. iris.epa.gov [iris.epa.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
